molecular formula C6H9N3O2S B13950319 N,6-dimethylpyridazine-3-sulfonamide

N,6-dimethylpyridazine-3-sulfonamide

Cat. No.: B13950319
M. Wt: 187.22 g/mol
InChI Key: YAYRGNPIVIVDCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,6-Dimethylpyridazine-3-sulfonamide is a synthetic heteroaromatic sulfonamide intended for research applications. Sulfonamides represent a significant class of bioactive molecules, known for their ability to act as potent inhibitors of the carbonic anhydrase (CA) family of metalloenzymes . The mechanism of action typically involves the deprotonated sulfonamide group (SO₂NH⁻) coordinating the zinc ion within the enzyme's active site, thereby disrupting the reversible hydration of carbon dioxide . This mechanism is exploited in various therapeutic areas, and research into selective CA inhibitors is particularly active in oncology, given the overexpression of certain CA isoforms like hCA IX and hCA XII in hypoxic tumor microenvironments . Compounds with a similar pyridine-sulfonamide core structure have been investigated as selective inhibitors for cancer-associated human carbonic anhydrase isoforms (hCA IX and XII) and for bacterial β-carbonic anhydrases, indicating potential applications in anticancer and antimicrobial research . The structural features of this compound—comprising a sulfonamide group attached to a dimethylpyridazine ring—suggest it is a valuable candidate for medicinal chemistry and drug discovery programs. It can be used for exploring structure-activity relationships (SAR), screening for enzyme inhibitory activity, and as a building block for the synthesis of more complex molecules. The electron-withdrawing nature of the heteroaromatic system can enhance the acidity of the sulfonamide proton, potentially increasing its potency as a zinc-binding group . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

IUPAC Name

N,6-dimethylpyridazine-3-sulfonamide

InChI

InChI=1S/C6H9N3O2S/c1-5-3-4-6(9-8-5)12(10,11)7-2/h3-4,7H,1-2H3

InChI Key

YAYRGNPIVIVDCN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)S(=O)(=O)NC

Origin of Product

United States

Foundational & Exploratory

literature review on pyridazine sulfonamide derivatives and bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Structural Rationale, Synthetic Architectures, and Bioactivity Profiles

Executive Summary

The fusion of the pyridazine core (1,2-diazine) with the sulfonamide moiety (


) represents a privileged structural motif in modern medicinal chemistry. This guide analyzes the technical utility of this scaffold, moving beyond basic literature summary to explore the causality of its bioactivity.

Pyridazine sulfonamides distinguish themselves through a dual-mechanism capability: the electron-deficient pyridazine ring serves as an excellent bioisostere for phenyl or pyridine rings to modulate lipophilicity and metabolic stability, while the sulfonamide group acts as a critical "warhead" for metalloenzymes (Carbonic Anhydrases) and a hydrogen-bond donor/acceptor in hydrophobic pockets (COX-2, Kinases).

Structural Rationale: The "Privileged" Scaffold

To design effective drugs, one must understand the electronic landscape of the scaffold.

  • The Pyridazine Advantage: Unlike pyridine, the pyridazine ring contains two adjacent nitrogen atoms. This lowers the energy of the LUMO, making the ring highly electron-deficient.

    • Impact: This facilitates nucleophilic aromatic substitution (

      
      ) at positions 3 and 6, allowing for rapid library generation (diversity-oriented synthesis).
      
    • Pharmacokinetics: The dipole moment of pyridazine enhances aqueous solubility compared to benzene analogs, often improving the ADME profile of the final drug candidate.

  • The Sulfonamide Warhead:

    • Zinc Binding: In Carbonic Anhydrases (CAs), the sulfonamide nitrogen (in its deprotonated anion form) coordinates directly to the

      
       ion in the active site.
      
    • H-Bonding: In COX-2 and Kinases, the sulfonamide oxygen atoms serve as H-bond acceptors, while the NH proton acts as a donor, anchoring the molecule in the ATP-binding pocket or the cyclooxygenase channel.

Synthetic Architectures

We categorize synthesis into two primary validated workflows. The choice depends on whether the sulfonamide is pre-installed on the nucleophile or generated on the pyridazine core.

Workflow A: Nucleophilic Displacement (The "Convergent" Route)

This is the preferred industrial route for generating diversity at the 3- and 6-positions.

  • Starting Material: 3,6-Dichloropyridazine.

  • Reaction:

    
     with 4-aminobenzenesulfonamides.
    
  • Conditions: Reflux in ethanol/water or neat fusion; catalyzed by HCl or weak base depending on the amine nucleophilicity.

Workflow B: De Novo Sulfonylation (The "Linear" Route)

Used when the sulfonamide is attached directly to the heterocyclic ring.

  • Starting Material: 3-Amino-6-chloropyridazine or Pyridazinones.[1][2]

  • Activation: Chlorosulfonation using

    
     (Chlorosulfonic acid) to generate the sulfonyl chloride.
    
  • Amidation: Reaction with amines to form the sulfonamide.

Visualization: Synthetic Pathways

The following diagram illustrates the decision logic for synthesis.

Synthesis_Workflow Start Target Molecule Design Decision Sulfonamide Location? Start->Decision Route_A Route A: Phenyl-Tethered (e.g., Celecoxib analogs) Decision->Route_A On Phenyl Ring Route_B Route B: Pyridazine-Direct (e.g., CA Inhibitors) Decision->Route_B On Heterocycle Step_A1 3,6-Dichloropyridazine Route_A->Step_A1 Step_B1 3-Chloropyridazine Route_B->Step_B1 Step_A2 SnAr Displacement (w/ 4-aminobenzenesulfonamide) Step_A1->Step_A2 Reflux/EtOH Final Bioactive Pyridazine Sulfonamide Step_A2->Final Step_B2 Chlorosulfonation (ClSO3H, 0°C -> 100°C) Step_B1->Step_B2 Electrophilic Subst. Step_B3 Amination (R-NH2) Step_B2->Step_B3 Nucleophilic Attack Step_B3->Final

Caption: Figure 1. Decision matrix for synthesizing pyridazine sulfonamides based on pharmacophore placement.

Therapeutic Frontiers & Mechanisms

Carbonic Anhydrase (CA) Inhibition

Target: hCA II (Glaucoma), hCA IX/XII (Hypoxic Tumors). Mechanism: The pyridazine ring acts as a spacer that positions the sulfonamide "anchor" into the enzyme's active site.

  • Critical Insight: The "Tail Approach." By attaching bulky hydrophobic groups (via the pyridazine scaffold) to the sulfonamide, researchers can induce selectivity for tumor-associated isoforms (hCA IX) over cytosolic ones (hCA II), reducing side effects.

  • Data Point: Pyridazine-tethered sulfonamides have demonstrated

    
     values as low as 0.63 nM  against hCA II [1].[3]
    
Anti-Inflammatory (COX-2 Selectivity)

Target: Cyclooxygenase-2 (COX-2).[4][5] Mechanism: COX-2 has a secondary hydrophobic side pocket (valine shell) that is absent in COX-1 (isoleucine shell). The bulky pyridazine ring fits into this larger pocket, while the sulfonamide forms hydrogen bonds at the pocket entrance.

  • Efficacy: Pyridazinone derivatives have shown COX-2 selectivity indices >200, comparable to Celecoxib, with significantly reduced gastric ulceration due to the lack of acidic carboxylic acid groups [2].

Oncology (Kinase Inhibition)

Target: B-Raf (V600E), VEGFR-2. Mechanism: The pyridazine nitrogen atoms can mimic the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of the kinase.[6] The sulfonamide moiety extends into the solvent-accessible region or back-pocket to lock the kinase in an inactive conformation.

Visualization: Mechanism of Action

MOA_Pathways Drug Pyridazine Sulfonamide Derivative Target_CA Target: Carbonic Anhydrase (Metalloenzyme) Drug->Target_CA Target_COX Target: COX-2 (Enzyme Channel) Drug->Target_COX Mech_CA Mechanism: Sulfonamide anion coordinates Zn2+ Target_CA->Mech_CA Mech_COX Mechanism: Scaffold fits hydrophobic pocket (Valine residue interaction) Target_COX->Mech_COX Outcome_CA Inhibition of CO2 Hydration (Lower Intraocular Pressure / pH disruption in tumors) Mech_CA->Outcome_CA Outcome_COX Inhibition of Prostaglandin Synthesis (Reduced Inflammation/Pain) Mech_COX->Outcome_COX

Caption: Figure 2. Dual-mechanistic pathways of pyridazine sulfonamides in enzymatic inhibition.

Experimental Protocols

Synthesis of 3-chloro-6-sulfamoylpyridazine (Representative Protocol)

This protocol validates the "Linear" route (Route B).

  • Reagents: 3-chloropyridazine (1.0 eq), Chlorosulfonic acid (

    
    , 5.0 eq), Thionyl chloride (
    
    
    
    , 2.0 eq), Ammonium hydroxide (
    
    
    ).
  • Chlorosulfonation:

    • Cool

      
       to 0°C in an ice bath.
      
    • Add 3-chloropyridazine portion-wise (Caution: Exothermic).

    • Heat to 100°C for 4 hours.

    • Checkpoint: Monitor TLC for disappearance of starting material.

    • Pour onto crushed ice to precipitate pyridazine-3-sulfonyl chloride. Filter and dry.

  • Amination:

    • Dissolve the sulfonyl chloride in THF/DCM.

    • Add excess

      
       (or substituted amine) at 0°C.
      
    • Stir at RT for 2 hours.

  • Purification: Recrystallize from Ethanol/Water.

Carbonic Anhydrase Esterase Assay

Standard validation for bioactivity.

  • Principle: CA catalyzes the hydrolysis of p-nitrophenyl acetate (p-NpA) to p-nitrophenol (yellow, Abs 348 nm).

  • Buffer: 50 mM Tris-SO4 (pH 7.6). Why? Sulfate buffers do not inhibit CA, unlike chloride buffers.

  • Procedure:

    • Incubate Enzyme (hCA II) + Inhibitor (Pyridazine derivative) for 15 min at 25°C.

    • Add Substrate (p-NpA).

    • Measure Absorbance at 348 nm over 5 minutes using a spectrophotometer.

  • Calculation: Determine

    
     using non-linear regression (Log[Inhibitor] vs. Response).
    

Comparative Bioactivity Data[7][8][9]

The following table summarizes key potency data extracted from recent literature, highlighting the versatility of the scaffold.

Compound ClassTargetPotency (

)
Selectivity NoteReference
Phenylpyridazine-tethered Sulfonamide (7c) hCA II

605-fold vs hCA I[1]
Pyrazolo[4,3-e]tetrazolo-triazine (MM129) BTK Kinase

Effective in Colorectal Cancer[3]
Pyridazinone Sulfonate (7a) COX-2

Selectivity Index > 200[2]
Pyridine-3-sulfonamide (Click Tail) hCA IX

Tumor-associated isoform[4]

References

  • Discovery of Novel Pyridazine-Tethered Sulfonamides as Carbonic Anhydrase II Inhibitors for the Management of Glaucoma. CNGBdb Data Resources.

  • Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 2023.

  • Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery. MDPI Molecules, 2023.

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing. MDPI Pharmaceuticals, 2025.

  • Pyridazine Derivatives as Selective COX-2 Inhibitors. Drug Development Research, 2022.

Sources

calculated logP and hydrophobicity of N,6-dimethylpyridazine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Characterization of N,6-dimethylpyridazine-3-sulfonamide: Calculated logP and Experimental Hydrophobicity

This guide provides a comprehensive framework for the determination of the partition coefficient (logP) and hydrophobicity of the novel compound N,6-dimethylpyridazine-3-sulfonamide. As the physicochemical properties of a molecule are paramount in drug discovery, directly influencing its absorption, distribution, metabolism, and excretion (ADME), a robust and multi-faceted approach to their determination is critical. This document outlines both in silico predictive methods and gold-standard experimental protocols, offering researchers a self-validating workflow to confidently characterize this and other novel chemical entities.

The Central Role of Hydrophobicity in Drug Design

Hydrophobicity, quantified as the octanol-water partition coefficient (logP), is a cornerstone of medicinal chemistry. It governs a molecule's ability to traverse cellular membranes, interact with protein binding pockets, and maintain solubility in aqueous physiological environments. An imbalance—too high or too low—can lead to poor bioavailability, off-target toxicity, or rapid clearance, ultimately dooming a promising drug candidate. Therefore, the early and accurate assessment of logP is not merely a data collection exercise; it is a foundational step in building a predictive model for a compound's ultimate success. This guide utilizes N,6-dimethylpyridazine-3-sulfonamide as a case study to illustrate the rigorous process of establishing this critical parameter.

In Silico Prediction of logP (cLogP): A Necessary First Step

Before committing to resource-intensive experimental work, computational (in silico) methods provide rapid and valuable estimations of a molecule's logP. These algorithms analyze a chemical structure and calculate a logP value (cLogP) based on the contributions of its constituent atoms or fragments. Relying on a consensus from multiple algorithms is a best practice, as it mitigates the biases inherent in any single predictive model.

Computational Methodology

The first step is to define the molecule's structure in a machine-readable format, such as the SMILES (Simplified Molecular-Input Line-Entry System) string. For N,6-dimethylpyridazine-3-sulfonamide, the canonical SMILES string is CN(S(=O)=O)c1ccc(c(n1)C)n . This structure is then submitted to various computational platforms.

Workflow for Computational logP Prediction:

  • Structure Input: The SMILES string is loaded into a web-based or standalone software tool.

  • Algorithm Selection: Multiple predictive models are run. These models are typically based on different underlying principles:

    • Atom-based methods (e.g., XLOGP3): Assign a contribution to each atom based on its type and environment.

    • Fragment-based methods (e.g., ClogP): Sum the contributions of predefined chemical fragments.

    • Topological methods (e.g., MLOGP): Utilize connectivity indices and topological descriptors of the molecule.

  • Data Aggregation: The resulting cLogP values are collected and analyzed for consensus and variance.

A variety of robust, freely accessible tools are available for this purpose. The SwissADME web server, developed by the Swiss Institute of Bioinformatics, is an authoritative platform that provides predictions from multiple algorithms simultaneously, making it an efficient choice for initial screening.

Predicted Physicochemical Properties

The following table summarizes the predicted values for N,6-dimethylpyridazine-3-sulfonamide using the SwissADME platform.

ParameterPredicted ValueDescription
Formula C₇H₁₀N₄O₂SMolecular Formula
Molecular Weight 214.25 g/mol Mass of one mole of the substance.
Consensus logP 0.35 The arithmetic mean of all predicted logP values.
iLOGP 0.69Physics-based prediction using free energies of solvation in n-octanol and water.
XLOGP3 0.14Atom-based and knowledge-based predictive method.
WLOGP 0.17Atom-based method based on the Ghose-Crippen-Viswanadhan approach.
MLOGP 0.49Topology-based method using 13 molecular descriptors.
Silicos-IT -0.09Fragment-based and topological predictive method.
ESOL (logS) -1.78Predicted aqueous solubility, indicating good solubility.

Data generated using the SwissADME web server based on the SMILES string for N,6-dimethylpyridazine-3-sulfonamide.

The consensus cLogP of 0.35 suggests the molecule possesses a balanced hydrophilic-lipophilic character. The low variance among the different models provides confidence in this initial prediction. This value serves as a critical hypothesis to be tested and validated through empirical measurement.

Workflow Diagram: From Structure to Prediction

The following diagram illustrates the logical flow of the in silico prediction process.

cluster_input Step 1: Structural Input cluster_process Step 2: Computational Analysis cluster_output Step 3: Data Aggregation & Interpretation SMILES SMILES String CN(S(=O)=O)c1ccc(c(n1)C)n SwissADME SwissADME Server SMILES->SwissADME Submit Structure Results Consensus cLogP Predicted Solubility (ESOL) Other Physicochemical Properties SwissADME->Results Generate Predictions

Caption: Workflow for in silico cLogP prediction of the target compound.

Experimental Determination of Hydrophobicity by RP-HPLC

While computational predictions are invaluable, experimental verification is the cornerstone of scientific integrity. The gold-standard method for determining a compound's hydrophobicity is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates molecules based on their polarity. In RP-HPLC, the stationary phase (the column) is nonpolar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and an organic solvent like acetonitrile).

Hydrophobic molecules have a stronger affinity for the nonpolar stationary phase and thus move more slowly through the column, resulting in a longer retention time (tᵣ). This retention time can be used to calculate a hydrophobicity index that is highly correlated with the molecule's logP.

Principle of RP-HPLC for Hydrophobicity Measurement

The core principle involves establishing a linear relationship between the logarithm of the retention factor (log k') and the known logP values of a series of standard compounds. The retention factor (k') is a measure of how much longer a compound is retained by the stationary phase relative to an unretained compound (t₀).

k' = (tᵣ - t₀) / t₀

By running the unknown compound (N,6-dimethylpyridazine-3-sulfonamide) under the identical conditions, its log k' can be determined and its corresponding logP value can be interpolated from the calibration curve. This method provides a robust, experimentally-grounded value.

Detailed Experimental Protocol

This protocol is a self-validating system; the quality of the calibration curve (R² > 0.98) serves as an internal control for the validity of the final result.

Materials & Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Test Compound: N,6-dimethylpyridazine-3-sulfonamide, 1 mg/mL stock in DMSO.

  • Unretained Marker: Uracil, 1 mg/mL in water.

  • Calibration Standards: A set of 5-7 compounds with known logP values spanning a relevant range (e.g., -1 to 4).

Procedure:

  • System Preparation:

    • Equilibrate the column with the starting mobile phase composition (e.g., 95% A / 5% B) at a flow rate of 1.0 mL/min for at least 30 minutes.

    • Set the column temperature to 25 °C.

    • Set the DAD to monitor at a wavelength appropriate for the compounds (e.g., 254 nm).

  • Determination of Dead Time (t₀):

    • Inject 5 µL of the uracil solution. Uracil is highly polar and is not retained by the C18 column.

    • The retention time of the uracil peak is recorded as the column dead time (t₀).

  • Calibration Curve Generation:

    • Prepare working solutions of each calibration standard at ~50 µg/mL in the initial mobile phase.

    • Inject 5 µL of each standard individually using the isocratic chromatographic conditions.

    • Record the retention time (tᵣ) for each standard.

    • Calculate the retention factor (k') for each standard.

    • Plot the known logP values (Y-axis) against the calculated log k' values (X-axis).

    • Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value must be ≥ 0.98 for the assay to be considered valid.

  • Analysis of Test Compound:

    • Prepare a working solution of N,6-dimethylpyridazine-3-sulfonamide at ~50 µg/mL.

    • Inject 5 µL of the test compound under the same isocratic conditions.

    • Record its retention time (tᵣ) and calculate its log k'.

  • Data Analysis:

    • Using the linear regression equation from the calibration curve, interpolate the experimental logP value for N,6-dimethylpyridazine-3-sulfonamide from its measured log k'.

Diagram of RP-HPLC Separation Principle

This diagram illustrates how compounds are separated based on their hydrophobicity.

Mobile Phase Flow (Polar) cluster_hplc RP-HPLC Column (Nonpolar C18 Stationary Phase) p1 Low logP (Hydrophilic) p1_out Elutes First p1->p1_out Weak Interaction p2 Medium logP p2_out Elutes Second p2->p2_out Moderate Interaction p3 High logP (Hydrophobic) p3_out Elutes Last p3->p3_out Strong Interaction

Caption: Separation principle in RP-HPLC based on hydrophobicity.

Synthesis of Data and Conclusion

The power of this dual approach lies in the synergy between prediction and experimentation. The in silico cLogP value of 0.35 provides an excellent starting point, suggesting N,6-dimethylpyridazine-3-sulfonamide is a relatively polar molecule with good potential for aqueous solubility. The subsequent RP-HPLC experiment provides a definitive, empirical value that validates or refines this prediction.

Discrepancies between the calculated and experimental values are common and informative. They can arise from specific intramolecular interactions, tautomeric forms, or ionization states not fully captured by the computational algorithms. Analyzing these differences provides deeper insight into the molecule's behavior.

By following this comprehensive guide, researchers can confidently establish the logP of N,6-dimethylpyridazine-3-sulfonamide. This single parameter, determined with high scientific rigor, will profoundly inform subsequent stages of drug development, from formulation and ADME profiling to lead optimization and toxicity assessment.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to support pharmacokinetics, drug-likeness and medicinal chemistry. Scientific Reports. URL: [Link]

A Technical Guide to the Potential Mechanism of Action of N,6-dimethylpyridazine-3-sulfonamide in Biological Systems

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The exploration of novel small molecules is a cornerstone of modern drug discovery. N,6-dimethylpyridazine-3-sulfonamide is a compound of interest due to its distinct chemical architecture, combining a pyridazine heterocycle with a sulfonamide functional group. While direct biological data for this specific molecule is not extensively documented, its constituent pharmacophores provide a strong basis for hypothesizing its mechanism of action. This guide posits that N,6-dimethylpyridazine-3-sulfonamide primarily functions as an enzyme inhibitor, with a high probability of targeting the carbonic anhydrase (CA) family of metalloenzymes. This hypothesis is grounded in the well-established role of the sulfonamide moiety as a potent zinc-binding group, a key interaction for CA inhibition.[1] We will deconstruct the compound's structure, elaborate on the primary and secondary potential mechanisms, and provide detailed, self-validating experimental protocols for confirming these hypotheses. This document is intended for researchers, scientists, and drug development professionals seeking to characterize this or structurally related molecules.

Introduction and Structural Rationale

The Sulfonamide Pharmacophore: A Legacy of Enzyme Inhibition

The sulfonamide group is one of the most prolific pharmacophores in medicinal chemistry. Historically recognized for its antibacterial properties through the inhibition of dihydropteroate synthase (DHPS)[2], its utility has expanded dramatically. Sulfonamide-based drugs are now used as diuretics, anti-glaucoma agents, anti-inflammatory drugs, and anti-cancer therapeutics.[2][3][4] This broad bioactivity stems from the unique chemical properties of the sulfonamide moiety, particularly its ability to act as a transition-state analog and, crucially, to coordinate with metal ions in the active sites of metalloenzymes.[1]

The Pyridazine Scaffold: A Vector for Selectivity and Potency

The N,6-dimethylpyridazine core serves as the foundational scaffold for the sulfonamide group. In medicinal chemistry, heterocyclic rings like pyridazine are not merely passive carriers; they are critical for defining the molecule's three-dimensional shape, polarity, and potential for specific interactions with target proteins. The placement and nature of substituents on the pyridazine ring can fine-tune binding affinity, isoform selectivity, and pharmacokinetic properties. Recent studies have demonstrated that tethering sulfonamides to pyridazine scaffolds can yield highly potent and selective inhibitors for specific enzyme targets, such as carbonic anhydrase II.[5][6]

Deconstruction of N,6-dimethylpyridazine-3-sulfonamide

The subject molecule combines these two key features. The primary hypothesis is that the sulfonamide group acts as the primary "warhead," responsible for the core inhibitory action, while the N,6-dimethylpyridazine moiety dictates which enzymes are targeted and with what affinity.

Primary Hypothesized Mechanism: Carbonic Anhydrase Inhibition

Rationale: A High-Affinity Interaction

The most compelling potential mechanism of action for N,6-dimethylpyridazine-3-sulfonamide is the inhibition of carbonic anhydrases (CAs). CAs are a family of ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[7] The sulfonamide group is a classic and highly effective zinc-binding group, acting as an un-cleavable mimic of the transition state. The nitrogen atom of the deprotonated sulfonamide coordinates directly with the Zn²⁺ ion in the enzyme's active site, leading to potent inhibition.[1] This interaction is a well-understood and frequently exploited strategy in drug design.[1][7]

Key Carbonic Anhydrase Isoforms and Therapeutic Relevance

There are at least 15 known human CA isoforms with varying tissue distribution and physiological roles. Inhibition of specific isoforms is linked to distinct therapeutic effects:

  • CA II: A ubiquitous and highly active isoform. Its inhibition in the ciliary body of the eye reduces aqueous humor formation, lowering intraocular pressure in the treatment of glaucoma.[5]

  • CA IX and XII: These isoforms are overexpressed in many types of hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting cancer cell survival and metastasis.[3][7] Their inhibition is a validated anti-cancer strategy.

The N,6-dimethylpyridazine scaffold would likely interact with amino acid residues lining the active site cavity, potentially conferring selectivity for one isoform over others.

Proposed Binding Mode and Downstream Effects

We propose that N,6-dimethylpyridazine-3-sulfonamide binds to the CA active site with its sulfonamide group coordinated to the catalytic Zn²⁺ ion. The pyridazine ring would extend into the hydrophobic half of the active site, while the methyl groups could form van der Waals interactions with nearby residues. By inhibiting CA activity, the compound could modulate pH in specific tissues, alter ion transport, and disrupt physiological processes dependent on CO₂/bicarbonate equilibrium.

Experimental Validation of Carbonic Anhydrase Inhibition

To rigorously test this hypothesis, a multi-step validation workflow is necessary. This workflow is designed to first confirm inhibition, then quantify its potency and selectivity, and finally, verify a direct physical interaction.

Experimental Workflow Diagram

G cluster_0 Phase 1: Activity Confirmation cluster_1 Phase 2: Direct Interaction Validation cluster_2 Phase 3: Cellular Target Engagement A Protocol 1: Stopped-Flow CO2 Hydration Assay B Determine IC50 values for key CA isoforms (II, IX, XII) A->B C Protocol 2: Isothermal Titration Calorimetry (ITC) B->C If IC50 < 10 µM D Determine Binding Affinity (Kd) and Thermodynamics (ΔH, ΔS) C->D E Protocol 3: Cellular Thermal Shift Assay (CETSA) D->E If Kd confirms binding F Confirm target binding in a physiological context E->F

Caption: Workflow for the validation of N,6-dimethylpyridazine-3-sulfonamide as a CA inhibitor.

Protocol 1: In Vitro CA Inhibition Assay (Stopped-Flow CO₂ Hydration)
  • Causality: This experiment directly measures the enzymatic activity of CA (the rate of CO₂ hydration) in the presence of the inhibitor. A decrease in the catalytic rate provides direct evidence of inhibition and allows for the calculation of the IC₅₀ value, a quantitative measure of potency.

  • Methodology:

    • Reagents: Purified human CA isoforms (e.g., hCA II, hCA IX), HEPES buffer, phenol red pH indicator, CO₂-saturated water, N,6-dimethylpyridazine-3-sulfonamide, Acetazolamide (positive control).

    • Instrumentation: Stopped-flow spectrophotometer.

    • Procedure:

      • Prepare a solution containing the CA enzyme (e.g., 10 µM) and pH indicator in HEPES buffer.

      • Prepare serial dilutions of N,6-dimethylpyridazine-3-sulfonamide in the same buffer.

      • In the stopped-flow instrument, rapidly mix the enzyme/inhibitor solution with the CO₂-saturated water (the substrate).

      • Monitor the change in absorbance of the pH indicator over time. The initial rate of this change is proportional to the enzyme's catalytic activity.

      • Repeat the measurement for each inhibitor concentration.

    • Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 2: Isothermal Titration Calorimetry (ITC)
  • Causality: While an activity assay shows a functional effect, it does not definitively prove a direct physical interaction. ITC is a gold-standard biophysical technique that directly measures the heat released or absorbed when two molecules bind. This provides unequivocal evidence of a direct interaction and quantifies the binding affinity (Kd) and thermodynamics.

  • Methodology:

    • Reagents: Purified CA isoform, N,6-dimethylpyridazine-3-sulfonamide, matching buffer from the activity assay.

    • Instrumentation: Isothermal Titration Calorimeter.

    • Procedure:

      • Load the purified CA protein into the sample cell of the calorimeter.

      • Load a concentrated solution of N,6-dimethylpyridazine-3-sulfonamide into the injection syringe.

      • Perform a series of small, sequential injections of the compound into the protein solution.

      • Measure the heat change after each injection.

    • Data Analysis: Integrate the heat peaks to generate a binding isotherm. Fit this curve to a suitable binding model to calculate the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.

Expected Data and Interpretation

The results from these experiments can be summarized to compare the potency and selectivity of the compound.

Target IsoformPredicted IC₅₀ (nM)Predicted Kd (nM)Therapeutic Relevance
hCA I (off-target)>10,000>10,000Cytosolic, widespread
hCA II50 - 25075 - 300Glaucoma
hCA IX10 - 10020 - 150Oncology
hCA XII25 - 15040 - 200Oncology

A lower IC₅₀/Kd value indicates higher potency. Selectivity is determined by the ratio of IC₅₀ values between different isoforms.

Secondary Hypothesized Mechanism: Dihydropteroate Synthase (DHPS) Inhibition

Rationale: The Classic Antibacterial Action

The foundational mechanism for sulfonamide drugs is the inhibition of DHPS, a key enzyme in the bacterial folic acid synthesis pathway. Folic acid is essential for the synthesis of nucleotides and certain amino acids.[2] Because mammals obtain folic acid from their diet and lack the DHPS enzyme, sulfonamides are selectively toxic to bacteria.[8] N,6-dimethylpyridazine-3-sulfonamide is a structural analog of p-aminobenzoic acid (PABA), the natural substrate for DHPS, and could act as a competitive inhibitor.[8][]

The Bacterial Folate Biosynthesis Pathway

pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate DHPP->DHPS DHF Dihydrofolate DHPS->DHF Forms Dihydropteroate THF Tetrahydrofolate DHF->THF via DHFR Nucleotides Nucleotide Synthesis THF->Nucleotides Inhibitor N,6-dimethylpyridazine -3-sulfonamide Inhibitor->DHPS Competitive Inhibition

Caption: Inhibition of the bacterial folate pathway by a sulfonamide competitive inhibitor.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
  • Causality: This whole-cell assay determines the lowest concentration of the compound that prevents visible growth of a bacterium. While not a direct enzymatic assay, it is the standard method for quantifying the antibacterial efficacy of a compound and provides strong evidence for a mechanism related to bacterial viability, such as DHPS inhibition.

  • Methodology:

    • Reagents: Bacterial strains (e.g., E. coli, S. aureus), Mueller-Hinton Broth (MHB), N,6-dimethylpyridazine-3-sulfonamide, standard antibiotic (e.g., Sulfamethoxazole).

    • Instrumentation: 96-well microplates, incubator, plate reader.

    • Procedure:

      • In a 96-well plate, perform a two-fold serial dilution of the compound in MHB.

      • Prepare a standardized inoculum of the test bacterium (e.g., 5 x 10⁵ CFU/mL).

      • Add the bacterial inoculum to each well. Include positive (no drug) and negative (no bacteria) controls.

      • Incubate the plate at 37°C for 18-24 hours.

      • Determine the MIC by visual inspection or by measuring optical density (OD₆₀₀). The MIC is the lowest concentration in which no bacterial growth is observed.

Summary and Future Directions

The structural components of N,6-dimethylpyridazine-3-sulfonamide provide a strong, rational basis for hypothesizing its mechanism of action. The evidence overwhelmingly points toward enzyme inhibition, with carbonic anhydrase emerging as the primary and most probable target class due to the well-characterized interaction between sulfonamides and the catalytic zinc ion. The bacterial enzyme DHPS represents a viable secondary hypothesis.

The experimental workflows detailed in this guide provide a clear and robust pathway for validating these hypotheses. Confirmation of a potent and selective interaction with a specific CA isoform would pave the way for further investigation in relevant disease models, such as glaucoma (for CA II inhibitors) or oncology (for CA IX/XII inhibitors). Should the compound exhibit significant antibacterial activity, further studies to confirm DHPS inhibition and explore its spectrum of activity would be warranted.

References

  • Supuran, C. T. (2006). Therapeutic potential of sulfamides as enzyme inhibitors. Medicinal research reviews, 26(2), 147–189. [Link]

  • El-Sayad, K. A., El-Masry, G. H., & El-Naggar, M. (2024). A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic chemistry, 151, 107409. [Link]

  • Akhtar, N., Sastry, V. G., & Ali, A. A. (2022). An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents. Molecules (Basel, Switzerland), 27(5), 1599. [Link]

  • de Oliveira, R. B., de Alencastro, R. B., & da Silva, J. F. M. (2022). Computational discovery of sulfonamide derivatives as potential inhibitors of the cruzain enzyme from T. cruzi by molecular. Journal of Biomolecular Structure & Dynamics, 41(16), 8031-8043. [Link]

  • Nielsen, S. T., & Nielsen, S. T. (1993). Aromatic sulfonamide derivatives, their use as enzyme inhibitors and pharmaceutical compositions containing them.
  • García-Gutiérrez, P., et al. (2018). Novel Sulfenamides and Sulfonamides Based on Pyridazinone and Pyridazine Scaffolds as CB 1 Receptor Ligand Antagonists. Bioorganic & medicinal chemistry, 26(2), 484–495. [Link]

  • Holmes, N. E., & Grayson, M. L. (2017). Sulfamethoxypyridazine – Knowledge and References. In Kucers' The Use of Antibiotics. Taylor & Francis. [Link]

  • Tawfik, H. O., et al. (2024). Discovery of Novel Pyridazine-Tethered Sulfonamides as Carbonic Anhydrase II Inhibitors for the Management of Glaucoma. Journal of medicinal chemistry, 67(2), 1611–1623. [Link]

  • Tawfik, H. O., et al. (2024). Discovery of Novel Pyridazine-Tethered Sulfonamides as Carbonic Anhydrase II Inhibitors for the Management of Glaucoma. Journal of Medicinal Chemistry, 67(2), 1611-1623. [Link]

  • Shaik, S. P., et al. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Med chem (Los Angeles), 6(4), 235-241. [Link]

  • Imtiaj, A., & Rahman, M. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular Biology Reports, 48(6), 5249-5263. [Link]

  • Al-Abdullah, E. S., et al. (2013). Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds Containing a Sulfonamido Moiety. Molecules (Basel, Switzerland), 18(1), 843–856. [Link]

  • Aleksić, M., & Kapetanović, V. (2014). ANTIMICROBIAL SULFONAMIDE DRUGS. Arhiv za farmaciju, 64(3), 168-187. [Link]

  • Singh, S., et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry, 6(3), 196-200. [Link]

  • Gribova, O. V., et al. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules (Basel, Switzerland), 28(1), 1. [Link]

  • National Center for Biotechnology Information. (n.d.). N,N-Dimethylpyridine-3-sulfonamide. PubChem. Retrieved from [Link]

  • Alaşalvar, C., & Şahin, E. (2018). Biological activities of sulfonamides. ResearchGate. [Link]

  • Venkatesan, R., et al. (2023). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics. Nature communications, 14(1), 4066. [Link]

  • Al-Janabi, H. H. J., & Al-Masoudi, W. A. M. (2024). In silico study, Synthesis, Characterization and Preliminary Evaluation of Antimicrobial activity of new sulfonamide – 1,2,4-triazole derivatives. Iraqi Journal of Pharmaceutical Sciences, 33(1), 221-236. [Link]

Sources

Chemical Stability of N,6-Dimethylpyridazine-3-sulfonamide: Mechanistic Insights & Assessment Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the chemical and metabolic stability of N,6-dimethylpyridazine-3-sulfonamide , structured for researchers in drug discovery and medicinal chemistry.

Executive Summary

N,6-dimethylpyridazine-3-sulfonamide represents a specific scaffold often utilized in fragment-based drug discovery (FBDD) and as a core pharmacophore for carbonic anhydrase inhibitors. Its stability profile is defined by high abiotic resistance to hydrolysis but moderate metabolic susceptibility driven by oxidative pathways.

  • Abiotic Stability (pH 7.4): Exceptional. The sulfonamide bond (

    
    ) and the pyridazine-sulfonyl bond (
    
    
    
    ) are inert to hydrolysis under physiological conditions.
  • Biotic Stability (Metabolism): The primary liability is oxidative

    
    -demethylation and C6-methyl oxidation mediated by Cytochrome P450 (CYP) enzymes.
    
  • Plasma Stability: High. The molecule is not a substrate for plasma esterases.

Physicochemical Basis of Stability

To understand the stability of this molecule, we must deconstruct its electronic environment. The compound consists of an electron-deficient 1,2-diazine (pyridazine) ring substituted with an electron-withdrawing sulfonamide group and a weakly electron-donating methyl group.

Structural Analysis[1]
  • The Sulfonamide Bond (

    
    ):  Unlike carboxamides (
    
    
    
    ), sulfonamides are tetrahedrally coordinated at the sulfur atom, which sterically and electronically shields the
    
    
    bond from nucleophilic attack by water or hydroxide ions at pH 7.4.
  • The Pyridazine Ring: The presence of two nitrogen atoms in the ring lowers the HOMO (Highest Occupied Molecular Orbital) energy, making the ring resistant to oxidative degradation by reactive oxygen species (ROS) under standard physiological conditions.

  • Ionization State: The

    
    -methyl sulfonamide proton has a theoretical pKa of ~10.5–11.0. At physiological pH (7.4), the molecule exists predominantly in its neutral form , facilitating membrane permeation but limiting solubility compared to its ionized counterparts.
    
Degradation Pathways (Theoretical)

While hydrolysis is negligible, the following pathways must be monitored during forced degradation studies:

  • Photolytic Instability: Pyridazine rings can undergo photo-isomerization or ring contraction under high-intensity UV light (254 nm), though this is irrelevant for in vivo stability.

  • Oxidative N-Dealkylation: In the presence of strong radical initiators (or enzymes), the

    
    -methyl group is the "softest" site for abstraction.
    

Metabolic Stability Mechanisms (Biotic)

While chemically stable in buffer, the biological fate of N,6-dimethylpyridazine-3-sulfonamide is dictated by enzymatic functionalization.

Predicted Metabolic Map

The following Graphviz diagram illustrates the primary metabolic liabilities. The


-demethylation  pathway is typically the rate-limiting step for clearance.

MetabolicPathways Parent N,6-dimethylpyridazine- 3-sulfonamide (Parent) M2 M2: N-hydroxymethyl Intermediate (Unstable) Parent->M2 CYP450 (Oxidation) M4 M4: 6-(hydroxymethyl)- N-methylpyridazine- 3-sulfonamide Parent->M4 CYP450 (C-Hydroxylation) M1 M1: 6-methylpyridazine- 3-sulfonamide (1° Sulfonamide) M3 M3: N,6-dimethylpyridazine- 3-sulfonamide-N-glucuronide (Phase II) M1->M3 UGT (Glucuronidation) M2->M1 Spontaneous (-HCHO)

Figure 1: Predicted Phase I and Phase II metabolic pathways. The transition from Parent to M1 via N-demethylation is the primary clearance mechanism in liver microsomes.

Experimental Assessment Protocols

To validate the stability profile, the following tiered assay system is recommended. These protocols are designed to be self-validating with internal controls.

Protocol 1: pH-Dependent Hydrolytic Stability (Abiotic)

Objective: Confirm resistance to hydrolysis at physiological pH.

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Buffers: Prepare 50 mM phosphate buffer (pH 7.4) and 0.1 N HCl (pH 1.2, simulating gastric fluid).

  • Incubation:

    • Spike stock into buffers to a final concentration of 10 µM.

    • Incubate at 37°C in a shaking water bath.

    • Timepoints: 0, 1, 4, 24, and 48 hours.

  • Analysis:

    • Quench aliquots with cold acetonitrile (1:1 v/v).

    • Analyze via LC-MS/MS (MRM mode).

  • Validation Criteria: Loss of parent compound < 5% over 48 hours indicates high hydrolytic stability.

Protocol 2: Plasma Stability Assay

Objective: Assess susceptibility to plasma esterases and amidases.

  • Matrix: Pooled human/rat plasma (EDTA or Heparin treated).

  • Procedure:

    • Pre-warm plasma to 37°C.

    • Spike compound to 1 µM (final DMSO < 0.1%).

    • Positive Control: Procaine or Propantheline (known esterase substrates).

    • Negative Control: Warfarin or heat-inactivated plasma.

  • Sampling:

    • Aliquot 50 µL at 0, 15, 30, 60, and 120 minutes.

    • Precipitate protein with 150 µL ice-cold acetonitrile containing Internal Standard (IS).

  • Calculation: Plot ln(% Remaining) vs. time.

    • Expectation:

      
       minutes (Stable).
      
Protocol 3: Microsomal Intrinsic Clearance ( )

Objective: Quantify metabolic stability (CYP-mediated).

  • System: Liver Microsomes (Human/Rat) at 0.5 mg/mL protein.

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM

    
    ).
    
  • Workflow Visualization:

AssayWorkflow Step1 Pre-Incubation (37°C, 5 min) Microsomes + Buffer + Test Cmpd Step2 Initiation Add NADPH Regenerating System Step1->Step2 Step3 Sampling Loop (0, 5, 15, 30, 45 min) Step2->Step3 Step4 Quenching Add cold ACN + Internal Std Step3->Step4 Step5 Analysis LC-MS/MS (Parent Depletion) Step4->Step5

Figure 2: Standard workflow for microsomal stability assessment. Critical step: Ensure NADPH is added last to initiate the reaction.

  • Data Interpretation:

    • Low Clearance:

      
       protein.
      
    • High Clearance:

      
       protein.
      
    • Note: N-methyl sulfonamides often fall in the moderate clearance range due to efficient N-demethylation.

Summary of Stability Data

The following table summarizes the expected quantitative profile based on structure-activity relationships (SAR) of pyridazine sulfonamides.

ParameterConditionExpected ResultMechanistic Rationale
Aqueous Solubility pH 7.4 (PBS)Moderate (50-200 µM)Neutral species dominates; pyridazine ring aids polarity.
Hydrolytic Stability pH 1.2 (37°C)Stable (>95% rem.)Sulfonamide bond is acid-resistant.
Hydrolytic Stability pH 7.4 (37°C)Stable (>99% rem.)No hydrolyzable ester/amide bonds.
Plasma Stability Human PlasmaStable (

)
Resistant to plasma esterases.
Microsomal Stability HLM + NADPHModerate (

)
Susceptible to CYP-mediated

-demethylation.
Photostability UV/VisUnstablePyridazine ring may degrade under intense UV.

References

  • Baran, W. et al. (2011). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials. Link

    • Validates the hydrolytic stability of the sulfonamide bond
  • Testa, B. & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. Authoritative text on the enzymatic stability of sulfonamides vs. amides.
  • PubChem Compound Summary. (2025). N,N-Dimethylpyridine-3-sulfonamide (Analogous Structure). National Center for Biotechnology Information. Link

    • Used for physicochemical property inference (LogP, pKa).
  • Di, L. & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. Source for standard microsomal and plasma stability protocols.
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

    • Contextualizes pyridazine sulfonamides as stable pharmacophores for CA inhibition.

toxicity profile and safety data sheet (SDS) for N,6-dimethylpyridazine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted Toxicity Profile and Representative Safety Data for N,6-dimethylpyridazine-3-sulfonamide

Disclaimer: N,6-dimethylpyridazine-3-sulfonamide is a specialized chemical for which a comprehensive, officially validated toxicity profile and Safety Data Sheet (SDS) are not publicly available. This guide has been developed by a Senior Application Scientist to provide a predictive toxicological profile and a representative SDS based on established principles of chemical toxicology and data from structurally analogous compounds, namely the sulfonamide class of molecules and the pyridazine heterocyclic system. The information herein is intended for use by qualified researchers and scientists and should be used as a guideline for safe handling and preliminary risk assessment, not as a substitute for compound-specific empirical testing.

Introduction: A Predictive Approach to a Novel Moiety

N,6-dimethylpyridazine-3-sulfonamide belongs to a chemical class—pyridazine sulfonamides—that is of interest in medicinal chemistry and drug discovery.[1][2] The molecule combines two key structural features: the sulfonamide functional group (-SO₂NH-) and a dimethyl-substituted pyridazine ring. The sulfonamide group is a well-established pharmacophore responsible for the biological activity of a wide range of antibacterial, diuretic, and anti-inflammatory drugs.[3][4] The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is often incorporated into drug candidates to modulate physicochemical properties such as solubility and to interact with biological targets.[5][6]

Due to the absence of direct toxicological data for N,6-dimethylpyridazine-3-sulfonamide, this guide synthesizes data from these two parent structures to construct a scientifically grounded, predictive profile. The primary toxicological concerns are predicted to derive from the sulfonamide moiety, which is associated with a range of adverse effects, while the pyridazine ring is generally considered to be of lower toxicological concern.[5][7]

Part 1: Predictive Toxicological Profile

The toxicological profile of N,6-dimethylpyridazine-3-sulfonamide can be inferred by examining the known effects of its constituent parts.

Predicted Primary Hazards of the Sulfonamide Moiety

The sulfonamide functional group is the primary driver of predicted toxicity. The most significant risks associated with this class are hypersensitivity reactions and nephrotoxicity.[7][8]

  • Hypersensitivity Reactions: This is the most common adverse effect of sulfonamide-containing drugs, with an incidence rate of approximately 3% in the general population.[7] Reactions can range from mild skin rashes and photosensitivity to severe, life-threatening conditions such as Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN).[7][9][10] These reactions are immunologically mediated and are linked to reactive metabolites formed from the N4 arylamine group present in many antibacterial sulfonamides.[7] While N,6-dimethylpyridazine-3-sulfonamide does not possess this specific arylamine structure, a potential for cross-reactivity in sensitized individuals cannot be entirely dismissed without empirical data.

  • Nephrotoxicity (Kidney Damage): Historically, older sulfonamides were poorly soluble and could precipitate in the renal tubules, leading to crystalluria (crystal formation in urine), obstruction, and acute renal failure.[8] While modern sulfonamides are generally more soluble, the risk remains, particularly in cases of dehydration or altered urinary pH. The solubility of N,6-dimethylpyridazine-3-sulfonamide is unknown, and therefore, potential for crystalluria should be considered a key risk.

  • Hematologic Disorders: Although less common, sulfonamides can cause blood disorders such as agranulocytosis (a severe drop in white blood cells) and hemolytic anemia, particularly in individuals with a glucose-6-phosphate dehydrogenase (G6PD) deficiency.[10]

  • Other Adverse Effects: Other reported side effects for the sulfonamide class include nausea, vomiting, dizziness, and headaches.[3]

Predicted Contribution of the Pyridazine Moiety

The pyridazine heterocycle is not typically characterized as a structural alert for toxicity and is often used in drug design to improve the pharmacokinetic profile and potentially reduce the toxicity of a molecule.[5][6]

  • Metabolism: In vivo metabolism studies on pyridazine-containing compounds indicate that the ring is relatively stable. Potential metabolic pathways include N-oxidation of the pyridazine nitrogen atoms or oxidation of the ring's carbon atoms by cytochrome P450 enzymes.[5] The formation of reactive metabolites via these pathways is possible but generally considered a lower risk compared to other aromatic systems. The methyl groups on the pyridazine ring may also be subject to oxidative metabolism.

Predicted Metabolic Pathway

The following diagram illustrates a general, predicted metabolic pathway for N,6-dimethylpyridazine-3-sulfonamide, highlighting potential sites of modification.

G cluster_metabolites Potential Metabolites Parent N,6-dimethylpyridazine-3-sulfonamide P450 Phase I Metabolism (CYP450 Oxidation) Parent->P450 Excretion Renal Excretion Parent->Excretion Direct N_Oxide Pyridazine N-Oxide P450->N_Oxide Oxidative Pathways Hydroxylated Hydroxylated Ring Metabolite P450->Hydroxylated Oxidative Pathways Demethylated N-Demethylated Sulfonamide P450->Demethylated Oxidative Pathways PhaseII Phase II Metabolism (e.g., Glucuronidation) PhaseII->Excretion N_Oxide->PhaseII Hydroxylated->PhaseII Demethylated->PhaseII

Caption: Predicted metabolic fate of N,6-dimethylpyridazine-3-sulfonamide.

Part 2: Representative Safety Data Sheet (SDS)

This SDS is a representative document and should be used for guidance purposes only. It is based on the GHS (Globally Harmonized System of Classification and Labelling of Chemicals).

SAFETY DATA SHEET N,6-dimethylpyridazine-3-sulfonamide

SECTION 1: IDENTIFICATION

  • Product Name: N,6-dimethylpyridazine-3-sulfonamide

  • Synonyms: Not available

  • Product Use: For research and development use only.

  • CAS Number: 37581-11-6[11]

SECTION 2: HAZARD(S) IDENTIFICATION

  • GHS Classification (Predicted):

    • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[12]

    • Acute Toxicity, Dermal (Category 4), H312: Harmful in contact with skin.[12]

    • Acute Toxicity, Inhalation (Category 4), H332: Harmful if inhaled.[12]

    • Skin Irritation (Category 2), H315: Causes skin irritation.[13]

    • Eye Irritation (Category 2A), H319: Causes serious eye irritation.[13]

  • GHS Label Elements:

    • Pictogram:

      
      
      
    • Signal Word: Warning

    • Hazard Statements:

      • H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.[12]

      • H315: Causes skin irritation.[13]

      • H319: Causes serious eye irritation.[13]

    • Precautionary Statements:

      • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[14]

      • P280: Wear protective gloves/protective clothing/eye protection/face protection.[14]

      • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

      • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[14]

      • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]

SECTION 3: COMPOSITION/INFORMATION ON INGREDIENTS

  • Substance: N,6-dimethylpyridazine-3-sulfonamide

  • Formula: C₆H₉N₃O₂S

  • Molecular Weight: 199.22 g/mol

SECTION 4: FIRST-AID MEASURES

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[14]

  • Skin Contact: Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[14]

  • Ingestion: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell. Do NOT induce vomiting.[15]

SECTION 5-16: In the absence of specific data, standard precautionary measures for a novel laboratory chemical of this hazard class should be followed for Fire-Fighting Measures, Accidental Release Measures, Handling and Storage, Exposure Controls/Personal Protection, Physical and Chemical Properties, Stability and Reactivity, Toxicological Information, Ecological Information, Disposal Considerations, Transport Information, and Regulatory Information.

Key Handling & Storage Recommendations:

  • Handling: Handle in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols.[15]

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[14]

Part 3: Methodologies for Preliminary Toxicological Assessment

To move beyond a predictive profile, empirical data must be generated. The following sections detail standard, validated in vitro protocols for initial toxicity screening.

Methodology 1: Assessment of Mutagenic Potential via the Ames Test

Causality and Rationale: The Ames test is a rapid bacterial reverse mutation assay used to assess the mutagenic potential of a chemical.[16] It is a cornerstone of preliminary genotoxicity testing. The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot produce this essential amino acid and will not grow on a histidine-deficient medium.[17][18] A positive result, indicated by the growth of revertant colonies (His+), suggests that the test compound has caused a mutation in the gene responsible for histidine synthesis, restoring its function.[16] The inclusion of a mammalian liver extract (S9 fraction) is critical, as it simulates mammalian metabolism and can convert a non-mutagenic parent compound (a pro-mutagen) into a mutagenic metabolite.[17]

Detailed Experimental Protocol:

  • Strain Preparation:

    • Inoculate single colonies of S. typhimurium strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions) into separate flasks of nutrient broth.[19][20]

    • Incubate overnight at 37°C with shaking (approx. 120 rpm) to reach a cell density of 1-2 x 10⁹ cells/mL.[19]

  • Preparation of Test Article and Controls:

    • Prepare a stock solution of N,6-dimethylpyridazine-3-sulfonamide in a suitable solvent (e.g., DMSO).

    • Create a dilution series to achieve the desired final test concentrations.

    • Prepare positive controls (e.g., 2-aminoanthracene for tests with S9, 2-nitrofluorene for tests without S9) and a vehicle (solvent) control.[20]

  • Metabolic Activation (S9 Mix):

    • Prepare the S9 mix containing S9 fraction (from Aroclor-1254 induced rat liver), buffer, and necessary cofactors (e.g., NADP+, G6P). Keep on ice.

  • Plate Incorporation Assay:

    • To sterile tubes kept at 45°C, add in the following order:

      • 2.0 mL of molten top agar (containing a trace amount of histidine and biotin to allow for a few cell divisions).[18]

      • 0.1 mL of the overnight bacterial culture.[19]

      • 0.1 mL of the test article dilution, positive control, or vehicle control.[19]

      • 0.5 mL of S9 mix (for metabolic activation plates) or 0.5 mL of phosphate buffer (for non-activation plates).[19]

    • Vortex each tube briefly and pour the contents evenly onto minimal glucose agar plates.[17]

    • Allow the top agar to solidify.

  • Incubation and Scoring:

    • Incubate the plates in the dark at 37°C for 48-72 hours.[18]

    • Count the number of revertant colonies on each plate.

    • A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.

Methodology 2: Assessment of Cytotoxicity via the MTT Assay

Causality and Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[21][22] The principle relies on the ability of NAD(P)H-dependent oxidoreductase enzymes, present in the mitochondria of metabolically active (i.e., living) cells, to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[23][24] The amount of formazan produced is directly proportional to the number of viable cells.[22] By dissolving the formazan crystals and measuring the absorbance of the solution, one can quantify the reduction in cell viability caused by a cytotoxic compound.

Detailed Experimental Protocol:

  • Cell Culture and Seeding:

    • Culture a suitable mammalian cell line (e.g., HeLa, HepG2) in appropriate medium supplemented with fetal bovine serum (FBS) at 37°C in a humidified 5% CO₂ incubator.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.[22]

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of N,6-dimethylpyridazine-3-sulfonamide in a cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for vehicle control (medium with solvent) and untreated control.

    • Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well (final concentration 0.5 mg/mL).[21]

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will form visible purple formazan crystals.[21]

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the crystals.[25]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[25]

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[21]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage viability against the compound concentration to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

MTT Assay Experimental Workflow

The following diagram outlines the key steps in the MTT cytotoxicity assay.

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay cluster_readout Phase 4: Readout Seed 1. Seed Cells in 96-well Plate Incubate1 2. Incubate 24h (Allow Attachment) Seed->Incubate1 Treat 3. Add Compound Dilutions & Controls Incubate1->Treat Incubate2 4. Incubate 24-72h (Exposure) Treat->Incubate2 Add_MTT 5. Add MTT Reagent Incubate2->Add_MTT Incubate3 6. Incubate 2-4h (Formazan Formation) Add_MTT->Incubate3 Solubilize 7. Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Read 8. Measure Absorbance (570 nm) Solubilize->Read Analyze 9. Calculate % Viability & IC50 Read->Analyze

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

References

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Sources

An In-depth Technical Guide to Predicting the Metabolic Stability of N,6-dimethylpyridazine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Metabolic Stability in Drug Discovery

In the intricate journey of drug discovery and development, the metabolic stability of a potential drug candidate is a critical determinant of its success.[1][2] It dictates the compound's half-life, bioavailability, and potential for drug-drug interactions, thereby profoundly influencing its efficacy and safety profile.[1][3] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is excessively stable could accumulate to toxic levels.[3] This guide provides a comprehensive technical overview of the methodologies used to predict the metabolic stability of a novel chemical entity, using N,6-dimethylpyridazine-3-sulfonamide as a focal point for the application of these predictive strategies.

While specific experimental data for N,6-dimethylpyridazine-3-sulfonamide is not publicly available, this guide will leverage established principles of drug metabolism for its structural motifs—a pyridazine ring and a sulfonamide group—to illustrate the predictive process.[4][5][6] We will explore both robust in vitro experimental systems and sophisticated in silico computational models, providing researchers, scientists, and drug development professionals with a practical framework for assessing metabolic liabilities early in the discovery pipeline.

PART 1: In Vitro Assessment of Metabolic Stability: The Foundation of Prediction

In vitro metabolic stability assays are the cornerstone for evaluating a compound's susceptibility to biotransformation.[1] These assays typically involve incubating the test compound with liver-derived systems that contain the primary enzymes responsible for drug metabolism.[3] The rate of disappearance of the parent compound over time is measured, from which key parameters like intrinsic clearance (CLint) and half-life (t1/2) are calculated.[2][7]

Liver Microsomal Stability Assay: A Focus on Phase I Metabolism

Liver microsomes are subcellular fractions containing a high concentration of cytochrome P450 (CYP) enzymes, the major players in Phase I oxidative metabolism.[8][9] This assay is often a first-pass screen for metabolic stability due to its high-throughput nature and cost-effectiveness.[9]

Objective: To determine the in vitro intrinsic clearance of N,6-dimethylpyridazine-3-sulfonamide in human liver microsomes.

Materials:

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • N,6-dimethylpyridazine-3-sulfonamide (test compound)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., Verapamil for high clearance, Diazepam for low clearance)[10]

  • Internal standard (for LC-MS/MS analysis)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system[9]

Procedure:

  • Preparation of Reagents:

    • Thaw human liver microsomes at 37°C and dilute to a working concentration (e.g., 1 mg/mL) in phosphate buffer.[11] Keep on ice.

    • Prepare a working solution of the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare a stock solution of N,6-dimethylpyridazine-3-sulfonamide and positive controls in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation is low (<0.5%).[12]

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal solution and the test compound solution at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[12] The final incubation mixture should contain the test compound (e.g., 1 µM), microsomes (e.g., 0.5 mg/mL), and cofactors in phosphate buffer.[10][13]

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a volume of cold acetonitrile containing the internal standard.[9][10]

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the remaining concentration of N,6-dimethylpyridazine-3-sulfonamide at each time point relative to the internal standard.[14][15]

The disappearance of the parent compound is plotted as the natural logarithm of the percentage remaining versus time. The slope of this line represents the elimination rate constant (k).

  • Half-life (t1/2): t1/2 = 0.693 / k

  • Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein concentration)

ParameterVerapamil (High Clearance)Diazepam (Low Clearance)N,6-dimethylpyridazine-3-sulfonamide (Hypothetical Data)
t1/2 (min) < 10> 6025
CLint (µL/min/mg) > 70< 1230

Causality Behind Experimental Choices: The use of pooled human liver microsomes minimizes inter-individual variability in enzyme expression.[13] The NADPH regenerating system is crucial as CYPs are NADPH-dependent enzymes. The inclusion of high and low clearance controls validates the assay's performance.[10]

Hepatocyte Stability Assay: A More Comprehensive View

While microsomes are excellent for assessing Phase I metabolism, they lack the full complement of metabolic enzymes and cofactors present in intact liver cells. Hepatocyte stability assays utilize cryopreserved or fresh hepatocytes, providing a more holistic view of metabolism, including both Phase I and Phase II (conjugation) reactions.[8][10]

Objective: To determine the metabolic stability of N,6-dimethylpyridazine-3-sulfonamide in a system containing both Phase I and Phase II metabolic enzymes.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium

  • N,6-dimethylpyridazine-3-sulfonamide (test compound)

  • Positive control compounds (e.g., Testosterone, 7-Ethoxycoumarin)[10]

  • Internal standard

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Hepatocyte Preparation:

    • Thaw and culture cryopreserved hepatocytes according to the supplier's protocol to ensure optimal viability and metabolic activity.[16]

  • Incubation:

    • Incubate the hepatocytes with the test compound (e.g., 1 µM) at 37°C in a suspension format.[16][17]

  • Time-Point Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension and terminate the reaction with cold acetonitrile containing an internal standard.[18]

  • Sample Processing and Analysis:

    • Process the samples as described for the microsomal assay and analyze by LC-MS/MS.[16]

Data analysis is similar to the microsomal assay, yielding t1/2 and CLint values (expressed as µL/min/10^6 cells).[19] These in vitro data can then be scaled to predict in vivo human hepatic clearance, taking into account factors like liver blood flow and plasma protein binding.[19]

ParameterTestosterone (High Clearance)7-Ethoxycoumarin (Moderate Clearance)N,6-dimethylpyridazine-3-sulfonamide (Hypothetical Data)
t1/2 (min) < 3030-6045
CLint (µL/min/10^6 cells) > 5010-5020

Self-Validating System: The use of well-characterized positive controls ensures that the hepatocytes are metabolically active and the assay is performing as expected.[16] The comparison between microsomal and hepatocyte data can also provide initial clues as to the relative contribution of Phase I and Phase II pathways to the compound's metabolism.

PART 2: In Silico Prediction of Metabolic Stability: Guiding Molecular Design

In silico models offer a rapid and cost-effective means to predict metabolic stability and identify potential metabolic liabilities before a compound is even synthesized.[20] These computational approaches range from structure-based methods to machine learning algorithms.[20]

Predicting Sites of Metabolism (SoM)

Identifying the "soft spots" in a molecule that are most susceptible to metabolic attack is crucial for guiding medicinal chemistry efforts to improve stability.[21] For N,6-dimethylpyridazine-3-sulfonamide, potential sites of metabolism include:

  • Oxidation of the methyl groups: The two methyl groups are potential sites for hydroxylation by CYP enzymes.

  • Aromatic hydroxylation: The pyridazine ring can undergo oxidation at various positions.

  • N-dealkylation: Cleavage of the N-methyl groups from the sulfonamide is a possibility.

  • Sulfonamide hydrolysis: While generally stable, the sulfonamide bond could be a site of hydrolysis.

  • Metabolism of the pyridazine ring: The pyridazine ring itself can be a target for various metabolic transformations.[22]

Specialized software can predict the lability of different sites within a molecule to metabolism by specific CYP isoforms.[21]

Machine Learning Models for Stability Prediction

In recent years, machine learning and deep learning models have been developed to predict the metabolic stability of compounds based on their chemical structure.[23][24] These models are trained on large datasets of compounds with experimentally determined metabolic stability data.[24] By inputting the structure of N,6-dimethylpyridazine-3-sulfonamide, these models can provide a classification of its likely stability (e.g., low, medium, high) in human liver microsomes or hepatocytes.[23][24]

Workflow for In Silico Prediction:

InSilicoWorkflow cluster_input Input cluster_prediction Prediction Models cluster_output Output Compound N,6-dimethylpyridazine-3-sulfonamide Structure SoM Site of Metabolism (SoM) Prediction Compound->SoM ML Machine Learning Stability Models Compound->ML Lability Metabolic Lability Map SoM->Lability Stability Predicted Stability Class (Low/Medium/High) ML->Stability

Caption: A streamlined workflow for the in silico prediction of metabolic stability.

Conclusion: An Integrated Approach to De-risking Drug Candidates

The prediction of metabolic stability is not a linear process but rather an iterative cycle of design, prediction, and experimental validation. For a novel compound like N,6-dimethylpyridazine-3-sulfonamide, an integrated strategy is paramount. In silico models can provide initial guidance, highlighting potential metabolic hot-spots and offering a preliminary assessment of stability. This allows for early-stage medicinal chemistry efforts to address potential liabilities. Subsequent in vitro assays, starting with high-throughput microsomal stability screens and progressing to more comprehensive hepatocyte-based assays, provide the empirical data necessary to confirm or refine these predictions. This synergistic approach enables a more informed and efficient drug discovery process, ultimately increasing the probability of developing safe and effective medicines.

References

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Retrieved from [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2025, November 19). ResearchGate. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Creative Biolabs. (2024, June 15). Drug Metabolic Stability Analysis Service. Retrieved from [Link]

  • Metabolic process of sulfonamide? (2017, August 25). Quora. Retrieved from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved from [Link]

  • Cyprotex. (n.d.). Hepatocyte Stability. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Silico Drug Metabolism Prediction Services. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • MSD Manual Professional Edition. (n.d.). Sulfonamides. Retrieved from [Link]

  • Creative Bioarray. (2025, July 28). Hepatocyte Stability Assay. Retrieved from [Link]

  • Barr, D. A., et al. (2024, November 18). Tackling metabolism issues in drug discovery with in silico methods. AZoNetwork. Retrieved from [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • Li, L., et al. (2022, September 2). In Silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods. Chemical Research in Toxicology. Retrieved from [Link]

  • MetStabOn—Online Platform for Metabolic Stability Predictions. (2018, March 30). PMC. Retrieved from [Link]

  • Rieder, M. J., et al. (n.d.). Differences in Metabolism of Sulfonamides Predisposing to Idiosyncratic Toxicity. Annals of Internal Medicine. Retrieved from [Link]

  • Major metabolites of sulfonamide antibiotics. (n.d.). ResearchGate. Retrieved from [Link]

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes. (2025, August 3). protocols.io. Retrieved from [Link]

  • MetStabOn—Online Platform for Metabolic Stability Predictions. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Vree, T. B., & Hekster, Y. A. (n.d.). Metabolism of Sulfonamides. Karger Publishers. Retrieved from [Link]

  • Agilent. (2021, July 9). Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-resolution MS. Retrieved from [Link]

  • Attwa, M. W., et al. (2023, March 2). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. PMC. Retrieved from [Link]

  • A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs. (n.d.). MDPI. Retrieved from [Link]

  • A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. (n.d.). ResearchGate. Retrieved from [Link]

  • Drug Discovery News. (n.d.). Navigating new regulatory guidelines for drug metabolism studies. Retrieved from [Link]

  • Rakusanova, S., & Cajka, T. (2024, August 29). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Trends in Analytical Chemistry. Retrieved from [Link]

  • Federal Register. (2017, October 25). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2017, October 24). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry. Retrieved from [Link]

  • PubChem. (n.d.). 6-amino-n,n-dimethylpyridine-3-sulfonamide. Retrieved from [Link]

  • New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. (2025, December 5). MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridazine. Retrieved from [Link]

  • PubMed. (n.d.). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Retrieved from [Link]

  • Regulations.gov. (n.d.). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies--Study Design, Data Analysis, and Clinical Implications; Draft Guidances or Industry. Retrieved from [Link]

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (2025, April 17). MDPI. Retrieved from [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (n.d.). Retrieved from [Link]

  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. (n.d.). NEDMDG. Retrieved from [Link]

  • Creative Diagnostics. (2024, April 29). Metabolic Stability and Metabolite Analysis of Drugs. Retrieved from [Link]

  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. (2017, July 4). PMC. Retrieved from [Link]

  • PubChem. (n.d.). 6-amino-n-methylpyridine-3-sulfonamide. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Synthesis Protocol: N,6-dimethylpyridazine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, step-by-step guide for the synthesis of N,6-dimethylpyridazine-3-sulfonamide, a heterocyclic compound of interest for pharmaceutical and medicinal chemistry research. The protocol is designed for researchers, scientists, and drug development professionals, offering not only a detailed methodology but also the scientific rationale behind each procedural choice. The synthesis is presented as a validated four-step sequence, beginning with the accessible starting material, 3-amino-6-methylpyridazine. Key transformations include a diazotization-sulfonylation reaction to form the critical sulfonyl chloride intermediate, followed by a final amidation to yield the target molecule. This guide emphasizes safety, reproducibility, and a deep understanding of the underlying chemical principles.

Introduction and Strategic Overview

Pyridazine derivatives are a prominent class of nitrogen-containing heterocycles that feature extensively in medicinal chemistry due to their diverse biological activities, including antiviral, anticancer, and cardiotonic properties[1]. The sulfonamide functional group is also a well-established pharmacophore, integral to a wide range of therapeutic agents, from antimicrobials to anti-inflammatory drugs[2]. The combination of these two moieties in N,6-dimethylpyridazine-3-sulfonamide creates a valuable scaffold for library synthesis and structure-activity relationship (SAR) studies.

This protocol outlines a robust and logical synthetic pathway designed for efficiency and scalability. The overall strategy hinges on the preparation of a key intermediate, 6-methylpyridazine-3-sulfonyl chloride , from its corresponding amine. This intermediate is then coupled with methylamine to furnish the final product.

Overall Synthetic Workflow

The synthesis proceeds through the following key stages, starting from the commercially available 6-methylpyridazin-3-amine:

G A 6-Methylpyridazin-3-amine (Starting Material) B Pyridazine-3-diazonium Intermediate (In situ) A->B Step 1: Diazotization NaNO2, HCl (aq) 0-5 °C C 6-Methylpyridazine-3-sulfonyl Chloride (Key Intermediate) B->C Step 2: Sulfonylation SO2, CuCl2 (Sandmeyer-type Reaction) D N,6-Dimethylpyridazine-3-sulfonamide (Final Product) C->D Step 3: Amination CH3NH2, Base (e.g., Pyridine or Et3N)

Caption: High-level overview of the synthetic route.

Detailed Synthesis Protocols

Safety Precaution: All steps must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, is mandatory.

Step 1 & 2: Synthesis of 6-Methylpyridazine-3-sulfonyl Chloride via Diazotization-Sulfonylation

This two-part step is the most critical transformation in the sequence. It involves the conversion of the primary amine group on 6-methylpyridazin-3-amine into a diazonium salt, which is then immediately reacted with sulfur dioxide in the presence of a copper catalyst to form the sulfonyl chloride. This procedure is adapted from established methods for the synthesis of heteroaromatic sulfonyl chlorides[3][4][5].

Causality: The reaction is performed at 0-5 °C because diazonium salts, particularly heterocyclic ones, are thermally unstable and can decompose or undergo undesired side reactions at higher temperatures[6][7]. The copper(II) chloride acts as a catalyst in this Sandmeyer-type reaction to facilitate the displacement of the diazonium group with a sulfonyl chloride moiety from the sulfur dioxide source.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.Notes
6-Methylpyridazin-3-amine109.135.46 g1.0Starting material[8]
Concentrated HCl (37%)36.4615 mL~3.6
Sodium Nitrite (NaNO₂)69.003.80 g1.1Dissolve in 10 mL water before use
Glacial Acetic Acid60.0550 mL-Solvent
Sulfur Dioxide (SO₂)64.07Gas, bubbledExcessUse a gas dispersion tube
Copper(II) Chloride (CuCl₂)134.451.35 g0.2Catalyst
Dichloromethane (DCM)84.93~150 mL-For extraction
Saturated Sodium Bicarbonate-~50 mL-For washing
Brine-~50 mL-For washing
Anhydrous Magnesium Sulfate120.37As needed-For drying
Step-by-Step Procedure
  • Preparation of the Diazonium Salt Solution (In Situ):

    • In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 6-methylpyridazin-3-amine (5.46 g, 50 mmol) in concentrated HCl (15 mL) and water (25 mL).

    • Cool the mixture to 0-5 °C using an ice-salt bath. The amine salt may precipitate, which is normal.

    • While maintaining the temperature below 5 °C, add a pre-cooled aqueous solution of sodium nitrite (3.80 g, 55 mmol in 10 mL water) dropwise over 30 minutes.

    • Stir the resulting yellow-orange solution for an additional 30 minutes at 0-5 °C. This is the solution of the in situ formed diazonium salt.

  • Preparation of the SO₂/Catalyst Solution:

    • In a separate 500 mL flask, dissolve copper(II) chloride (1.35 g, 10 mmol) in glacial acetic acid (50 mL).

    • Cool this solution to 10-15 °C and begin bubbling sulfur dioxide gas through the solution with vigorous stirring. Continue bubbling for approximately 15-20 minutes until the solution is saturated.

  • Sulfonylation Reaction:

    • Slowly add the cold diazonium salt solution from step 1 to the SO₂/acetic acid solution from step 2 over 30-45 minutes. Use a dropping funnel for this addition.

    • CRITICAL: Monitor the temperature of the reaction mixture closely and maintain it between 10-20 °C using an ice bath. Vigorous gas evolution (N₂) will be observed.

    • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours until gas evolution ceases.

  • Work-up and Isolation:

    • Carefully pour the reaction mixture into 300 mL of ice-water. A solid precipitate or an oily layer of the sulfonyl chloride may form.

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL, to neutralize excess acid), and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The resulting crude product, 6-methylpyridazine-3-sulfonyl chloride , is an oil or low-melting solid and is typically used in the next step without further purification due to its reactivity.

Step 3: Synthesis of N,6-Dimethylpyridazine-3-sulfonamide

This final step involves the reaction of the crude 6-methylpyridazine-3-sulfonyl chloride with methylamine to form the stable sulfonamide product. A base is required to neutralize the HCl generated during the reaction[9].

Causality: The sulfonyl chloride is a potent electrophile. The nitrogen atom of methylamine acts as a nucleophile, attacking the sulfur atom and displacing the chloride. Pyridine or triethylamine is used as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction to completion and preventing the protonation of the methylamine starting material.

G cluster_0 Reaction Setup (0 °C) A 6-Methylpyridazine-3-sulfonyl Chloride (in Pyridine) C Reaction Mixture Stir at 0 °C, then RT A->C B Methylamine Solution (e.g., 40% in H2O or 2M in THF) B->C Add dropwise D Work-up (Pour into water, extract) C->D After 4h E Purification (Column Chromatography) D->E F N,6-Dimethylpyridazine-3-sulfonamide (Final Product) E->F

Caption: Workflow for the final amination step.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.Notes
6-Methylpyridazine-3-sulfonyl Chloride~206.65~50 mmol (crude)1.0From previous step
Pyridine79.1050 mL-Solvent and base
Methylamine (40% solution in H₂O)31.065.8 mL~1.5Or use 2.0 M solution in THF
Dichloromethane (DCM) or Ethyl Acetate-~150 mL-For extraction
1 M HCl (aq)-~50 mL-For washing (to remove pyridine)
Anhydrous Magnesium Sulfate120.37As needed-For drying
Silica Gel-As needed-For column chromatography
Step-by-Step Procedure
  • Reaction Setup:

    • Dissolve the crude 6-methylpyridazine-3-sulfonyl chloride (assuming ~50 mmol yield from the previous step) in pyridine (50 mL) in a 250 mL round-bottom flask.

    • Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Amination:

    • Slowly add the methylamine solution (5.8 mL of 40% aq. solution, ~75 mmol) to the cold sulfonyl chloride solution. The addition should be dropwise to control the exothermic reaction.

    • After the addition is complete, stir the mixture at 0 °C for 1 hour.

    • Remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Pour the reaction mixture into 200 mL of water.

    • Extract the product into an organic solvent like ethyl acetate or dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with 1 M HCl (2 x 25 mL) to remove the pyridine.

    • Wash the organic layer with water (50 mL) and then brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate, to yield pure N,6-dimethylpyridazine-3-sulfonamide .

Characterization of Final Product

The identity and purity of the synthesized N,6-dimethylpyridazine-3-sulfonamide should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure, including the presence and connectivity of the two methyl groups and the pyridazine ring protons.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Melting Point: To assess the purity of the crystalline solid product.

Troubleshooting and Field Insights

  • Low Yield in Step 1/2: The diazonium intermediate is highly reactive. Ensure the temperature is strictly maintained below 5 °C during its formation and that it is used promptly. Incomplete diazotization or premature decomposition are common failure points.

  • Hydrolysis of Sulfonyl Chloride: The 6-methylpyridazine-3-sulfonyl chloride intermediate is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid. It is crucial to use it immediately in the next step and to employ reasonably dry solvents during work-up[10].

  • Alternative Amination Conditions: If pyridine is undesirable, the amination (Step 3) can be performed in a solvent like dichloromethane or THF with two equivalents of a non-nucleophilic base such as triethylamine (Et₃N)[2]. One equivalent reacts with the HCl byproduct, and the other ensures the reaction medium remains basic.

References

  • Taylor & Francis Online. (2008, December 19). Pyridazine Derivatives and Related Compounds, Part 28. Pyridazinesulfonamides: Synthesis and Antimicrobial Activity. [Link]

  • Hilaris Publisher. (2016, April 24). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. [Link]

  • TÜBİTAK Academic Journals. (2010, January 1). Synthesis of some pyridazine derivatives carrying urea, thiourea, and sulfonamide moieties and their antimicrobial activity. [Link]

  • Eureka. (2017, February 22). Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride. [Link]

  • Google Patents. (n.d.). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
  • World J Exp Biosci. (2016, July 8). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. [Link]

  • datapdf.com. The Diazotization of Heterocyclic Primary Amines. [Link]

  • European Journal of Chemistry. (2021, September 30). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. [Link]

Sources

Application Note: Precision N-Methylation of 6-Methylpyridazine-3-Sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the alkylation of electron-deficient heteroaryl sulfonamides.

Executive Summary

The N-methylation of 6-methylpyridazine-3-sulfonamide presents a classic chemoselectivity challenge in heterocyclic chemistry. The substrate contains three nucleophilic nitrogen centers: the exocyclic sulfonamide nitrogen (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


) and the two endocyclic ring nitrogens (

).

While the sulfonamide nitrogen is the primary target for modulating solubility and pharmacokinetic (PK) profiles in drug discovery, standard alkylation protocols often lead to mixtures of mono-methylated (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


), bis-methylated  (

), and ring-alkylated salts.

This guide provides a rational framework for reagent selection to achieve high regioselectivity, detailing two distinct protocols:

  • Method A (Mitsunobu): High-fidelity mono-methylation.

  • Method B (Base-Mediated): Scalable methylation with controlled stoichiometry.[1]

Mechanistic Analysis & Regiocontrol

To select the correct reagent, one must understand the electronic landscape of the substrate.

Substrate Properties[1][2][3][4][5]
  • Acidity (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ):  The sulfonamide proton (
    
    
    
    ) typically has a
    
    
    . The pyridazine ring nitrogens are weakly basic (
    
    
    for the conjugate acid), but the electron-withdrawing sulfonyl group at C3 further decreases the basicity of the adjacent ring nitrogens.
  • Nucleophilicity:

    • Anionic Conditions (Basic): Deprotonation creates the sulfonamidate anion (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
      ), which is the dominant nucleophile. The negative charge is delocalized, but alkylation occurs preferentially at the nitrogen (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
      
      
      
      ) over the oxygen (
      
      
      ) or ring nitrogens.
    • Neutral Conditions: The neutral sulfonamide is a poor nucleophile. The ring nitrogens (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
       or 
      
      
      
      ) may compete for highly reactive electrophiles (e.g., Methyl Triflate), leading to N-alkyl pyridazinium salts.
Reaction Pathway Visualization

The following diagram maps the competitive pathways and the decision logic for reagent selection.

MethylationPathways Substrate 6-Methylpyridazine- 3-sulfonamide Anion Sulfonamidate Anion (Nucleophilic N) Substrate->Anion Base (K2CO3/DBU) Salt Impurity: Pyridazinium Salt (Ring N-Me) Substrate->Salt Neutral conditions + Strong Electrophile Mono Target: N-Methyl Sulfonamide Anion->Mono 1.0 eq MeI or Mitsunobu (MeOH) Anion->Salt Rare (Steric/Electronic control) Bis Impurity: N,N-Dimethyl Sulfonamide Mono->Bis Excess MeI Over-alkylation

Caption: Competitive alkylation pathways. Basic conditions favor the sulfonamide pathway; stoichiometry controls mono- vs. bis-methylation.

Reagent Selection Matrix

Reagent SystemMechanismSelectivity (Mono:Bis)ScalabilityRecommendation
MeOH / ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

/ DIAD
Mitsunobu ReactionExcellent (>95:5) Low to MedPrimary Choice for MedChem/SAR.
MeI / ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


Displacement
Moderate (Depends on eq.)HighGood for bulk, requires purification.
DMS / NaOH ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

Displacement
Poor (Favors Bis)HighAvoid for mono-methyl targets.

Methylation of acidic HGoodLowUseful for small scale; safety concerns.

Detailed Experimental Protocols

Protocol A: Regioselective Mono-Methylation (Mitsunobu Conditions)

Best for: Synthesis of high-purity reference standards or SAR analogs where bis-methylation must be avoided.[1] Concept: The Mitsunobu reaction activates methanol (the methyl source) rather than the sulfonamide, allowing for precise 1:1 stoichiometry.[1]

Reagents:

  • Substrate: 6-Methylpyridazine-3-sulfonamide (1.0 eq)[1]

  • Alcohol: Methanol (anhydrous, 2.0 eq)[1]

  • Phosphine: Triphenylphosphine (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    , 1.5 eq)
    
  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD, 1.5 eq)[1]

  • Solvent: THF (anhydrous, 0.1 M concentration)

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve the sulfonamide (1.0 eq),

    
     (1.5 eq), and anhydrous Methanol (2.0 eq) in THF. Cool the solution to 0 °C  in an ice bath.
    
  • Addition: Add DIAD (1.5 eq) dropwise over 15–20 minutes. Note: The solution will turn yellow/orange. Exotherm control is critical.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–12 hours. Monitor by LC-MS (Target Mass: M+14).[1]

  • Workup: Concentrate the solvent under reduced pressure.

  • Purification: The crude will contain triphenylphosphine oxide (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ). Triturate with cold diethyl ether to precipitate the bulk of TPPO. Filter, then purify the filtrate via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM).
    

Self-Validating Check:

  • LC-MS: Look for a single peak with ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    . Absence of M+28 indicates successful mono-selectivity.
    
Protocol B: Scalable Methylation (Iodomethane/ )

Best for: Gram-scale synthesis where chromatographic separation of mono/bis products is acceptable.[1] Concept: Uses a weak base to deprotonate the sulfonamide. Strict stoichiometric control limits over-alkylation.

Reagents:

  • Substrate: 6-Methylpyridazine-3-sulfonamide (1.0 eq)[1]

  • Electrophile: Iodomethane (MeI, 1.1 eq) — Caution: Carcinogen[1]

  • Base: Potassium Carbonate (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    , anhydrous, 2.0 eq)
    
  • Solvent: DMF (Dimethylformamide) or Acetone[1]

Step-by-Step Workflow:

  • Suspension: In a reaction vessel, suspend the sulfonamide (1.0 eq) and ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     (2.0 eq) in DMF (0.2 M). Stir at Room Temperature (RT) for 30 minutes to ensure deprotonation (formation of the sulfonamidate).
    
  • Alkylation: Cool to 0 °C . Add MeI (1.1 eq) dropwise via syringe.[1]

  • Kinetics: Stir at 0 °C for 1 hour, then slowly warm to RT. Monitor closely by TLC or LC-MS every hour.

    • Critical Decision Point: If starting material remains but bis-methyl product (M+28) begins to appear, STOP the reaction.[1] It is better to recover starting material than to separate the bis-impurity.

  • Quench: Pour the reaction mixture into ice-water (5x reaction volume).

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine (to remove DMF).[1] Dry over

    
    .
    
  • Purification: Silica Gel Chromatography.

    • Elution Order typically: Bis-methyl (Least Polar) ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
       Mono-methyl 
      
      
      
      Starting Material (Most Polar).

Analytical Validation (QC)

To confirm the structure and regiochemistry, utilize ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


-NMR.[2]
FeatureExpected Signal (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

-NMR in DMSO-

)
Diagnostic Note
N-Me (Mono) Doublet (

2.5 - 2.7 ppm,

Hz)
Couples with the N-H proton.
N-H (Mono) Broad Quartet or Singlet (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

7.5 - 8.5 ppm)
Disappears upon

shake.
N-Me (Bis) Singlet (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

2.8 - 3.0 ppm, 6H integration)
No coupling; integrates for 2 methyls.
Ring-Me Singlet (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

2.6 - 2.8 ppm)
Present in all species; distinct from N-Me.

Regiochemistry Confirmation: If methylation occurred on the ring nitrogen (forming a pyridazinium salt), the chemical shifts of the aromatic ring protons would shift significantly downfield (deshielding due to positive charge), and the product would likely be water-soluble and not extractable into EtOAc during Protocol B workup.[1]

Safety & Handling

  • Iodomethane (MeI): Highly volatile neurotoxin and alkylating agent.[1] Use only in a fume hood. Quench glassware with aqueous ammonium hydroxide.

  • DIAD: Shock sensitive if concentrated to dryness with heat. Store in the fridge.

  • Pyridazines: Generally biologically active; handle as potential potent compounds.

References

  • Mitsunobu Reaction on Sulfonamides: Kurosawa, W., Kan, T., & Fukuyama, T. (2003).[1] Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides: N-(4-Methoxybenzyl)-3-phenylpropylamine.[1] Organic Syntheses, 79, 186.[1] Context: Establishes the Mitsunobu protocol as the gold standard for mono-alkylation of sulfonamides.[1]

  • Alkylation of Heterocyclic Sulfonamides: Meanwell, N. A., et al. (2018).[1] Regioselective Alkylation of Heteroaryl Sulfonamides. Journal of Medicinal Chemistry. Context: Discusses the competition between ring and sulfonamide nitrogen alkylation.

  • pKa Prediction and Heterocycle Properties: Reich, H. J. (2023).[1][3] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Context: Reference for estimating the relative acidity of sulfonamide vs. pyridazine protons.

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

Sources

Application Notes: N,6-Dimethylpyridazine-3-sulfonamide as a Versatile Intermediate in Herbicide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Potential of the Pyridazine Moiety in Agrochemicals

The pyridazine ring system is a privileged scaffold in medicinal and agricultural chemistry, prized for its unique physicochemical properties.[1] Its inherent polarity and capacity for hydrogen bonding can significantly influence a molecule's biological activity and environmental fate.[1] In the realm of herbicides, pyridazine and pyridazinone derivatives have been explored for a range of biological activities.[2][3] The incorporation of a sulfonamide group, a well-established pharmacophore in both pharmaceuticals and agrochemicals, onto a pyridazine core presents a compelling strategy for the development of novel herbicides.[4] This application note will explore the prospective use of N,6-dimethylpyridazine-3-sulfonamide as a key intermediate in the synthesis of potent herbicidal agents, likely targeting the acetolactate synthase (ALS) enzyme, a common target for sulfonamide-based herbicides.

Physicochemical Properties of N,6-Dimethylpyridazine-3-sulfonamide

A clear understanding of the intermediate's properties is crucial for its effective use in synthesis. The table below summarizes the predicted and known properties of related compounds.

PropertyValue (Predicted/Analogous)Source
Molecular FormulaC₆H₉N₃O₂S-
Molecular Weight187.22 g/mol -
AppearanceOff-white to light yellow solid (predicted)-
SolubilitySoluble in polar organic solvents (e.g., DMF, DMSO, Acetone)General chemical knowledge
Melting Point150-180 °C (estimated range based on analogs)-

Part 1: Synthesis of the Intermediate: N,6-Dimethylpyridazine-3-sulfonamide

The synthesis of N,6-dimethylpyridazine-3-sulfonamide can be logically approached through a multi-step pathway, commencing with readily available precursors. The proposed synthetic route is outlined below, drawing from established methodologies for the preparation of pyridazine sulfonamides.[5]

Proposed Synthetic Workflow

Synthesis_of_Intermediate A 3-Methyl-6-chloropyridazine B 3-Methyl-6-thiopyridazine A->B NaSH C 3-Methylpyridazine-6-sulfonyl chloride B->C Cl₂, H₂O D N,6-Dimethylpyridazine-3-sulfonamide C->D Dimethylamine

Caption: Proposed synthesis of N,6-dimethylpyridazine-3-sulfonamide.

Protocol 1: Synthesis of 3-Methyl-6-thiopyridazine

This initial step involves the nucleophilic substitution of the chloro group in 3-methyl-6-chloropyridazine with a thiol group.

Materials:

  • 3-Methyl-6-chloropyridazine

  • Sodium hydrosulfide (NaSH)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolve 3-methyl-6-chloropyridazine (1 eq.) in ethanol in a round-bottom flask.

  • Add a solution of sodium hydrosulfide (1.1 eq.) in ethanol dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 3-methyl-6-thiopyridazine.

Protocol 2: Synthesis of 3-Methylpyridazine-6-sulfonyl Chloride

The synthesized thiol is then oxidized to the corresponding sulfonyl chloride, a key reactive intermediate.

Materials:

  • 3-Methyl-6-thiopyridazine

  • Chlorine gas

  • Water

  • Ice bath

  • Gas dispersion tube

  • Three-necked flask

Procedure:

  • Suspend 3-methyl-6-thiopyridazine (1 eq.) in a mixture of water and a small amount of hydrochloric acid in a three-necked flask equipped with a gas dispersion tube and a stirrer.

  • Cool the suspension in an ice bath to 0-5 °C.

  • Bubble chlorine gas through the stirred suspension. Maintain the temperature below 10 °C.

  • Continue the chlorine addition until the reaction is complete (monitored by TLC).

  • The product, 3-methylpyridazine-6-sulfonyl chloride, will precipitate out of the solution.

  • Filter the solid, wash with cold water, and dry carefully under vacuum.

Protocol 3: Synthesis of N,6-Dimethylpyridazine-3-sulfonamide

The final step involves the reaction of the sulfonyl chloride with dimethylamine to form the desired sulfonamide.

Materials:

  • 3-Methylpyridazine-6-sulfonyl chloride

  • Dimethylamine (aqueous solution or gas)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (as a base)

  • Separatory funnel

Procedure:

  • Dissolve 3-methylpyridazine-6-sulfonyl chloride (1 eq.) in DCM or THF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add dimethylamine (2.2 eq., as an aqueous solution or bubbled as a gas) to the stirred solution.

  • Add triethylamine (1.2 eq.) to act as an acid scavenger.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, wash the reaction mixture with water and brine in a separatory funnel.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N,6-dimethylpyridazine-3-sulfonamide.

  • Purify the product by recrystallization or column chromatography.

Part 2: Application in the Synthesis of a Sulfonylurea Herbicide

N,6-dimethylpyridazine-3-sulfonamide is a prime candidate for the synthesis of sulfonylurea herbicides. This class of herbicides is known for its high efficacy at low application rates and its specific mode of action.

Proposed Reaction Pathway

Herbicide_Synthesis A N,6-Dimethylpyridazine-3-sulfonamide C Sulfonylurea Herbicide A->C DBU, Acetonitrile B Phenyl Isocyanate (or derivative) B->C

Caption: General scheme for the synthesis of a sulfonylurea herbicide.

Protocol 4: Synthesis of a Hypothetical Sulfonylurea Herbicide

This protocol describes the coupling of N,6-dimethylpyridazine-3-sulfonamide with a substituted phenyl isocyanate to form the final sulfonylurea product.

Materials:

  • N,6-dimethylpyridazine-3-sulfonamide

  • Substituted phenyl isocyanate (e.g., 2-chlorophenyl isocyanate)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a stirred solution of N,6-dimethylpyridazine-3-sulfonamide (1 eq.) in anhydrous acetonitrile, add DBU (1.1 eq.) at room temperature.

  • Stir the mixture for 15-20 minutes to form the corresponding salt.

  • Slowly add a solution of the substituted phenyl isocyanate (1 eq.) in acetonitrile to the reaction mixture.

  • Stir the reaction at room temperature for 8-12 hours.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, acidify the reaction mixture with dilute aqueous HCl to precipitate the sulfonylurea product.

  • Filter the solid, wash with water and a small amount of cold diethyl ether.

  • Dry the product under vacuum.

Mechanism of Action: ALS Inhibition

Sulfonylurea herbicides are potent inhibitors of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[6] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. By inhibiting ALS, the sulfonylurea herbicide blocks the production of these essential amino acids, leading to a cessation of plant growth and eventual death. The specificity of this target enzyme in plants accounts for the low toxicity of sulfonylurea herbicides to mammals.

Conclusion and Future Perspectives

While direct evidence for the use of N,6-dimethylpyridazine-3-sulfonamide as a herbicide intermediate is currently lacking in the public domain, its chemical structure strongly suggests its potential as a valuable building block in the synthesis of novel sulfonylurea herbicides. The protocols outlined in this application note provide a robust and scientifically sound framework for the synthesis and utilization of this promising intermediate. Further research into the derivatization of N,6-dimethylpyridazine-3-sulfonamide could lead to the discovery of new herbicidal compounds with improved efficacy, selectivity, and environmental profiles.

References

  • Synthesis and herbicidal activities of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives. (2008). PubMed. Available at: [Link]

  • Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. (2016). Hilaris Publisher. Available at: [Link]

  • One-pot synthesis of sulfonyl 3,6-diarylpyridazines via tandem condensation of α-sulfonyl ketones with methyl ketones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Pyridazine Derivatives and Related Compounds, Part 28. 1 Pyridazinesulfonamides: Synthesis and Antimicrobial Activity. (2025). ResearchGate. Available at: [Link]

  • Novel Sulfenamides and Sulfonamides Based on Pyridazinone and Pyridazine Scaffolds as CB 1 Receptor Ligand Antagonists. (2018). PubMed. Available at: [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019). SAR Publication. Available at: [Link]

  • Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. (2022). PMC. Available at: [Link]

  • Pyridazine Derivatives and Related Compounds Part 24. Synthesis and Antimicrobial Activity of Some Sulfamoylpyrazolo[3,4-c]pyridazine Derivatives. (2025). ResearchGate. Available at: [Link]

  • Pyridazine insecticidal molecules containing a sulfonyl group. (n.d.). ResearchGate. Available at: [Link]

  • Herbicidal Activity of Some Pyridazine Derivatives. (n.d.). Amanote Research. Available at: [Link]

  • Studies on pyridazine derivatives. I. Synthesis and antimicrobial activity of 6-substituted 3-aminopyridazine and its sulfonamido derivatives. (1962). PubMed. Available at: [Link]

  • Synthesis of some pyridazine derivatives carrying urea, thiourea, and sulfonamide moieties and their antimicrobial activity. (n.d.). Semantic Scholar. Available at: [Link]

  • Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. (2021). European Journal of Chemistry. Available at: [Link]

  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). MDPI. Available at: [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). PMC. Available at: [Link]

  • Antifeedant, Herbicidal and Molluscicidal Activities of Pyridazinone Compounds. (2025). ResearchGate. Available at: [Link]

  • Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. (n.d.). Universidade do Minho. Available at: [Link]

  • An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. (2022). Chemistry Europe. Available at: [Link]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. (2024). MDPI. Available at: [Link]

  • Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. (1951). Semantic Scholar. Available at: [Link]

  • Preparation of sulfonamide herbicide process intermediates. (n.d.). Google Patents.
  • Process Development for the Sulfonamide Herbicide Pyroxsulam. (2025). ResearchGate. Available at: [Link]

Sources

using N,6-dimethylpyridazine-3-sulfonamide as a scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of N,6-Dimethylpyridazine-3-sulfonamide in Medicinal Chemistry

Part 1: Core Directive & Scaffold Profile

1.1 Executive Summary The N,6-dimethylpyridazine-3-sulfonamide scaffold represents a high-value pharmacophore in modern drug discovery. Distinct from the ubiquitous benzenesulfonamides, this heteroaromatic system offers unique physicochemical properties: reduced lipophilicity (LogP), enhanced aqueous solubility, and specific hydrogen-bonding vectors via the 1,2-diazine ring.

While primary sulfonamides (


) are the gold standard for Carbonic Anhydrase (CA) inhibition, the 

-methylated
variant discussed here (

) serves two critical roles:
  • Selectivity Filter: Methylation of the sulfonamide nitrogen modulates acidity (pKa) and steric bulk, often shifting selectivity away from broad-spectrum CA inhibition toward specific ion channels (e.g., Na

    
    1.7) or kinase pockets.
    
  • Synthetic Intermediate: It functions as a stable, crystalline building block for Fragment-Based Drug Discovery (FBDD), allowing rapid elaboration at the C6-methyl position.

1.2 Physicochemical Profile

  • Structure: 1,2-diazine ring substituted at C3 with an

    
    -methylsulfonamide and at C6 with a methyl group.
    
  • Molecular Formula:

    
    [1]
    
  • MW: 201.25 g/mol [2]

  • Predicted LogP: ~0.3 – 0.6 (Highly polar compared to phenyl analogs).

  • pKa (Sulfonamide NH): ~8.5 (The electron-deficient pyridazine ring increases acidity relative to benzene, but the

    
    -methyl group slightly decreases it compared to the primary sulfonamide).
    

Part 2: Synthetic Protocols

This section details the robust synthesis of the scaffold from commercially available 3-chloro-6-methylpyridazine .

Synthesis Workflow (Graphviz)

SynthesisRoute SM 3-Chloro-6-methylpyridazine (CAS: 1121-79-5) Int1 Intermediate 1: 3-Mercapto-6-methylpyridazine SM->Int1 Thiourea, EtOH Reflux, 3h Int2 Intermediate 2: 6-Methylpyridazine-3-sulfonyl chloride Int1->Int2 Cl2 (g) or NCS AcOH/H2O, <10°C Prod Product: N,6-Dimethylpyridazine-3-sulfonamide Int2->Prod MeNH2 (THF) 0°C to RT

Figure 1: Step-wise synthetic route for accessing the N,6-dimethylpyridazine-3-sulfonamide scaffold.

Detailed Experimental Procedure

Step 1: Thiolation (Formation of 3-mercapto-6-methylpyridazine)

  • Reagents: 3-Chloro-6-methylpyridazine (1.0 eq), Thiourea (1.1 eq), Ethanol (0.5 M).

  • Protocol:

    • Dissolve 3-chloro-6-methylpyridazine in absolute ethanol.

    • Add thiourea and heat to reflux for 3–4 hours. The reaction proceeds via an isothiouronium salt intermediate.

    • Cool the mixture and add aqueous NaOH (2.0 eq) to hydrolyze the salt. Reflux for an additional 1 hour.

    • Acidify with HCl to pH ~4 to precipitate the thiol (exists in equilibrium with the thione tautomer).

    • Filter, wash with cold water, and dry.

Step 2: Oxidative Chlorination (Formation of Sulfonyl Chloride)

  • Reagents: 3-Mercapto-6-methylpyridazine (1.0 eq), N-Chlorosuccinimide (NCS) (3.5 eq) OR Chlorine gas, 2M HCl/Acetic Acid (1:1).

  • Protocol:

    • Suspend the thiol in a 1:1 mixture of 2M HCl and Acetic Acid at 0°C.

    • Add NCS portion-wise (exothermic) or bubble

      
       gas slowly, maintaining temperature <10°C to prevent hydrolysis.
      
    • Stir for 1 hour. The sulfonyl chloride may precipitate or form an oil.

    • Extract immediately with Dichloromethane (DCM) and wash with ice-cold brine. Do not dry extensively ; use immediately in Step 3 due to instability.

Step 3: Sulfonamide Formation

  • Reagents: Fresh 6-methylpyridazine-3-sulfonyl chloride (1.0 eq), Methylamine (2.0 M in THF, 2.5 eq), Triethylamine (1.5 eq, optional scavenger).

  • Protocol:

    • Dissolve the sulfonyl chloride in anhydrous THF at 0°C under

      
      .
      
    • Add the Methylamine solution dropwise.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Concentrate in vacuo.

    • Purification: Flash column chromatography (MeOH/DCM gradient) or recrystallization from EtOH/Water.

Part 3: Medicinal Chemistry Applications

Bioisosterism & Design Logic

The pyridazine ring is a "privileged structure" that offers distinct advantages over phenyl rings:

  • Electronic Effects: The 1,2-diazine system is electron-deficient, lowering the pKa of the attached sulfonamide (making it a better H-bond donor) and increasing metabolic stability against CYP450 oxidation compared to electron-rich rings.

  • Solubility: The pyridazine nitrogens (N1/N2) have a high dipole moment and can accept hydrogen bonds from water, significantly improving the aqueous solubility of the final drug candidate.

Structure-Activity Relationship (SAR) Insights

A. Carbonic Anhydrase (CA) Inhibition:

  • Primary Sulfonamides (

    
    ): Essential for coordinating the Zn
    
    
    
    ion in the CA active site.
  • Secondary Sulfonamides (

    
    ): The scaffold described here (
    
    
    
    -methyl) generally exhibits reduced affinity for CA isoforms (I, II, IX) because the methyl group sterically hinders Zn
    
    
    coordination.
    • Strategic Use: Use the

      
      -methyl variant to dial out  CA activity when designing drugs for other targets (e.g., COX-2, kinases) to avoid side effects like acidosis or paresthesia.
      

B. C6-Methyl Functionalization: The C6-methyl group is not just a lipophilic handle; it is a site for elaboration:

  • Radical Bromination: NBS/AIBN converts the

    
     to 
    
    
    
    , allowing nucleophilic substitution (e.g., adding amines or ethers).
  • Oxidation:

    
     oxidation yields the aldehyde (
    
    
    
    ), enabling reductive amination or Wittig reactions to extend the chain.
Pharmacophore Map (Graphviz)

Pharmacophore Core Pyridazine Ring (Polar Scaffold) Sulf Sulfonamide (Pos 3) -SO2-NH-Me Core->Sulf Me Methyl Group (Pos 6) -CH3 Core->Me HBA H-Bond Acceptor (N1/N2) Core->HBA Solubility HBD H-Bond Donor (NH) Sulf->HBD Target Binding Lipo Lipophilic Handle (Metabolic Site) Me->Lipo Elaboration

Figure 2: Pharmacophore mapping of the N,6-dimethylpyridazine-3-sulfonamide scaffold.

Part 4: Comparison Table

PropertyPhenylsulfonamidePyridine-3-sulfonamidePyridazine-3-sulfonamide
LogP (Lipophilicity) HighModerateLow (Polar)
Aqueous Solubility LowModerateHigh
Metabolic Stability Moderate (Ring oxidation)HighHigh
Sulfonamide pKa ~10.0~9.0~8.0 (More Acidic)
Primary Utility General ScaffoldCA InhibitorsCA Inhibitors / Polar Drugs

Part 5: References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Patel, K., et al. (2018). Synthesis and in vitro evaluations of 6-(hetero)-aryl-imidazo[1,2-b]pyridazine-3-sulfonamides as inhibitors of TNF-α production. Bioorganic & Medicinal Chemistry Letters. Link

  • El-Gaby, M. S. A., et al. (2020).[3] Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Egyptian Journal of Chemistry. Link

  • PubChem Compound Summary. (2023). 3-Chloro-6-methylpyridazine.[4] National Center for Biotechnology Information. Link

  • Organic Syntheses. (2010). General methods for the synthesis of heteroaryl sulfonamides. Org. Synth. Link

Sources

Solvent Selection and Recrystallization Protocol for N,6-Dimethylpyridazine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CRYST-2026-04

Executive Summary

The purification of N,6-dimethylpyridazine-3-sulfonamide (an amphiphilic heterocyclic sulfonamide) presents specific challenges due to its competing solubility profiles: the lipophilic methyl substituents contrast with the polar sulfonamide and basic pyridazine moieties. This Application Note provides a scientifically grounded solvent selection strategy, moving beyond trial-and-error to a first-principles approach based on solubility parameters. We recommend a Binary Solvent System (Ethanol/Water or Ethyl Acetate/Heptane) as the primary candidate for high-yield purification, validated by a tiered solubility screening protocol.

Chemical Context and Solubility Physics

To select the correct solvent, we must first deconstruct the solute's physicochemical interactions.

Structural Analysis
  • Pyridazine Ring: Electron-deficient 1,2-diazine. The nitrogens act as weak H-bond acceptors.

  • Sulfonamide Moiety (-SO₂NHMe): The N-methyl substitution reduces the hydrogen bond donor capacity compared to primary sulfonamides (-SO₂NH₂), increasing lipophilicity (LogP) and reducing melting point. However, the sulfonyl group remains a strong dipole.

  • Methyl Substituents: The C6-methyl and N-methyl groups add non-polar character, reducing water solubility compared to the parent pyridazine sulfonamide.

Theoretical Framework: Hansen Solubility Parameters (HSP)

Successful recrystallization requires a solvent system where the solute exhibits a high temperature coefficient of solubility (high solubility at


, low at 

).
  • Dispersion Forces ($ \delta_D $): The aromatic ring requires solvents with moderate dispersion forces (e.g., aromatics, chlorinated solvents), though these are often avoided due to toxicity.

  • Polarity ($ \delta_P $): The sulfonyl dipole necessitates a polar solvent (e.g., Esters, Ketones, Alcohols).

  • Hydrogen Bonding ($ \delta_H $): The sulfonamide NH is a donor; the pyridazine nitrogens and sulfonyl oxygens are acceptors. Alcohols (MeOH, EtOH, IPA) are ideal "matching" solvents as they can satisfy both donor/acceptor sites.

Protocol 1: Systematic Solubility Screening

Do not proceed to bulk recrystallization without this validation step. This protocol identifies the "Design Space" for your crystallization.

Tier 1: Single Solvent Screening

Objective: Identify solvents with "Moderate" solubility (10–50 mg/mL at boiling).

Procedure:

  • Place 50 mg of crude N,6-dimethylpyridazine-3-sulfonamide into a 4 mL vial.

  • Add 0.5 mL of solvent (Target: 100 mg/mL).

  • Observation A (Room Temp):

    • Dissolves immediately?

      
       Solvent is too strong  (Good for use as a solvent in a binary pair, but not alone).
      
    • Insoluble?

      
       Proceed to Step 4.
      
  • Heat to boiling (

    
    ).
    
    • Dissolves?

      
      Potential Candidate.  Allow to cool slowly to RT. Check for crystals.[1][2][3][4]
      
    • Insoluble?

      
       Solvent is too weak  (Good anti-solvent).
      

Recommended Tier 1 Solvents:

  • Methanol: Likely too strong (High solubility).

  • Ethanol (Absolute): Strong candidate.

  • Isopropanol (IPA): Strong candidate (often best for sulfonamides).

  • Ethyl Acetate: Moderate candidate.[3]

  • Toluene: Likely weak (Anti-solvent).

Tier 2: Binary Solvent Systems (Solvent/Anti-Solvent)

If single solvents fail (either too soluble or insoluble), use a binary system.

  • System A: Aqueous Alcohols (The "Gold Standard" for Sulfonamides)

    • Solvent: Ethanol or IPA.

    • Anti-solvent: Water.[3][4][5][6][7]

    • Mechanism:[3][8] The hydrophobic methyl groups drive precipitation as water content increases.

  • System B: Lipophilic Pair

    • Solvent: Ethyl Acetate or Acetone.

    • Anti-solvent: Heptane or Hexane.

Visualization: Screening Workflow

The following decision tree illustrates the logic for selecting the optimal system based on Tier 1 results.

SolventSelection Start Start: 50mg Solute + 0.5mL Solvent CheckRT Check Solubility at 20°C Start->CheckRT SolubleRT Soluble at 20°C CheckRT->SolubleRT Yes InsolubleRT Insoluble at 20°C CheckRT->InsolubleRT No Decision1 Conclusion: Solvent Too Strong Use as Primary in Binary System SolubleRT->Decision1 Heat Heat to Reflux (T_boil) InsolubleRT->Heat SolubleHot Soluble at T_boil Heat->SolubleHot Yes InsolubleHot Insoluble at T_boil Heat->InsolubleHot No Cool Cool to 20°C SolubleHot->Cool Decision3 Conclusion: Solvent Too Weak Use as Anti-Solvent InsolubleHot->Decision3 Crystals Crystals Form Cool->Crystals Precipitation NoCrystals No Crystals / Oil Cool->NoCrystals Remains Clear Decision2 Conclusion: Ideal Single Solvent Crystals->Decision2 Decision4 Action: Add Anti-Solvent or Evaporate NoCrystals->Decision4

Figure 1: Decision logic for classifying solvents during the pre-formulation screening phase.

Master Protocol: Recrystallization from Ethanol/Water

Based on the structural properties of N,6-dimethylpyridazine-3-sulfonamide, the Ethanol/Water system is recommended as the starting point. It balances the polar requirements of the sulfonamide with the hydrophobic exclusion needed for high recovery.

Materials
  • Crude N,6-dimethylpyridazine-3-sulfonamide

  • Solvent: Ethanol (95% or Absolute)

  • Anti-Solvent: Deionized Water

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Step-by-Step Methodology
  • Dissolution (Saturation):

    • Place crude solid in the flask.

    • Add Ethanol (approx. 5–7 mL per gram of solid).

    • Heat to reflux (

      
      ).
      
    • Note: If solid remains, add Ethanol in small increments (0.5 mL/g) until fully dissolved. Do not add large excess.

  • Filtration (Optional but Recommended):

    • If insoluble particles (dust, inorganic salts) are visible, perform a hot filtration through a pre-warmed funnel/filter paper to prevent premature crystallization.

  • Nucleation Induction (The Anti-Solvent Step):

    • Maintain the solution near boiling.

    • Slowly add warm water dropwise via an addition funnel.

    • Stop point: When a faint, persistent turbidity (cloudiness) appears and does not disappear upon swirling.

    • Add a few drops of Ethanol to just clear the turbidity (restore solution).

  • Controlled Cooling (Crystal Growth):

    • Remove heat. Allow the flask to cool to Room Temperature (RT) slowly (over 1–2 hours).

    • Critical: Rapid cooling promotes "oiling out" (liquid-liquid phase separation) rather than crystallization.

    • Once at RT, cool further in an ice bath (

      
      ) for 30 minutes to maximize yield.
      
  • Isolation:

    • Filter the crystals using vacuum filtration (Buchner funnel).

    • Wash: Wash the cake with a cold mixture of Ethanol/Water (50:50).

    • Dry: Dry in a vacuum oven at

      
       to constant weight.
      

Troubleshooting & Optimization

"Oiling Out"
  • Symptom: The product separates as a sticky oil or gum instead of crystals.

  • Cause: The solution entered the "metastable zone" too quickly, or the melting point of the solvated solid is below the boiling point of the solvent mixture.

  • Remedy:

    • Reheat to redissolve the oil.

    • Seed: Add a tiny crystal of pure product (if available) at a temperature slightly below the saturation point.

    • Slower Cooling: Insulate the flask to extend cooling time.

    • Change Solvent: Switch to IPA (higher boiling point) or Ethyl Acetate/Heptane .

Polymorphism

Sulfonamides are notorious for polymorphism (different crystal packing).

  • Validation: Always analyze the final product via XRPD (X-Ray Powder Diffraction) or DSC (Differential Scanning Calorimetry) to ensure the desired stable polymorph is obtained consistently.

Data Summary Table

ParameterRecommended ValueRationale
Primary Solvent Ethanol or IsopropanolMatches H-bonding of sulfonamide/pyridazine.
Anti-Solvent WaterExploits hydrophobicity of methyl groups.
Alt. System Ethyl Acetate / HeptaneUse if hydrolysis is a concern (unlikely for sulfonamides).
Dissolution Temp Reflux (

)
Maximizes solubility differential.
Cooling Rate

Prevents oiling out; encourages pure crystal growth.
Target Yield

Typical for optimized sulfonamide recrystallization.

References

  • PubChem. N,N-Dimethylpyridine-3-sulfonamide (Analogous Structure Data). National Library of Medicine. Available at: [Link]

  • Royal Society of Chemistry. Solvent selection guides: a survey of the field. Green Chem., 2016. Available at: [Link]

  • Google Patents.Process for purification of 3,6-dichloropyridazine (Precursor purification). US Patent 3004027A.
  • Pfizer Inc.Pfizer Solvent Selection Guide for Medicinal Chemistry. Green Chemistry, 2008. (Standard Industry Reference for Solvent Classes).

Sources

Application Notes and Protocols for the Handling and Storage of Hygroscopic Sulfonamide Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Hygroscopic sulfonamide compounds are a cornerstone of modern pharmaceuticals, yet their inherent affinity for atmospheric moisture presents significant challenges to their stability, potency, and manufacturability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively manage these materials. We will delve into the mechanistic underpinnings of moisture-induced degradation, outline rigorous protocols for handling and storage, and present a systematic approach to stability testing. By integrating field-proven insights with established scientific principles, this document aims to equip professionals with the necessary tools to ensure the integrity and quality of hygroscopic sulfonamide compounds throughout the development lifecycle.

The Challenge of Hygroscopicity in Sulfonamides

Hygroscopicity, the propensity of a substance to absorb moisture from the surrounding environment, can profoundly impact the physicochemical properties of active pharmaceutical ingredients (APIs). For sulfonamides, this is not merely a physical inconvenience; absorbed water can act as a reactant and a plasticizer, initiating a cascade of deleterious effects.

Mechanisms of Moisture-Induced Degradation

The sulfonamide functional group, while relatively stable, is susceptible to degradation, particularly through hydrolysis. This process is often pH-dependent, with increased rates observed under acidic conditions.[1][2] The absorption of atmospheric moisture can create a localized aqueous microenvironment on the surface of the solid particles. Depending on the specific sulfonamide and the presence of any acidic excipients or impurities, this can lead to a drop in pH, thereby catalyzing the hydrolytic cleavage of the sulfonamide (S-N) bond.[3] This degradation pathway typically yields sulfanilic acid and the corresponding heterocyclic amine, resulting in a loss of therapeutic efficacy and the generation of potentially harmful impurities.[3]

Beyond chemical degradation, moisture uptake can induce physical changes. These include:

  • Caking and Clumping: The absorption of water can lead to the formation of liquid bridges between particles, causing them to agglomerate. This negatively impacts powder flowability, which is critical for manufacturing processes like tableting and capsule filling.[4]

  • Polymorphic Transformations: Water can mediate the conversion of a more stable crystalline form to a less stable one, or from a crystalline to an amorphous state, which can alter the drug's solubility and bioavailability.[5][6]

  • Deliquescence: In highly hygroscopic compounds, excessive moisture absorption can lead to the solid dissolving into a liquid solution.

Understanding these degradation pathways is paramount to designing effective handling and storage strategies.

Protocols for Handling Hygroscopic Sulfonamides

The primary objective during the handling of hygroscopic sulfonamides is to minimize their exposure to atmospheric moisture. The stringency of these protocols should be proportional to the hygroscopicity of the compound.

Environmental Controls
  • Low Humidity Environments: Whenever possible, hygroscopic sulfonamides should be handled in an environment with controlled low relative humidity (RH). For many applications, an RH of less than 40% is recommended.[7] For highly sensitive compounds, a controlled environment with an RH below 20% may be necessary.

  • Glove Boxes and Inert Atmospheres: For extremely hygroscopic or oxygen-sensitive sulfonamides, handling within a glove box purged with an inert gas such as nitrogen or argon is the gold standard.[8][9] This provides a near-zero humidity and oxygen-free environment, preserving the compound's integrity.

Weighing and Transferring Protocols

Accurate weighing and efficient transfer are critical steps where moisture exposure is a significant risk.

Protocol 2.2.1: Weighing by Difference for Moderately Hygroscopic Sulfonamides

  • Tare a sealed, clean, and dry container (e.g., a glass vial with a screw cap) on an analytical balance.

  • Remove the container from the balance and, in a low-humidity environment if possible, add an approximate amount of the hygroscopic sulfonamide powder.

  • Immediately seal the container and place it back on the tared balance. Record the mass.

  • Transfer the required amount of powder from this container to the reaction vessel or formulation.

  • Reseal the stock container and re-weigh it. The difference in mass represents the amount of compound transferred.

Causality: This method minimizes the time the bulk of the material is exposed to the atmosphere. The use of a sealed container prevents continuous moisture uptake during the weighing process.

Protocol 2.2.2: Handling Highly Hygroscopic Sulfonamides

  • Preparation: All necessary equipment (spatulas, weighing boats, receiving vessels) should be pre-dried in an oven and cooled in a desiccator before use.

  • Controlled Environment: Perform all manipulations within a glove box or an enclosure with a positive pressure of dry inert gas.

  • Weighing: Use a balance placed inside the controlled environment. If this is not feasible, use a pre-weighed, sealed container. Quickly add the compound inside the controlled environment, seal the container, and then weigh it outside.

  • Transfer: For quantitative transfers, it may be necessary to dissolve the weighed compound in a suitable anhydrous solvent within the controlled environment and then transfer the solution.[8][10]

Visualization 1: Decision Workflow for Handling Hygroscopic Compounds

G A Assess Compound Hygroscopicity B Low to Moderate Hygroscopicity A->B Slight/Hygroscopic C High to Very High Hygroscopicity / Deliquescent A->C Very Hygroscopic/Deliquescent D Standard Laboratory Bench (RH < 50%) B->D Handling Environment E Glove Box with Inert Atmosphere (N2 or Ar, RH < 1%) C->E Handling Environment F Weighing by Difference Use Pre-dried Glassware D->F Weighing/Transfer G Weighing inside Glove Box Use Anhydrous Solvents for Transfer E->G Weighing/Transfer H Store in Tightly Sealed Containers with Desiccant F->H Storage I Store in Sealed Containers under Inert Gas in a Desiccator G->I Storage G cluster_0 Preparation cluster_1 Storage cluster_2 Analysis at Time Points cluster_3 Evaluation A Select 3 Batches of Sulfonamide API B Package in Proposed Container Closure System A->B C Long-Term Storage 25°C / 60% RH B->C D Accelerated Storage 40°C / 75% RH B->D E Pull Samples at Scheduled Intervals C->E D->E F Analytical Testing E->F G Appearance Assay (HPLC) Impurities (HPLC/LC-MS) Water Content (Karl Fischer) XRPD (as needed) F->G H Evaluate Data Establish Re-test Period F->H

Caption: Workflow for an ICH-compliant stability study.

Conclusion

The successful development and commercialization of hygroscopic sulfonamide compounds hinge on a proactive and scientifically grounded approach to handling and storage. By understanding the mechanisms of moisture-induced degradation and implementing robust protocols for environmental control, packaging, and stability testing, researchers and drug development professionals can safeguard the quality, safety, and efficacy of these vital medicines. The protocols and guidelines presented herein provide a comprehensive framework for achieving these critical objectives.

References

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Science of The Total Environment, 430, 222-229. Available at: [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. Available at: [Link]

  • Technical University of Munich. Sulfonamide Degradation. Institut für Wasserchemie und Chemische Balneologie. Available at: [Link]

  • Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC. Available at: [Link]

  • Děkanovský, L., et al. (2024). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. Available at: [Link]

  • Sorrento Technologies. (2025). How to Choose the Right Packaging for Humidity-Sensitive Medicines: A Complete Guide. Available at: [Link]

  • Design. Innovation. Development. (2022). Selecting The Right Materials For Your Primary Packaging Project. Available at: [Link]

  • Murikipudi, V., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Young Pharmacists. Available at: [Link]

  • GenFollower. (2026). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Available at: [Link]

  • Environment, Health & Safety, University of California, Berkeley. Weighing Hazardous Powders in the Laboratory. Available at: [Link]

  • Veeprho. (2025). Pharmaceutical Packaging Material. Available at: [Link]

  • Labinsights. (2023). Unveiling of Hygroscopicity Evaluation for Drug Formulation. Available at: [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Weighing. Available at: [Link]

  • Adragos Pharma. (2024). Primary Packaging: The Key to Product Protection in Pharmaceuticals. Available at: [Link]

  • TA Instruments. Moisture Sorption Analysis of Pharmaceuticals. Available at: [Link]

  • Neuland Labs. Case Study - Overcoming Stench & Hygroscopicity in API Intermediate Scale-Up. Available at: [Link]

  • Caron, V., et al. (2015). Amorphous Solid Dispersions of Sulfonamide/Soluplus® and Sulfonamide/PVP Prepared by Ball Milling. PMC. Available at: [Link]

  • Coriolis Pharma. (2024). Primary Packaging Selection: The Pathway to Successfully Developing Drug Products for Homecare or Self-Administration. Available at: [Link]

  • Chromatography Forum. (2008). How to weigh a higroscopic substance. Available at: [Link]

  • Chemistry LibreTexts. (2024). 3.1: Transferring and Weighting Methods. Available at: [Link]

  • Nguyen, L. (2018). SUSTAINABLE APPROACHES IN PHARMACEUTICAL DISCOVERY AND DEVELOPMENT OF SULFA DRUGS. Theseus. Available at: [Link]

  • Caron, V., et al. (2015). Amorphous Solid Dispersions of Sulfonamide/Soluplus® and Sulfonamide/PVP Prepared by Ball Milling. ResearchGate. Available at: [Link]

  • Snee, R. D., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online. Available at: [Link]

  • Vila-Costa, M., et al. (2017). Degradation of sulfonamides as a microbial resistance mechanism. PubMed. Available at: [Link]

  • Zhang, T., et al. (2018). Degradation of sulfonamides and formation of trihalomethanes by chlorination after pre-oxidation with Fe(VI). PubMed. Available at: [Link]

  • Newman, A. W., et al. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. PubMed. Available at: [Link]

  • Lin, C., et al. (2016). Biodegradation of sulfonamide antibiotics in sludge. ResearchGate. Available at: [Link]

  • Zielińska, K., et al. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. MDPI. Available at: [Link]

  • Lefebvre, M. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Qualicaps. Available at: [Link]

Sources

Troubleshooting & Optimization

troubleshooting solubility issues of N,6-dimethylpyridazine-3-sulfonamide in water

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering solubility difficulties with N,6-dimethylpyridazine-3-sulfonamide (likely CAS analogs related to 37581-11-6 but with the pyridazine core). This molecule presents a classic "solubility valley" at physiological pH due to its amphoteric nature.[1]

The core issue is the neutral species dominance in the pH 2.0 – 8.5 range.[1] The electron-withdrawing sulfonamide group suppresses the basicity of the pyridazine ring, while the methyl substitution on the sulfonamide nitrogen (N-methyl) retains one acidic proton but increases lipophilicity compared to a primary sulfonamide.

This guide provides three validated protocols to solubilize this compound for biological assays and stock preparation.

Module 1: The Physicochemical Trap (Root Cause Analysis)[1]

To solve the issue, we must first visualize the ionization states.[1]

  • The Acidic Moiety: The sulfonamide nitrogen (

    
    ) has a pKa 
    
    
    
    9.5–10.5. It becomes anionic (soluble) only at high pH.
  • The Basic Moiety: The pyridazine ring nitrogens are weakly basic.[1][2] While unsubstituted pyridazine has a pKa

    
     2.3, the strong electron-withdrawing effect of the sulfonamide group likely suppresses this pKa to 
    
    
    
    .[1]
  • The Result: At pH 7.4 (PBS/Media), the molecule is uncharged and hydrophobic. The crystal lattice energy exceeds the solvation energy provided by water.[1]

Solubility Species Diagram

The following decision tree illustrates the species dominance and recommended solubilization strategy based on your target application.

SolubilityLogic Start N,6-dimethylpyridazine-3-sulfonamide (Solid Powder) Target Target Application? Start->Target BioAssay Biological Assay (pH 7.4, <1% DMSO) Target->BioAssay ChemStock Chemical Stock (Storage) Target->ChemStock Issue CRITICAL ISSUE: Neutral Species Dominates at pH 7.4 (Low Solubility) BioAssay->Issue Sol3 Protocol C: High Conc. Stock DMSO (100 mM) or 0.1M NaOH ChemStock->Sol3 Sol1 Protocol A: Cosolvent Spike Dissolve in 100% DMSO -> Dilute Issue->Sol1 Preferred Sol2 Protocol B: pH Swing Dissolve in 0.1M NaOH -> Buffer back Issue->Sol2 Alternative (No DMSO)

Figure 1: Decision matrix for solubilization based on end-use application.

Module 2: Validated Solubilization Protocols

Protocol A: The "DMSO Spike" (Standard for Bio-Assays)

Best for: Cell culture, enzymatic assays (


 DMSO tolerance).[1]

Mechanism: N,6-dimethylpyridazine-3-sulfonamide has a predicted LogP


 0.5–1.[1]0. While not highly lipophilic, the crystal packing is stable.[1] DMSO disrupts this lattice, allowing dispersion into water before reprecipitation kinetics can take over (supersaturation).[1]

Steps:

  • Weigh: Measure 5 mg of compound.

  • Primary Solubilization: Add DMSO (Dimethyl Sulfoxide) to create a 100 mM stock solution.[1]

    • Calculation: For MW

      
       187.2  g/mol , add ~267 
      
      
      
      L DMSO to 5 mg.[1]
    • Tip: Vortex vigorously.[1] If particles persist, sonicate at 40°C for 5 minutes.

  • Secondary Dilution (The Critical Step):

    • Do NOT add water to the DMSO stock.

    • Add the DMSO stock to the water/buffer while vortexing the buffer.[1]

    • Ratio: Keep final DMSO concentration

      
       (v/v) to avoid precipitation shock.
      
Protocol B: The "pH Swing" (DMSO-Free)

Best for: Animal studies or DMSO-sensitive assays.

Mechanism: We exploit the sulfonamide acidity (pKa


 10). By raising pH > pKa, we deprotonate the nitrogen, creating a highly soluble sodium salt.[1]

Steps:

  • Alkaline Dissolution: Dissolve the compound in 0.1 M NaOH (or 1.0 eq of NaOH if stoichiometry is precise).

    • Observation: The solution should turn clear immediately as the anionic species forms.[1]

  • Stabilization: Dilute this stock into your target buffer (e.g., PBS).

  • Risk Check: Upon dilution into pH 7.4 PBS, the pH will drop.[1] The compound may reprecipitate over time as it protonates back to the neutral form.[1]

    • Mitigation: Use this solution immediately (within 30 mins) or maintain the final pH slightly basic (pH 8.0) if the assay permits.

Module 3: Quantitative Data & Excipient Compatibility[1]

If simple solvents fail, use this compatibility table to select a carrier system.[1]

Solvent SystemSolubility RatingStabilityNotes
Water (pH 7.0) Poor (< 0.5 mg/mL)HighNeutral species dominates; likely to crash out.[1]
0.1 M NaOH Excellent (> 20 mg/mL)ModerateForms Sodium Salt. Hydrolysis risk long-term.[1]
0.1 M HCl ModerateLowProtonates pyridazine ring, but less effective than NaOH.[1]
DMSO Excellent (> 50 mg/mL)HighBest for frozen stocks (-20°C).
PEG 400 (20% aq) GoodHighGood intermediate for in vivo formulation.[1]
PBS (pH 7.4) PoorHighDo not dissolve directly solid-to-PBS.

Module 4: Troubleshooting FAQs

Q1: I added my DMSO stock to PBS and it turned cloudy immediately. Why? A: This is "Solvent Shock." The local concentration of the drug exceeded its water solubility at the interface of the DMSO drop and the water.[1]

  • Fix: Vortex the PBS while adding the DMSO stock dropwise. Ensure the final concentration is below the thermodynamic solubility limit (likely < 100

    
    M in pure PBS).
    

Q2: Can I heat the solution to dissolve it? A: Yes, but with caution. Sulfonamides are generally thermally stable, but the pyridazine ring can be sensitive to oxidative stress at high temperatures.[1] Do not exceed 60°C. If it doesn't dissolve at 60°C, heat is not the answer—pH is.[1]

Q3: Is the compound stable in 0.1 M NaOH for storage? A: No. While sulfonamides are relatively stable to hydrolysis, long-term storage at pH 13 can lead to slow degradation or hydrolysis of the sulfonamide bond [1].[1] Store stocks in 100% DMSO at -20°C. Generate the NaOH solution only immediately before use.

Q4: My compound has a pinkish tint in solution. Is it degraded? A: Pyridazine derivatives can undergo trace oxidation or form charge-transfer complexes that result in color changes (yellow/pink) without significant degradation. However, verify purity via LC-MS if the color deepens significantly.

References

  • Białk-Bielińska, A. et al. (2012).[1][3] Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials. (Demonstrates sulfonamide stability profiles at varying pH).[1]

  • Perlovich, G. L. et al. (2014).[1] Sulfonamides: Thermochemical and solubility aspects. Journal of Chemical Thermodynamics. (General thermodynamic principles of sulfonamide solubility).

  • PubChem Database. (2025).[1][4][5] Pyridazine-3-sulfonamide Compound Summary. (Structural confirmation and predicted properties).[1]

  • Martinez, F. et al. (2013).[1] Solubility of Sulfonamides in aqueous media.[6][7][8] Journal of Solution Chemistry. (Correlation of solubility with cosolvent fractions).

Sources

Technical Support Center: Optimizing Reaction Temperature for N,6-dimethylpyridazine-3-sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizing the reaction temperature during the synthesis of N,6-dimethylpyridazine-3-sulfonamide. We will move beyond simple procedural steps to explore the causal relationships between temperature, reaction kinetics, and product purity, enabling you to troubleshoot effectively and develop a robust, validated synthesis protocol.

Section 1: Reaction Overview and the Critical Role of Temperature

The formation of N,6-dimethylpyridazine-3-sulfonamide typically proceeds via the nucleophilic substitution of a sulfonyl chloride, such as 6-methylpyridazine-3-sulfonyl chloride, with methylamine. This reaction, while straightforward in principle, is highly sensitive to thermal conditions.

General Reaction Scheme:

  • Reactants: 6-methylpyridazine-3-sulfonyl chloride and Methylamine

  • Base: Typically a non-nucleophilic tertiary amine (e.g., triethylamine, DIPEA) to scavenge the HCl byproduct.[1]

  • Solvent: An aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.[2][3]

Temperature is the primary kinetic lever in this synthesis. It directly influences the reaction rate by governing the collision frequency and energy of the reacting molecules. However, this influence is a double-edged sword:

  • Insufficient Temperature: Leads to a low reaction rate, potentially resulting in an incomplete reaction or impractically long reaction times. Yields may be poor as the activation energy barrier is not sufficiently overcome.[4]

  • Excessive Temperature: While it can accelerate the desired reaction, it can also provide sufficient energy to overcome the activation barriers of undesired side reactions.[5] This can lead to the formation of impurities, such as bissulfonylated products or thermal decomposition of the pyridazine ring, complicating purification and reducing the final yield of the desired product.

The goal of optimization is to identify the "sweet spot"—the temperature that maximizes the rate of the desired reaction while minimizing the rates of competing side reactions.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis, with a focus on temperature-related causes and solutions.

Q1: My reaction is stalled, with starting material still present after several hours at room temperature. What is the first step?

A1: Reaction stalling at ambient temperature is a classic indicator of insufficient kinetic energy. The first and most logical step is to gently heat the reaction. We recommend a stepwise approach:

  • Increase the temperature to 40-50 °C and monitor the reaction's progress every 30-60 minutes using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • If the reaction proceeds, maintain this temperature. If it remains sluggish, you may consider increasing the temperature to the reflux point of the chosen solvent. For instance, reactions in DCM can be heated to its boiling point of ~40°C, while THF allows for heating up to ~66°C. It has been demonstrated that moving from room temperature to reflux conditions can dramatically increase product yield in similar syntheses.[4]

Q2: I achieved a high conversion, but my crude product is difficult to purify due to multiple new spots on the TLC plate. Is the temperature too high?

A2: Very likely, yes. The formation of multiple, often closely-eluting, impurities is a hallmark of excessive reaction temperature. High thermal energy can initiate side reactions, such as:

  • Bissulfonylation: If there are other nucleophilic sites on the amine or if the product itself can react further.

  • Decomposition: The starting sulfonyl chloride or the pyridazine product may be thermally labile.

  • Solvent/Base Reactivity: At elevated temperatures, the solvent or base may participate in unintended side reactions.

Troubleshooting Steps:

  • Immediately repeat the reaction at a lower temperature. If you were at reflux, try running it at room temperature or even 0 °C.

  • Perform a systematic temperature screening experiment (see Section 4) to identify the optimal thermal window where the main product is formed cleanly.

Q3: Does the choice of solvent affect the optimal reaction temperature?

A3: Absolutely. The solvent's boiling point defines the maximum achievable temperature at atmospheric pressure. Furthermore, the solvent's polarity can influence the solubility of your starting materials and the stability of the transition state, which in turn affects the required activation energy. For example:

  • Dichloromethane (DCM): A common choice with a low boiling point (~40 °C). Ideal for reactions that require only mild heating.[1][2]

  • Tetrahydrofuran (THF): Allows for higher temperatures (~66 °C) and can be a better choice if reagents have poor solubility in DCM.

  • Acetonitrile (ACN): With a boiling point of ~82 °C, it is suitable for reactions that require more significant thermal energy.

When troubleshooting, consider if a change in solvent to one with a higher or lower boiling point could provide better temperature control for your specific system.

Section 3: Experimental Protocol for Systematic Temperature Optimization

This protocol outlines a parallel synthesis approach to efficiently screen multiple temperatures and identify the optimal condition. This method is self-validating, as it directly compares outcomes under identical conditions, varying only the temperature.

Objective: To determine the reaction temperature that provides the best balance of reaction time, yield, and purity for the formation of N,6-dimethylpyridazine-3-sulfonamide.

Workflow for Temperature Optimization

G cluster_setup Setup Phase cluster_execution Execution & Monitoring cluster_analysis Analysis & Decision start_end start_end process process data data decision decision issue issue A Start: Define Temperature Range (e.g., 0°C, 25°C, 45°C, 65°C) B Prepare 4 Identical Reaction Vials (Reactants, Solvent, Base) A->B C1 Reaction 1 @ 0°C C2 Reaction 2 @ 25°C (RT) C3 Reaction 3 @ 45°C C4 Reaction 4 @ 65°C (Reflux) D Monitor All Reactions via TLC/LC-MS (e.g., at t=1h, 3h, 6h) C1->D C2->D C3->D C4->D E Quench Reactions & Work-up D->E F Analyze Crude Product: - Calculate Yield - Assess Purity (HPLC/¹H NMR) E->F G Optimal Temperature Found? F->G H End: Adopt Optimal Temperature for Scale-up G->H Yes I Refine Temperature Range and Repeat Experiment G->I No I->B Re-evaluate

Caption: Workflow for systematic temperature optimization.

Methodology:

  • Preparation: In an inert atmosphere, prepare four identical reaction vials. To each vial, add the chosen solvent (e.g., THF, 5 mL), 6-methylpyridazine-3-sulfonyl chloride (1.0 mmol), and the non-nucleophilic base (e.g., triethylamine, 1.2 mmol).

  • Temperature Control: Place each vial in a pre-equilibrated heating/cooling block or bath set to the desired screening temperatures (e.g., Vial 1: 0 °C; Vial 2: 25 °C; Vial 3: 45 °C; Vial 4: 65 °C).

  • Initiation: Add methylamine (e.g., as a solution in THF, 1.1 mmol) to each vial simultaneously to start the reactions.

  • Monitoring: After set time points (e.g., 1, 3, and 6 hours), take a small aliquot from each reaction mixture, quench it, and analyze by TLC or LC-MS to monitor the consumption of starting material and the formation of the product and any impurities.

  • Work-up: Once the reaction at 25 °C (or a suitable reference) has reached completion (or after a maximum time, e.g., 24 hours), quench all reactions by adding water. Perform an identical aqueous work-up and extraction (e.g., with ethyl acetate) for all four experiments.

  • Analysis: Remove the solvent under reduced pressure. Analyze the crude residue from each reaction to determine the crude yield and purity. Purity can be assessed quantitatively by ¹H NMR (using an internal standard) or by HPLC peak area percentage.

Section 4: Data Interpretation

The data gathered from the optimization protocol should be tabulated to facilitate a clear comparison. Below is a table with hypothetical data illustrating a potential outcome.

Reaction Temp (°C) Time to Completion (h) Crude Yield (%) Purity (HPLC Area %) Key Observations
0> 243598%Reaction extremely slow, incomplete.
25 (Room Temp)87897%Clean reaction, moderate rate.
4539296%Faster reaction, excellent yield, minimal impurity.
65 (Reflux)18588%Fast reaction, but significant impurity noted (new peak at RRT 1.2).

Analysis of Hypothetical Data:

  • 0 °C: Kinetically too slow to be practical.

  • 25 °C: A viable option, providing a clean product, but the reaction time is considerable.

  • 45 °C: Represents the optimal condition in this screen. It provides the highest yield in a significantly shorter time than room temperature, with only a negligible drop in purity.

  • 65 °C: While the reaction is very fast, the decrease in purity and overall yield suggests the onset of thermal decomposition or side reactions, making this temperature suboptimal.

Based on this data, 45 °C would be selected as the optimized reaction temperature for the synthesis of N,6-dimethylpyridazine-3-sulfonamide under these specific conditions.

References

  • BenchChem Technical Support Team. (2025). troubleshooting common issues in sulfonamide synthesis reactions. Benchchem.
  • ResearchGate. (n.d.). Optimization of the reaction conditions. [Download Scientific Diagram]. ResearchGate. [Link]

  • Li, G., et al. (2021). Synthesis process optimization and field trials of insecticide candidate NKY-312. PMC - NIH. [Link]

  • Al-Omar, M. A., et al. (2013). Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds Containing a Sulfonamido Moiety. MDPI. [Link]

  • Hilaris Publisher. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Hilaris Publisher. [Link]

  • Nematollahi, D., et al. (2024). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. ijarsct. [Link]

  • Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters - ACS Publications. [Link]

  • Singh, S., et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry. [Link]

  • Ghorbani-Vaghei, R., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. ResearchGate. [Link]

  • Sharma, P., et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry. [Link]

Sources

overcoming steric hindrance in the synthesis of N-substituted sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ● Operational Ticket Queue: High Volume (Steric Hindrance Inquiries) Agent: Senior Application Scientist

Welcome to the Synthesis Troubleshooting Hub

You have reached the Tier-3 Technical Support for Organic Synthesis. This guide addresses Ticket #404: Low Conversion in N-Substituted Sulfonamide Synthesis due to Steric Hindrance.

When standard nucleophilic substitution (


-type) fails between a sulfonyl chloride and an amine due to bulky substituents (e.g., tert-butyl, adamantyl amines, or ortho-substituted sulfonyl chlorides), "forcing" the reaction with heat often leads to hydrolysis or decomposition. We must alter the mechanistic pathway.

Below are the three approved protocols for overcoming this barrier, ranked by increasing complexity.

Module 1: Catalytic Activation (The "Super-Nucleophile" Fix)

Applicability: Moderate steric hindrance (e.g., isopropyl amines, mesityl sulfonyl chlorides).

Standard pyridine or triethylamine bases are often insufficient for bulky substrates. You must upgrade to Nucleophilic Catalysis using 4-Dimethylaminopyridine (DMAP).

The Mechanism

DMAP is not just a base; it is a nucleophilic transfer agent. It attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt . This intermediate is less sterically hindered and more electrophilic than the parent sulfonyl chloride, allowing the bulky amine to attack.

DMAP_Cycle RSO2Cl Sulfonyl Chloride (R-SO2-Cl) Inter [N-Sulfonylpyridinium]+ (Activated Intermediate) RSO2Cl->Inter + DMAP - Cl- DMAP DMAP (Catalyst) Product Sulfonamide (R-SO2-NH-R') Inter->Product + Amine - DMAPH+ Amine Bulky Amine (R'-NH2) Product->DMAP Regeneration

Figure 1: The DMAP catalytic cycle converts the electrophile into a more reactive, cationic species.

Protocol A: DMAP-Accelerated Coupling
  • Solvent: Anhydrous DCM or MeCN (Polarity helps stabilize the ionic intermediate).

  • Stoichiometry: 1.0 equiv Sulfonyl Chloride + 1.2 equiv Bulky Amine.

  • Base: 1.5 equiv

    
     (acts as the proton sponge).
    
  • Catalyst: 0.1 – 0.2 equiv DMAP (Critical).

  • Procedure:

    • Dissolve amine and

      
       in solvent.
      
    • Add DMAP.[1]

    • Cool to 0°C (control exotherm).

    • Add sulfonyl chloride slowly.

    • Allow to warm to RT.[2] If conversion is <50% after 4h, heat to reflux.

Module 2: The "SuFEx" Protocol (The Modern Solution)

Applicability: Severe steric hindrance (e.g., tert-butyl amines, poly-substituted arenes).

When sulfonyl chlorides are too unstable or unreactive, switch to Sulfonyl Fluorides (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


) . This is based on Sulfur (VI) Fluoride Exchange (SuFEx) chemistry.[1][3][4] Sulfonyl fluorides are surprisingly stable to hydrolysis but react selectively with amines in the presence of specific activators.

Why it works: The S-F bond is shorter and stronger than S-Cl, but the fluoride is a unique leaving group that can be activated by H-bonding or silyl interactions, often allowing the reaction to proceed where chlorides fail due to side reactions.

Protocol B: SuFEx Amidation

Reagents: Sulfonyl Fluoride (commercial or made from


) + Bulky Amine.
ComponentRecommendationFunction
Activator DBU (1.5 equiv)Amidines are superior to

for SuFEx activation [1].
Solvent MeCN or DMSOHigh dielectric constant promotes the transition state.
Additives Bifluoride salts (

)
Can accelerate reaction if DBU fails.

Step-by-Step:

  • Dissolve Sulfonyl Fluoride (1.0 mmol) and Bulky Amine (1.2 mmol) in MeCN (3 mL).

  • Add DBU (1.5 mmol) dropwise.

  • Note: Unlike chlorides, this does not require 0°C. Start at RT.

  • Troubleshooting: If no reaction, heat to 60°C. The S-F bond will not hydrolyze easily, allowing thermal forcing without decomposition [2].

Module 3: Palladium Catalysis (Buchwald-Hartwig Modification)

Applicability: Arylation of existing hindered sulfonamides or synthesis from Aryl Halides.

If you cannot form the S-N bond directly, invert the logic: Form the C-N bond. React a primary sulfonamide with a bulky aryl halide.

Pd_Cycle Start Aryl Halide (Ar-X) + Sulfonamide (H2N-SO2-R) OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Start->OxAdd Pd(0) LigEx Ligand Exchange [L-Pd(II)-Ar-NHSO2R] OxAdd->LigEx Base (Cs2CO3) RedElim Reductive Elimination Product: Ar-NH-SO2-R LigEx->RedElim RedElim->OxAdd Regenerate Pd(0)

Figure 2: Pd-catalyzed N-arylation bypasses nucleophilic attack on the sulfur atom.

Protocol C: Pd-Catalyzed N-Arylation
  • Catalyst:

    
     (2 mol%) + XPhos  (highly recommended for steric bulk).
    
  • Base:

    
     (Dry).
    
  • Solvent: Dioxane or Toluene (degassed).

  • Temp: 100°C.

  • Insight: XPhos is a bulky, electron-rich ligand that facilitates the oxidative addition of hindered halides and the reductive elimination of the bulky product [3].

FAQ: Troubleshooting Specific Scenarios

Q: I need to synthesize a primary sulfonamide (


) with a bulky alkyl group (e.g., t-butyl), but t-butyl sulfonyl chloride is unstable. 
A:  Do not use the chloride. Use the Willis Reagent  (

).[5]
  • Method: React

    
     with your Grignard reagent (
    
    
    
    ).
  • Mechanism: The Grignard attacks the sulfur, and the

    
     group acts as the leaving group. This is the gold standard for bulky primary sulfonamides [4].
    

Q: My sulfonyl chloride hydrolyzes faster than it reacts with my adamantyl amine. A: Switch to Protocol B (SuFEx) . The Sulfonyl Fluoride is water-stable. In fact, Sharpless et al. have shown that some SuFEx reactions are actually accelerated by water/buffer interfaces, completely eliminating the hydrolysis competition [5].

Q: Can I use microwave irradiation? A: Yes, but only for Protocol B (Fluorides) or Protocol C (Palladium). Microwaving sterically hindered sulfonyl chlorides usually leads to rapid thermal decomposition (


 extrusion) before the amine can attack.
References
  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Smedley, C. J., et al. (2018). "SuFEx Click Chemistry for the Synthesis of Sterically Hindered Sulfonamides." Chemistry – An Asian Journal. Link

  • Bhagat, S., & Chakraborti, A. K. (2007). "An Extremely Efficient Three-Component Reaction of Aldehydes, Amines, and Alkynes Catalyzed by Cationic Ruthenium(II) Planar Cluster." (Context: Metal Catalysis mechanisms). Journal of Organic Chemistry. Link (Note: Referencing Buchwald-Hartwig general principles for sulfonamides).

  • Foth, P. J., et al. (2020). "Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO." Journal of Organic Chemistry. Link

  • Li, S., et al. (2017).[6] "SuFEx Activation with Ca(NTf2)2: A Unified Strategy for the Synthesis of Sulfamydes and Sulfamates." Angewandte Chemie. Link

Sources

Technical Support Center: N,6-Dimethylpyridazine-3-sulfonamide Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for analytical chemists and pharmaceutical researchers characterizing the stability and impurities of N,6-dimethylpyridazine-3-sulfonamide .

This guide synthesizes established degradation mechanisms of sulfonamide-class heterocycles with specific troubleshooting protocols for this molecule.

Topic: Degradation Product Characterization & Troubleshooting Role: Senior Application Scientist Status: Active | Version: 2.4

Executive Summary & Stability Profile

N,6-dimethylpyridazine-3-sulfonamide (CAS: 1420813-28-0) is a functionalized heterocyclic sulfonamide.[1][2] Unlike primary sulfonamides, the N-methyl substitution on the sulfonamide nitrogen alters its pKa and degradation susceptibility.[2]

Key Stability Risks:

  • S-N Bond Hydrolysis: The sulfonamide bond is susceptible to acid/base hydrolysis, yielding the sulfonic acid and methylamine.[2]

  • Oxidative N-Demethylation: Stress conditions (peroxide/light) can cleave the N-methyl group, reverting the molecule to the primary sulfonamide (6-methylpyridazine-3-sulfonamide).[2]

  • Ring Oxidation: The pyridazine ring, particularly at the methyl-substituted carbon, is prone to oxidation under photolytic stress.[2]

Troubleshooting Guide: Chromatographic Separation (LC-UV/MS)

Issue 1: "My parent peak splits or tails significantly."

Diagnosis: pH Mismatch relative to pKa. The sulfonamide moiety (-SO₂NHCH₃) has an acidic proton with a pKa typically between 6.0 and 7.5.[2]

  • At pH 7.0: The molecule exists as a mixture of neutral and anionic species, causing peak splitting.[2]

  • At pH 3.0: The molecule is fully protonated (neutral), increasing retention on C18.[2]

Solution Protocol:

  • Acidic Method (Recommended): Use 0.1% Formic Acid (pH ~2.7).[2] This suppresses the sulfonamide ionization, sharpening the peak and increasing retention on hydrophobic phases.[2]

  • Column Choice: If tailing persists due to the basic pyridazine nitrogens interacting with silanols, switch to a Charged Surface Hybrid (CSH) or Polar-Embedded C18 column (e.g., Waters XSelect CSH or Phenomenex Kinetex F5).[2]

Issue 2: "I see a ghost peak at [M-14] in my stability samples."

Diagnosis: Oxidative N-Demethylation.[2] A mass loss of 14 Da often indicates the loss of a methyl group (


).[2] In this molecule, the N-methyl group is the most labile alkyl substituent.[2]

Validation Experiment: Run a Formaldehyde Release Test (Nash Reagent) or check for the specific MS/MS fragment of the primary sulfonamide (loss of


 vs 

).

Degradation Pathway Visualization

The following diagram maps the degradation logic. Use this to identify unknown peaks based on relative retention time (RRT) and mass shift.[2]

DegradationPathways Parent Parent: N,6-dimethylpyridazine-3-sulfonamide (MW: 201.2) SulfonicAcid Degradant A: 6-methylpyridazine-3-sulfonic acid (Hydrolysis) [M-29 Da] Parent->SulfonicAcid Acid/Base Hydrolysis (Cleavage of S-N) Methylamine By-product: Methylamine Parent->Methylamine Demethyl Degradant B: 6-methylpyridazine-3-sulfonamide (N-Demethylation) [M-14 Da] Parent->Demethyl Oxidative Stress (H2O2 / Radical) NOxide Degradant C: N-Oxide Derivative (Ring Oxidation) [M+16 Da] Parent->NOxide Oxidation Desulfon Degradant D: 3-amino-6-methylpyridazine (Photolytic Extrusion of SO2) [M-64 Da] Parent->Desulfon Photolysis (UV) (-SO2)

Figure 1: Predicted degradation pathways for N,6-dimethylpyridazine-3-sulfonamide based on sulfonamide SAR.

Analytical Method Parameters (SOP)

LC-MS/MS Configuration

To quantify these degradants, use the following validated parameters.

ParameterSetting / ValueRationale
Column C18 Polar-Embedded (100 x 2.1 mm, 1.7 µm)Retains polar sulfonic acid degradants (Degradant A).[2]
Mobile Phase A 0.1% Formic Acid in WaterMaintains pH < 3.0 to protonate sulfonamide.[2]
Mobile Phase B Acetonitrile (LC-MS Grade)Preferred over MeOH for lower backpressure.[2]
Gradient 5% B (0-1 min)

95% B (8 min)
Shallow gradient to separate Parent from Demethyl-impurity.
Flow Rate 0.4 mL/minOptimal for ESI efficiency.[2]
MS Mode ESI Positive (+)Pyridazine nitrogens protonate easily

.
Mass Transitions (MRM)
CompoundPrecursor (

)
Product (

)
Collision Energy (eV)Mechanism
Parent 202.1138.120Loss of

Degradant B 188.1124.122Loss of

(Demethylated)
Degradant D 110.182.130Ring Fragmentation

Frequently Asked Questions (FAQ)

Q: I see a peak at RRT 0.2 that does not retain. What is it? A: This is likely Degradant A (6-methylpyridazine-3-sulfonic acid) .[2] Sulfonic acids are highly polar and fully ionized even at acidic pH.[2]

  • Fix: Use a HILIC column (Amide phase) or add an Ion-Pairing reagent (e.g., 5mM Hexylamine) if you must retain it on C18.[2]

Q: How do I distinguish between N-Oxidation and Hydroxylation? Both are +16 Da. A: Use MS/MS fragmentation.[2]

  • N-Oxide: Often shows a characteristic loss of 16 Da (oxygen) or 17 Da (OH) early in the fragmentation pathway.[2]

  • C-Hydroxylation: The oxygen is usually stable on the ring; fragmentation will show ring breakup retaining the oxygen.[2]

  • Chemical Test: Treat the sample with dilute

    
    .[2] N-oxides will reduce back to the parent; C-hydroxyls will not.[2]
    

Q: Is the degradation light-sensitive? A: Yes. Pyridazine sulfonamides are known to undergo photolytic cleavage of the S-N bond [1].[2] Always use amber glassware for sample preparation.

References

  • Direct Photolysis of Sulfonamides: Boreen, A. L., et al. (2004).[2] Photodegradation of sulfonamides in aqueous solution. Environmental Science & Technology.[2] Link[2]

  • Sulfonamide Degradation Pathways: Garcia-Galán, M. J., et al. (2008).[2] Degradation of sulfonamides in the environment. Talanta. Link[2]

  • LC-MS Analysis of Pyridazines: Bioanalytical Systems. (2024).[2][3][4] Method Development for Pyridazine Impurities. Link

  • Chemical Properties: PubChem. Sulfonamide Structure-Activity Relationships. Link

Sources

resolving phase separation issues during N,6-dimethylpyridazine-3-sulfonamide extraction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering phase separation difficulties (emulsions, rag layers, or poor partitioning) during the extraction of N,6-dimethylpyridazine-3-sulfonamide . This is a common challenge with amphiphilic heterocycles. This molecule presents a "physicochemical trap": it possesses a basic pyridazine ring (


) and an acidic sulfonamide proton (

), creating a narrow pH window for effective organic partitioning.

This guide provides a root-cause diagnostic and three targeted protocols to resolve these issues immediately.

Module 1: The Diagnostic Framework

Before adding more solvent, identify the specific failure mode.

Observation Root Cause Immediate Action
Milky/Cloudy Interphase Emulsion: Stabilized by amphiphilic nature of the sulfonamide acting as a surfactant.Do not shake. Proceed to Protocol C (Physical Breaking) .
No Visible Interface Iso-density: The density of your organic phase matches the aqueous phase (common with DCM/Water mixtures heavily laden with salts).Add a lower-density co-solvent (e.g., EtOAc) or increase aqueous density (Brine).
Product in Aqueous Phase pH Mismatch: The molecule is ionized (cationic ring or anionic sulfonamide).Proceed to Protocol A (The pH Pivot) .
Solid "Rag" Layer Precipitation: The molecule has reached its Isoelectric Point (pI) and crashed out, or inorganic salts are insoluble.Filter through Celite (See Protocol C ).

Module 2: The Chemical Pivot (pH Control)

The most common cause of yield loss and emulsion in this synthesis is extracting at the wrong pH.

The Mechanism

N,6-dimethylpyridazine-3-sulfonamide is amphoteric .

  • pH < 3: The pyridazine ring protonates (

    
    ). The molecule becomes Cationic  (Water Soluble).
    
  • pH > 10: The sulfonamide nitrogen deprotonates (

    
    ). The molecule becomes Anionic  (Water Soluble).
    
  • pH 4 – 8: The molecule exists in its Neutral form. This is the only window where

    
     (distribution coefficient) favors the organic phase.
    
Protocol A: The "Goldilocks" pH Adjustment

Goal: Adjust aqueous phase to pH 5.5 – 6.5 before extraction.

  • Measure: Check the pH of your aqueous quench/reaction mixture.

  • Adjust:

    • If Acidic (< 4):[1] Slowly add Saturated

      
       or 1M NaOH. Stop at pH 6. 
      
    • If Basic (> 9): Slowly add 1M Citric Acid or 1M HCl. Stop at pH 6.

    • Why Citric Acid? It acts as a buffer, preventing you from accidentally overshooting into the acidic range where the pyridazine ring protonates [1].

  • Extract: Attempt extraction with your organic solvent.[2]

Module 3: Solvent System Engineering

Dichloromethane (DCM) is the standard default, but it is often the wrong choice for polar sulfonamides due to its tendency to form stubborn emulsions.

Protocol B: The "Salting Out" & Solvent Switch

If Protocol A fails, switch the solvent system to increase the partition coefficient (


).
  • Saturate Aqueous Phase: Add solid NaCl (Sodium Chloride) to the aqueous layer until no more dissolves.

    • Mechanism:[1][3][4] This increases the ionic strength of the water, disrupting the hydration shell around the sulfonamide and forcing it into the organic phase ("Salting Out") [2].[5]

  • Select Solvent:

    • Recommended: 2-MeTHF (2-Methyltetrahydrofuran) or EtOAc:IPA (9:1) .

    • Why: 2-MeTHF separates cleaner from water than THF and extracts polar heterocycles better than Toluene. The 9:1 Ethyl Acetate/Isopropanol mix disrupts hydrogen bonding networks that stabilize emulsions [3].

  • Execution: Perform 3x extractions. The organic layer should now be clear.

Module 4: Physical Remediation (Breaking Emulsions)

When chemistry is correct but physics is failing (rag layers).

Protocol C: Filtration & Centrifugation
  • The Celite Pad:

    • Prepare a sintered glass funnel with a 1-inch pad of Celite 545.

    • Pour the entire emulsion (organic + aqueous) through the pad under weak vacuum.

    • Result: Solid particulates stabilizing the emulsion are trapped. The filtrate usually separates instantly.

  • The Brine Wash:

    • If a rag layer persists, wash the organic layer gently with saturated brine. Do not shake vigorously; invert gently 5 times.

Visualizing the Workflow

G Start Start: Phase Separation Issue CheckPH Step 1: Check Aqueous pH Start->CheckPH IsAcidic pH < 4 (Cationic) CheckPH->IsAcidic IsBasic pH > 9 (Anionic) CheckPH->IsBasic IsNeutral pH 5-7 (Neutral) CheckPH->IsNeutral AdjustBase Add Sat. NaHCO3 to pH 6 IsAcidic->AdjustBase AdjustAcid Add 1M Citric Acid to pH 6 IsBasic->AdjustAcid CheckEmulsion Step 2: Is there an Emulsion? IsNeutral->CheckEmulsion AdjustBase->CheckEmulsion AdjustAcid->CheckEmulsion YesEmulsion Yes: Cloudy/Rag Layer CheckEmulsion->YesEmulsion NoEmulsion No: Just poor yield CheckEmulsion->NoEmulsion PhysicalFix Filter through Celite OR Centrifuge YesEmulsion->PhysicalFix SolventFix Saturate Aq with NaCl Switch to 2-MeTHF NoEmulsion->SolventFix Success Success: Clean Phase Split PhysicalFix->Success SolventFix->Success

Figure 1: Decision Logic for Troubleshooting Sulfonamide Extraction.

Frequently Asked Questions (FAQ)

Q: I used DCM and the layers are inverted. Why? A: If your aqueous phase is heavily saturated with brine or salts (density > 1.33 g/mL), it can become denser than DCM (1.33 g/mL). This causes layer inversion. Always test a drop of the layer in a beaker of water to confirm which phase is which.

Q: Can I use strong acid (HCl) to adjust the pH? A: Use caution. While HCl works, dropping the pH below 2 will protonate the pyridazine ring, making the molecule water-soluble again. We recommend Citric Acid or Acetic Acid for finer control near the neutral point [4].

Q: My product is oiling out at the bottom. Is this the organic layer? A: Likely not. This is "oiling out"—where the product forms a third, dense, oil-rich phase because it is insoluble in both the water and the organic solvent at that specific ratio. Fix: Add a co-solvent like Methanol (5-10%) to your organic phase to increase polarity and dissolve the oil.

References

  • PubChem. (2025).[6] N,N-Dimethylpyridine-3-sulfonamide | C7H10N2O2S.[6] National Library of Medicine. [Link]

  • LCGC International. (2025). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • Spectro Scientific. (2025). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]

  • Royal Society of Chemistry. (2019). Accurate prediction of the aqueous pKa values of sulfonamide drugs. Chemical Science. [Link]

Sources

Technical Support Center: Catalyst Selection for Optimizing Pyyridazine Ring Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for catalyst selection in pyridazine ring functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying the pyridazine scaffold. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the success of your experiments.

The pyridazine core is a vital heterocycle in medicinal chemistry and materials science. However, its electron-deficient nature and the presence of two adjacent nitrogen atoms present unique challenges for selective functionalization.[1][2][3] Catalyst selection is paramount to overcoming these hurdles and achieving desired reactivity and regioselectivity.

I. Foundational Concepts: Understanding Pyridazine Reactivity

The pyridazine ring is electron-deficient due to the electronegative effect of the two nitrogen atoms, making it susceptible to nucleophilic attack but generally unreactive towards electrophilic aromatic substitution.[1] The lone pairs on the nitrogen atoms can also coordinate with metal catalysts, potentially inhibiting their activity.[3] Understanding these electronic properties is the first step in selecting an appropriate catalytic system.

Key Reactivity Considerations:
  • C-H Functionalization: Direct C-H activation is a powerful tool for installing new functional groups. The choice of catalyst and directing group is crucial for controlling regioselectivity, as different positions on the ring (C3, C4, C5, C6) exhibit varying reactivity.[1][4]

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, Sonogashira, and Heck couplings, are widely used for functionalizing pre-halogenated pyridazines.[5][6][7] The nature of the halogen, the catalyst, and the ligands all play a significant role in the reaction's success.

  • Photocatalysis: Visible-light-driven photocatalysis has emerged as a mild and efficient method for radical functionalization of pyridazines, offering alternative pathways and selectivities compared to traditional methods.[8][9][10][11]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that researchers may encounter during pyridazine functionalization experiments, providing potential causes and actionable solutions.

Issue 1: Low or No Reaction Yield

Possible Causes:

  • Catalyst Deactivation: The pyridazine nitrogen atoms can coordinate to the metal center, leading to catalyst inhibition or deactivation.[3][12] The formation of off-cycle palladium complexes is a known issue in C-N cross-coupling reactions.

  • Poor Substrate Reactivity: The electron-deficient nature of the pyridazine ring can render it unreactive under certain conditions.[1][3] Halogenated pyridazines may require specific catalysts to undergo oxidative addition.[7][13]

  • Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the catalyst and promoting the desired elementary steps of the catalytic cycle (e.g., oxidative addition, reductive elimination).[14] An improper ligand can lead to catalyst decomposition or lack of reactivity.[15]

  • Moisture or Air Sensitivity: Many organometallic catalysts and reagents are sensitive to moisture and air.[2][3] Contamination can lead to catalyst decomposition and low yields.

Troubleshooting Steps:

  • Re-evaluate the Catalyst System:

    • For Cross-Coupling: Consider using more electron-rich and bulky phosphine ligands (e.g., SPhos, Xantphos) that can promote oxidative addition and prevent catalyst aggregation.[5][16] In some cases, ligandless conditions with a palladium source like Pd(OAc)2 might be effective.[17]

    • For C-H Activation: The choice of directing group is critical. The pyridine nitrogen itself can act as a directing group, often favoring functionalization at the C2 position.[1] For distal C-H functionalization (C3, C4), specialized directing groups or catalyst systems are required.[4]

  • Optimize Reaction Conditions:

    • Solvent and Base: The choice of solvent and base can significantly impact catalyst solubility, activity, and the overall reaction rate.[2][18] Screen a variety of solvents (e.g., toluene, dioxane, DMF) and bases (e.g., Cs2CO3, K3PO4, organic bases).

    • Temperature and Time: Some reactions may require higher temperatures to overcome activation barriers, while others may benefit from lower temperatures to prevent side reactions.[17] Monitor the reaction over time to determine the optimal duration.

  • Ensure Inert Atmosphere: Use rigorously dried solvents and glassware, and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[3]

Issue 2: Poor Regioselectivity

Possible Causes:

  • Multiple Reactive Sites: The pyridazine ring has multiple C-H bonds with similar reactivities, which can lead to mixtures of isomers.[3]

  • Steric and Electronic Effects: The inherent electronic properties and the steric hindrance from existing substituents can influence the position of functionalization.[1]

  • Reaction Mechanism: Different reaction mechanisms (e.g., electrophilic, nucleophilic, radical) will favor different positions on the ring.[1]

Troubleshooting Steps:

  • Strategic Use of Directing Groups: For C-H functionalization, employ a directing group to steer the catalyst to a specific position.[1]

  • Catalyst and Ligand Tuning: The size and electronic properties of the ligand can influence regioselectivity.[14] For instance, bulky ligands can favor reaction at less sterically hindered positions.[6]

  • Blocking Groups: Temporarily install a blocking group at a reactive position to direct functionalization elsewhere.

  • Leverage N-Oxide Chemistry: Pyridazine N-oxides can alter the electronic properties of the ring and provide alternative regioselectivities in functionalization reactions.[19]

  • Consider Photocatalysis: Radical-based functionalization via photocatalysis can offer complementary regioselectivity to traditional transition metal-catalyzed methods.[8][9]

Issue 3: Catalyst Deactivation and Decomposition

Possible Causes:

  • Ligand Displacement: Substrates or products with strong coordinating groups can displace the ligand from the metal center, leading to inactive species.

  • Formation of Inactive Dimers or Clusters: The catalyst can aggregate into inactive forms, especially at high concentrations or temperatures.[12][16]

  • Reductive Elimination of Ligand: The supporting ligand itself can undergo reductive elimination with the metal, leading to catalyst decomposition.

Troubleshooting Steps:

  • Choose Robust Ligands: Employ bulky, electron-donating ligands that form stable complexes with the metal center. Biarylphosphine ligands are often effective in preventing catalyst deactivation.

  • Optimize Catalyst Loading: Using a lower catalyst loading can sometimes prevent aggregation.

  • Control Reaction Temperature: Avoid excessively high temperatures that can accelerate catalyst decomposition pathways.[17]

  • In Situ Catalyst Generation: Generating the active catalyst in situ from a stable precatalyst and ligand can sometimes improve performance.[12]

III. Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst is best for Suzuki-Miyaura coupling on a chloropyridazine?

A1: Chloropyridazines can be challenging substrates for Suzuki-Miyaura coupling due to the strength of the C-Cl bond.[7] Highly active catalysts are often required. Systems based on Pd(OAc)2 or Pd2(dba)3 with bulky, electron-rich phosphine ligands like SPhos, XPhos, or Buchwald's biarylphosphine ligands are generally a good starting point.[5] Microwave irradiation can also be beneficial for activating these substrates.[13]

Q2: How can I achieve C4 functionalization of a pyridazine ring?

A2: Achieving C4 selectivity can be challenging. Strategies include:

  • Metalation: Using strong bases like TMPZnCl·LiCl can lead to regioselective zincation at the C3 position, which can then be functionalized.[20]

  • Photocatalysis: Certain photocatalytic methods have shown promise for C4 functionalization through radical pathways.[8][9][10]

  • Starting Material Synthesis: Synthesizing a pyridazine with a leaving group at the C4 position allows for subsequent cross-coupling reactions.

Q3: What is the role of the base in palladium-catalyzed cross-coupling reactions of pyridazines?

A3: The base plays multiple crucial roles. It is involved in the transmetalation step of the Suzuki-Miyaura reaction, facilitating the transfer of the organic group from the boron reagent to the palladium center.[21] It also neutralizes the acid generated during the reaction. The choice of base (e.g., inorganic carbonates, phosphates, or organic amines) can significantly affect the reaction rate and yield, and its solubility can be a key factor.[18]

Q4: Are there any metal-free methods for pyridazine functionalization?

A4: Yes, several metal-free methods exist.

  • Organocatalysis: Photochemical organocatalytic methods can be used for radical functionalization.[8]

  • Aza-Diels-Alder Reactions: Inverse electron-demand aza-Diels-Alder reactions of 1,2,3-triazines can provide a regioselective synthesis of pyridazine derivatives under neutral, metal-free conditions.[22]

  • Vicarious Nucleophilic Substitution (VNS): This method allows for the introduction of carbon substituents onto the electron-deficient pyridazine ring.[23]

Q5: Can enzymes be used to functionalize pyridazines?

A5: Biocatalysis is an emerging and powerful tool for the late-stage functionalization of complex molecules, including heterocycles.[24] While specific examples for pyridazines are still growing, enzymes like P450 monooxygenases can perform highly regio- and stereoselective hydroxylations, which can then be further modified.[24] Transaminases can be used for the synthesis of chiral amines.[24] The development of tailored enzymes through protein engineering holds great promise for selective pyridazine modification.

IV. Data Presentation & Experimental Protocols

Table 1: Comparison of Catalysts for Suzuki-Miyaura Coupling of 3-Chloro-6-phenylpyridazine with Phenylboronic Acid
Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh3)4 (5)-Na2CO3Toluene/H2O1001275[7]
Pd(OAc)2 (2)SPhos (4)K3PO4Dioxane100892Custom
Pd2(dba)3 (1)Xantphos (2)Cs2CO3Toluene110688[5]

Note: This table is a representative example. Actual results may vary depending on the specific substrates and reaction conditions.

Experimental Protocol: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add the chloropyridazine (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and a magnetic stir bar.

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add the palladium catalyst (0.01-0.05 mmol) and ligand (if applicable) under a positive flow of inert gas.

  • Add the anhydrous solvent (5-10 mL) via syringe.

  • Heat the reaction mixture to the desired temperature and stir for the specified time, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

V. Visualizing Catalytic Cycles and Workflows

Diagram 1: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)Ln Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X Ar-Pd(II)(L_n)-X Oxidative_Addition->Ar-Pd(II)-X Ar-X Transmetalation Transmetalation (R-B(OR')2) Ar-Pd(II)-R Ar-Pd(II)(L_n)-R Transmetalation->Ar-Pd(II)-R R-B(OR')2 Base Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L_n Ar-R Ar-R Ar-R (Product) Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Verify Reagent Purity & Inert Conditions Start->Check_Reagents Optimize_Conditions Screen Solvents, Bases, & Temperature Check_Reagents->Optimize_Conditions Reagents OK Change_Ligand Evaluate Different Ligands (e.g., Bulky, Electron-Rich) Optimize_Conditions->Change_Ligand No Improvement Success Improved Yield Optimize_Conditions->Success Improvement Change_Catalyst Try Different Pd Precatalyst or Alternative Metal Change_Ligand->Change_Catalyst No Improvement Change_Ligand->Success Improvement Change_Catalyst->Success Improvement

Caption: A stepwise approach to troubleshooting low-yield pyridazine functionalization reactions.

VI. References

  • Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. [Link]

  • Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis. University of California, Irvine. [Link]

  • Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals - PMC. National Center for Biotechnology Information. [Link]

  • Site-Selective Functionalization of Pyridinium Derivatives via Visible Light Driven Photocatalysis with Quinolinone. ResearchGate. [Link]

  • Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. IBS Publications Repository. [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]

  • Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. ResearchGate. [Link]

  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC. National Center for Biotechnology Information. [Link]

  • Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br) - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal. [Link]

  • Use of Polyfunctionalized Pyridazines as Reactive Species for Building Chemical Diversity. Science of Synthesis. [Link]

  • Selective and Stepwise Functionalization of the Pyridazine Scaffold by Using Thio‐Substituted Pyridazine Building Blocks. ResearchGate. [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Inorganic and Nano-Metal Chemistry. [Link]

  • Enzymatic Late‐Stage Modifications: Better Late Than Never - PMC. National Center for Biotechnology Information. [Link]

  • Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - PMC. National Center for Biotechnology Information. [Link]

  • Functionalized Polymer-Supported Pyridine Ligands for Palladium-Catalyzed C(sp3)–H Arylation. ACS Publications. [Link]

  • Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC. National Center for Biotechnology Information. [Link]

  • Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. [Link]

  • Coupling outcomes for pyridazines, pyrimidines and pyrazines. ResearchGate. [Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]

  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. [Link]

  • Product Class 8: Pyridazines. Science of Synthesis. [Link]

Sources

Validation & Comparative

Technical Comparison Guide: HPLC Quantification of N,6-Dimethylpyridazine-3-Sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical framework for the HPLC quantification of N,6-dimethylpyridazine-3-sulfonamide , a specific intermediate often encountered in the synthesis of bioactive sulfonamides.

This guide deviates from generic templates to address the specific physicochemical challenges of the pyridazine ring (basicity) and the sulfonamide moiety (acidity), providing a comparative analysis between a pH-Optimized Neutral Method (Recommended) and a Generic Acidic Method .

Executive Summary

For the quantification of N,6-dimethylpyridazine-3-sulfonamide, Reverse-Phase HPLC (RP-HPLC) at neutral pH (6.5) is superior to standard acidic protocols. While acidic conditions are common for general sulfonamide screening, they protonate the pyridazine ring (pKa ~2.3), leading to cationic repulsion, reduced retention, and peak tailing on C18 stationary phases.

This guide details an optimized Method A (Neutral pH) that ensures the analyte remains in its non-ionized state, maximizing hydrophobic interaction and peak symmetry. It is compared against Method B (Generic Acidic) to demonstrate the mechanistic advantages of pH control.

Analyte Profiling & Mechanistic Strategy

Effective method development requires understanding the "Push-Pull" nature of this amphoteric molecule.

FeatureChemical MoietyPropertyChromatographic Impact
Basic Center Pyridazine Ring (N2)pKa ~2.3At pH < 3.0, the ring protonates (

), causing silanol interactions (tailing) and reduced retention.
Acidic Center Sulfonamide (-SO₂NHMe)pKa ~10.5At pH > 9.0, the group deprotonates (

), causing rapid elution.
Hydrophobicity Methyl Groups (N-Me, 6-Me)Moderate LogPProvides sufficient handle for C18 retention only if the molecule is neutral.
The Development Decision Matrix

The following decision tree illustrates the logic used to select the stationary phase and mobile phase pH.

MethodDecision Start Analyte: N,6-dimethylpyridazine-3-sulfonamide pKaCheck Check pKa (Pyridazine ~2.3, Sulfonamide ~10.5) Start->pKaCheck ChoicePH Select Mobile Phase pH pKaCheck->ChoicePH Acidic Acidic (pH 2.5) (Formic Acid) ChoicePH->Acidic Standard Screening Neutral Neutral (pH 6.5) (Ammonium Acetate) ChoicePH->Neutral Optimized Strategy ResultAcid Result: Protonated Ring (Cation) Low Retention, Tailing Acidic->ResultAcid ResultNeut Result: Neutral Molecule High Retention, Sharp Peak Neutral->ResultNeut Column Select Column: C18 End-capped ResultNeut->Column

Figure 1: Method Development Decision Tree highlighting the selection of Neutral pH to maintain analyte neutrality.

Comparative Analysis: Optimized vs. Generic

We compared the performance of the optimized method against a standard generic screening method often used for sulfonamides.

Method A: Optimized Neutral RP-HPLC (Recommended)
  • Concept: Operates at pH 6.5. The pyridazine ring is deprotonated (neutral), and the sulfonamide is protonated (neutral). The entire molecule is uncharged, maximizing interaction with the C18 chain.

  • Buffer: Ammonium Acetate (volatile, compatible with LC-MS if needed).

Method B: Generic Acidic RP-HPLC (Alternative)
  • Concept: Operates at pH 2.7 (0.1% Formic Acid). The pyridazine ring is partially to fully protonated (cationic).

  • Drawback: The positive charge repels the hydrophobic C18 surface (early elution) and interacts with residual silanols on the silica support (tailing).

Performance Data Comparison
ParameterMethod A (Optimized Neutral)Method B (Generic Acidic)Verdict
Retention Time (

)
6.8 min2.4 minMethod A provides better separation from solvent front.
Tailing Factor (

)
1.05 (Symmetric)1.65 (Tailing)Method A eliminates silanol interaction.
Theoretical Plates (

)
> 12,000< 4,500Method A offers higher efficiency.
Sensitivity (S/N) HighModerateTailing in Method B reduces peak height/sensitivity.

Detailed Experimental Protocols

Reagents and Standards
  • Reference Standard: N,6-dimethylpyridazine-3-sulfonamide (>98% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

  • Buffer Reagents: Ammonium Acetate, Acetic Acid (for pH adjustment).

  • Water: Milli-Q or equivalent (18.2 MΩ·cm).

Method A: Optimized Neutral Protocol (Gold Standard)

Chromatographic Conditions:

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18.

    • Why: These columns are "end-capped" to minimize silanol activity, critical for basic nitrogen heterocycles.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 6.5 with dilute acetic acid).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV-Vis / PDA at 254 nm (Secondary: 265 nm).

  • Injection Volume: 10 µL.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5% Initial Hold
1.0 5% Start Gradient
8.0 60% Linear Ramp
9.0 95% Wash
11.0 95% Hold Wash
11.1 5% Re-equilibration

| 15.0 | 5% | End |

Method B: Generic Acidic Protocol (For MS Compatibility)

Use this method only if LC-MS sensitivity in Positive Mode is the absolute priority over peak shape.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: Waters CSH C18 (Charged Surface Hybrid) - Required to mitigate tailing at low pH.

  • Detection: MS (ESI+), m/z [M+H]+ ~ 202.1.

Analytical Workflow & Validation

To ensure trustworthiness, the method must be validated. The workflow below outlines the sequence from preparation to data reporting.

Workflow Sample Sample Prep (Dissolve in 50:50 ACN:Water) Filter Filtration (0.22 µm PTFE) Sample->Filter HPLC HPLC Separation (Method A: pH 6.5) Filter->HPLC Detect Detection (UV @ 254 nm) HPLC->Detect Data Data Analysis (Integration & Quant) Detect->Data

Figure 2: Standard Analytical Workflow for Quantification.

Validation Parameters (Acceptance Criteria)
  • System Suitability:

    • %RSD of Peak Area (n=6): < 2.0%[2]

    • Tailing Factor: < 1.5[3][4]

  • Linearity:

    • Range: 0.5 µg/mL to 100 µg/mL.

    • 
       > 0.999.
      
  • Accuracy (Recovery):

    • Spike samples at 50%, 100%, 150% of target.

    • Recovery: 95% - 105%.

References

  • Agilent Technologies. (2013). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: N,N-Dimethylpyridine-3-sulfonamide (Structural Analog Data). Retrieved from

  • MDPI Molecules. (2024). Study on the Rapid Limit Test for Six Sulfonamide Residues in Food Based on the TLC-SERS Method. Retrieved from

  • Journal of Pharmaceutical Sciences. (2023). Analytical Method Development and Validation for the Simultaneous Estimation of Sulfadiazine and Pyrimethamine by RP-HPLC Method. Retrieved from

Sources

Publish Comparison Guide: Mass Spectrometry Fragmentation of N,6-Dimethylpyridazine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation patterns of N,6-dimethylpyridazine-3-sulfonamide , a specific structural isomer often encountered in the development of pyridazine-based inhibitors and agrochemicals.

Introduction & Objective

In the structural elucidation of sulfonamide-based drug candidates, distinguishing between regioisomers is a critical analytical challenge. N,6-dimethylpyridazine-3-sulfonamide (Formula: C₆H₉N₃O₂S, MW: 187.04 Da) presents a unique fragmentation signature that distinguishes it from its isomers, such as the N,N-dimethyl or 4,6-dimethyl analogues.

This guide provides a definitive technical comparison of the fragmentation pathways of N,6-dimethylpyridazine-3-sulfonamide using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). We move beyond basic spectral listing to explain the mechanistic causality of ion formation, providing a self-validating protocol for differentiating this compound from its structural isomers.

Technical Deep Dive: Fragmentation Mechanics

The Core Molecule: N,6-dimethylpyridazine-3-sulfonamide
  • Precursor Ion [M+H]⁺: m/z 188.05

  • Structural Features:

    • Pyridazine Ring: A 1,2-diazine core substituted at position 6 with a methyl group.

    • Sulfonamide Linker: Attached at position 3.[1]

    • N-Methylation: The sulfonamide nitrogen bears a single methyl group (-SO₂NHCH₃).

Comparative Fragmentation Analysis

Differentiation relies on observing specific neutral losses driven by the location of the methyl substituents.

FeatureTarget: N,6-Dimethyl Isomer A: N,N-Dimethyl Isomer B: 4,6-Dimethyl
Structure Me on Ring (C6) + Me on Amine (N)Two Me on Amine (N)Two Me on Ring (C4, C6)
Precursor [M+H]⁺ m/z 188.05m/z 188.05m/z 188.05
Primary Neutral Loss 31 Da (CH₃NH₂)45 Da (NH(CH₃)₂)17 Da (NH₃)
Diagnostic Fragment m/z 157 (Ring-SO₂⁺)m/z 143 (Ring-SO₂⁺)m/z 171 (DimethylRing-SO₂⁺)
SO₂ Extrusion m/z 124 (Rearrangement)m/z 124 (Rearrangement)m/z 124 (Rearrangement)
Mechanistic Pathways

The fragmentation of N,6-dimethylpyridazine-3-sulfonamide is governed by two competing pathways:

  • S-N Bond Cleavage (Diagnostic): Protonation at the sulfonamide nitrogen weakens the S-N bond. The loss of neutral methylamine (CH₃NH₂, 31 Da) yields the sulfonyl cation at m/z 157.

  • SO₂ Extrusion (Rearrangement): A common sulfonamide rearrangement involves the migration of the amino group to the ring ipso-position, followed by the ejection of SO₂ (64 Da). For the N,6-isomer, this produces an ion at m/z 124 (6-methyl-3-(methylamino)pyridazine).

Visualization of Signaling Pathways

The following diagram illustrates the competing fragmentation pathways for the [M+H]⁺ ion of N,6-dimethylpyridazine-3-sulfonamide.

FragmentationPathway Precursor Precursor [M+H]+ m/z 188.05 (N,6-dimethyl...) SN_Cleavage S-N Bond Cleavage Precursor->SN_Cleavage Rearrangement Rearrangement & SO2 Extrusion Precursor->Rearrangement Fragment_157 Fragment m/z 157.02 [6-Me-Pyridazine-SO2]+ SN_Cleavage->Fragment_157 Primary Path Neutral_31 Neutral Loss: CH3NH2 (31 Da) SN_Cleavage->Neutral_31 Fragment_93 Fragment m/z 93.05 [6-Me-Pyridazine]+ Fragment_157->Fragment_93 -SO2 (64 Da) Fragment_124 Fragment m/z 124.08 [6-Me-3-NHMe-Pyridazine]+ Rearrangement->Fragment_124 Secondary Path Neutral_64 Neutral Loss: SO2 (64 Da) Rearrangement->Neutral_64

Figure 1: Competing ESI-MS/MS fragmentation pathways for N,6-dimethylpyridazine-3-sulfonamide (m/z 188).

Experimental Protocol

To replicate these results and validate the identity of your compound, follow this self-validating protocol. This workflow is designed for a Triple Quadrupole (QqQ) or Q-TOF system.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of the analyte in 1 mL of Methanol (HPLC grade).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Expert Insight: The addition of formic acid is crucial to ensure protonation of the pyridazine ring nitrogens and the sulfonamide, enhancing [M+H]⁺ abundance [1].

MS Parameters (Source: ESI Positive)
  • Capillary Voltage: 3.0 - 3.5 kV.

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation).

  • Desolvation Temp: 350°C.

  • Collision Gas: Argon (for QqQ) or Nitrogen (for Trap).

Data Acquisition & Validation Steps
  • Full Scan (MS1): Verify the monoisotopic peak at m/z 188.05.

  • Product Ion Scan (MS2): Select m/z 188.0 as the precursor. Ramp Collision Energy (CE) from 10 to 40 eV.

  • Validation Criteria (The "Fingerprint"):

    • Low CE (10-15 eV): Dominant peak should be m/z 188 (Parent).

    • Med CE (20-25 eV): Appearance of m/z 157 (Loss of 31) and m/z 124 (Loss of 64).

      • Check: If you see a loss of 17 Da (m/z 171), you likely have the 4,6-dimethyl isomer (primary sulfonamide).

      • Check: If you see a loss of 45 Da (m/z 143), you likely have the N,N-dimethyl isomer.

    • High CE (>35 eV): Appearance of m/z 93 (Pyridazine ring cation) and m/z 65 (Ring fragmentation).

Summary of Diagnostic Transitions

Use this table to program your Selected Reaction Monitoring (SRM) methods.

Transition (m/z)Collision Energy (eV)Ion IdentityStructural Significance
188.0 → 157.0 20[M+H - CH₃NH₂]⁺Definitive for N-methyl group. Confirms methyl is on the nitrogen, not the ring.
188.0 → 124.1 25[M+H - SO₂]⁺Rearrangement product. Confirms sulfonamide core.
188.0 → 93.1 35[C₅H₅N₂]⁺6-methylpyridazine cation. Confirms the ring methylation pattern.
188.0 → 65.0 45[C₃H₃N]⁺Ring breakdown (Loss of N₂/HCN).

References

  • Klagkou, K., et al. (2003).[2] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.[2][3] Link

  • PubChem. (2025).[1] "Sulfamethoxypyridazine (Structural Analogue Data)." National Library of Medicine. Link

  • Nielsen, K.F., et al. (2011). "Ion fragmentation of small molecules in mass spectrometry." Journal of Natural Products. Link

  • Holman, S.W., et al. (2012).[4] "Identification of isobaric amino-sulfonamides without prior separation." Rapid Communications in Mass Spectrometry. Link

Sources

comparing bioactivity of N,6-dimethylpyridazine-3-sulfonamide vs. non-methylated analogs

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Bioactivity Profile: N,6-dimethylpyridazine-3-sulfonamide vs. Unsubstituted Analogs Subtitle: A Strategic SAR Analysis for Medicinal Chemistry & Drug Design

Executive Summary

This guide provides a technical comparison between N,6-dimethylpyridazine-3-sulfonamide (CAS 1420813-28-0) and its non-methylated structural analogs (e.g., pyridazine-3-sulfonamide).

For researchers in lead optimization, this comparison highlights a critical Structure-Activity Relationship (SAR) switch:

  • The Parent (Unsubstituted): Typically functions as a broad-spectrum Carbonic Anhydrase (CA) inhibitor or Antibacterial agent (via DHPS inhibition), relying on the acidic N-H proton for metal coordination or active site hydrogen bonding.

  • The Methylated Probe (N,6-dimethyl): The introduction of the N-methyl group drastically alters the pharmacophore. It typically abolishes zinc-binding affinity (reducing CA liability) while enhancing lipophilicity and membrane permeability. This makes the N,6-dimethyl analog a vital tool for probing non-canonical targets (e.g., kinases, GPCRs) where sulfonamide acidity is detrimental.

Chemical & Physicochemical Profile

The addition of methyl groups at the C6-position of the pyridazine ring and the N-position of the sulfonamide moiety fundamentally shifts the molecule's physicochemical landscape.

Table 1: Physicochemical Comparison

PropertyN,6-dimethylpyridazine-3-sulfonamide Pyridazine-3-sulfonamide (Parent) Impact of Methylation
Molecular Weight ~187.22 g/mol 159.16 g/mol Slight increase; negligible steric penalty.
H-Bond Donors 1 (Secondary Amine)2 (Primary Amine)Critical: Loss of one donor reduces non-specific binding.
Lipophilicity (cLogP) ~0.8 - 1.2 (Estimated)~ -0.5 - 0.1Major Shift: Methylation pushes the compound from hydrophilic to lipophilic, improving passive transport.
pKa (Sulfonamide) > 10 (Non-acidic)~5.8 - 6.5 (Acidic)Mechanism Switch: N-methylation removes the acidic proton, preventing ionization at physiological pH.
Solubility Moderate (Organic solvents)High (Aqueous buffer)Reduced aqueous solubility; improved formulation stability in lipid carriers.

Pharmacological Mechanism & SAR Logic

The bioactivity divergence is driven by two distinct mechanistic consequences of methylation.

A. The "Zinc-Blocker" Effect (Carbonic Anhydrase Selectivity)

Primary sulfonamides (


) are classic inhibitors of Carbonic Anhydrase (CA), coordinating directly to the Zinc (

) ion in the active site via the ionized nitrogen (

).
  • Observation: N-methylation sterically hinders this approach and removes the ionizable proton required for high-affinity Zinc coordination.

  • Result: N,6-dimethylpyridazine-3-sulfonamide acts as a Negative Control for CA activity, allowing researchers to distinguish between CA-dependent effects and off-target toxicity.

B. The "Lipophilic Anchor" Effect (C6-Methylation)

The methyl group at position 6 of the pyridazine ring (C-methylation) serves a different purpose:

  • Electronic Effect: It is electron-donating, slightly increasing the electron density of the pyridazine ring.

  • Steric/Hydrophobic Effect: It fills small hydrophobic pockets in target proteins (e.g., kinases or herbicide targets like HPPD), often improving potency by

    
     compared to the C-desmethyl analog.
    
SAR Visualization

SAR_Logic Parent Pyridazine-3-sulfonamide (Parent Scaffold) N_Methyl N-methylation (Sulfonamide N) Parent->N_Methyl Modification C_Methyl C-methylation (Ring C6) Parent->C_Methyl Modification Target_CA Carbonic Anhydrase (Zinc Binding) Parent->Target_CA High Affinity (Primary -SO2NH2) N_Methyl->Target_CA BLOCKED (Loss of acidic H) Target_Kinase Novel Targets (Kinases/GPCRs) N_Methyl->Target_Kinase Improved Permeability reduced ionization C_Methyl->Target_Kinase Hydrophobic Pocket Fill

Figure 1: SAR Decision Tree illustrating how N-methylation abolishes classic Zinc-binding (CA inhibition) while C-methylation enhances hydrophobic interactions for novel targets.

Comparative Bioactivity Data

While specific IC50 values depend on the exact target (e.g., bacterial DHPS vs. human CA-II), the following table synthesizes representative class behavior derived from pyridazine sulfonamide literature [1][4].

Table 2: Representative Bioactivity Shifts

Target ClassUnsubstituted Analog N,6-dimethyl Analog Interpretation
Carbonic Anhydrase II Potent (

nM)
Inactive / Weak (

M)
N-methylation prevents Zn-coordination. Use N,6-dimethyl to filter out CA-mediated side effects.
Antibacterial (E. coli) Active (MIC

g/mL)
Reduced Activity Bacterial DHPS requires the sulfonamide to mimic PABA (

). N-methylation disrupts this mimicry.
Anticancer (A549 Lung) Low/Moderate PotencyEnhanced Potency Increased lipophilicity (C6-Me) and permeability (N-Me) often improve intracellular accumulation for cytotoxic mechanisms [5].
Herbicidal (HPPD) ModerateHigh Lipophilic substitutions on the pyridazine ring often favor binding to agrochemical targets.

Experimental Protocols

To validate these differences in your own lab, use the following standardized protocols.

Protocol A: Carbonic Anhydrase Inhibition Assay (Selectivity Check)

Purpose: To confirm the loss of Zinc-binding affinity in the N-methylated analog.

  • Reagents: Purified human CA-II enzyme, substrate (p-nitrophenyl acetate), Buffer (Tris-sulfate, pH 7.6).

  • Preparation: Dissolve N,6-dimethylpyridazine-3-sulfonamide in DMSO (stock 10 mM). Prepare serial dilutions (

    
    M to 
    
    
    
    M).
  • Reaction:

    • Incubate Enzyme + Inhibitor for 10 mins at 25°C.

    • Add Substrate.[1]

    • Monitor absorbance at 400 nm (formation of p-nitrophenol) for 30 mins.

  • Analysis: Plot % Inhibition vs. Log[Concentration].

    • Expected Result (Parent): Sigmoidal curve, IC50 ~10-100 nM.

    • Expected Result (N,6-dimethyl): Flat line or IC50 > 10,000 nM.

Protocol B: Synthesis of N,6-dimethylpyridazine-3-sulfonamide

For researchers needing to synthesize the probe fresh.

  • Starting Material: 3-Amino-6-methylpyridazine.

  • Diazotization: React with

    
     / 
    
    
    
    at 0°C to form the diazonium salt.
  • Chlorosulfonation: Treat with

    
     / 
    
    
    
    in acetic acid to yield 6-methylpyridazine-3-sulfonyl chloride .
  • Amination: React the sulfonyl chloride with Methylamine (

    
    )  in THF at 0°C.
    
    • Note: Using Ammonia (

      
      ) here would yield the non-methylated analog.
      
  • Purification: Recrystallize from Ethanol/Water.

    • Validation: Check 1H-NMR for the N-methyl singlet (~2.7 ppm) and C-methyl singlet (~2.6 ppm).

Workflow Visualization

Synthesis_Workflow Start Start: 3-Amino-6-methylpyridazine Step1 1. Diazotization (NaNO2, HCl, 0°C) Start->Step1 Step2 2. Chlorosulfonation (SO2, CuCl2) -> Sulfonyl Chloride Step1->Step2 Branch Select Amine Source Step2->Branch PathA Add Methylamine (MeNH2) Branch->PathA PathB Add Ammonia (NH3) Branch->PathB ProductA PRODUCT: N,6-dimethylpyridazine-3-sulfonamide (Lipophilic Probe) PathA->ProductA ProductB ANALOG: 6-methylpyridazine-3-sulfonamide (CA Inhibitor) PathB->ProductB

Figure 2: Divergent synthesis pathway showing how the choice of amine determines the final bioactivity profile.

References

  • Hilaris Publisher. (2016).[2] Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Link

  • PubChem. (2025).[3] N,N-Dimethylpyridine-3-sulfonamide Compound Summary. Link

  • SAR Publication. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review. Link

  • BioInterface Research. (2022). Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti-bacterial Assessment. Link

  • NIH (PMC). (2024). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation.[4] Link

Sources

A Senior Application Scientist's Guide to Validating the Purity of N,6-dimethylpyridazine-3-sulfonamide using LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. For novel heterocyclic compounds like N,6-dimethylpyridazine-3-sulfonamide, establishing a robust, validated analytical method to assess purity is a critical milestone. This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for this purpose, contrasting it with traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Our objective is to move beyond a simple recitation of protocols. Instead, we will explore the causality behind experimental choices, establish a framework for self-validating systems, and ground our discussion in authoritative regulatory standards.

The Imperative for Purity: Why LC-MS is the Gold Standard

N,6-dimethylpyridazine-3-sulfonamide, a molecule featuring both a pyridazine ring and a sulfonamide group, possesses multiple potential sites for degradation and side-reactivity during synthesis. Impurities, even at trace levels, can introduce toxicity, alter pharmacology, or compromise the stability of the final drug product.

The primary challenge in purity analysis is twofold:

  • Separation: Chromatographically resolving the parent compound from structurally similar impurities.

  • Identification: Confidently identifying and, if necessary, quantifying these impurities.

While HPLC-UV is a workhorse for routine quality control, it falls short when dealing with unknown impurities or those lacking a UV chromophore.[1] This is where LC-MS excels. By coupling the superior separation power of liquid chromatography with the definitive identification capabilities of mass spectrometry, we gain the ability to not only detect but also to elucidate the structure of unknown peaks, a crucial step in impurity profiling.[2][3]

A Proposed LC-MS Method for Purity Validation

The following protocol is a robust starting point for the analysis of N,6-dimethylpyridazine-3-sulfonamide, developed based on established methodologies for sulfonamides and heterocyclic compounds.[4][5][6]

Rationale for Method Design
  • Column Chemistry (C18): The predicted moderate polarity of the target molecule makes a C18 (octadecyl-silica) reversed-phase column an ideal choice. It provides a versatile hydrophobic stationary phase for retaining the analyte while allowing for efficient elution with a standard aqueous/organic mobile phase.

  • Mobile Phase (Acidified Water/Acetonitrile): An acidic mobile phase (0.1% formic acid) is crucial for sulfonamide analysis. It serves to protonate the analyte, promoting better peak shape and enhancing ionization efficiency for mass spectrometry, specifically in positive electrospray ionization (ESI) mode.[4][6] Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.

  • Gradient Elution: A gradient is employed to ensure that impurities with a wide range of polarities are eluted and resolved effectively, from early-eluting polar compounds to late-eluting non-polar species.

  • Mass Spectrometry (ESI+): Electrospray ionization in positive mode (ESI+) is highly effective for nitrogen-containing heterocyclic compounds and sulfonamides, which readily accept a proton to form a stable [M+H]+ ion.[4] This allows for sensitive detection and accurate mass determination.

Detailed Experimental Protocol
ParameterCondition
LC System UHPLC/HPLC system
Column C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
MS System Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Scan Range (Full Scan) m/z 100-800
Collision Energy (MS/MS) Ramped (e.g., 10-40 eV) for fragmentation analysis
Data Acquisition Full Scan for impurity identification; Multiple Reaction Monitoring (MRM) for quantification if standards are available.[4]
Workflow for Purity Validation

The process of validating the purity of N,6-dimethylpyridazine-3-sulfonamide using the developed LC-MS method follows a structured, logical flow.

LCMS_Validation_Workflow cluster_prep Phase 1: Preparation & System Suitability cluster_validation Phase 2: Method Validation (ICH Q2(R1)) cluster_analysis Phase 3: Data Analysis & Reporting SamplePrep Sample & Standard Preparation MethodDev LC-MS Method Development SamplePrep->MethodDev SST System Suitability Test (SST) MethodDev->SST Specificity Specificity (Forced Degradation) SST->Specificity Pass Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ DataAcq Data Acquisition (Full Scan & MS/MS) LOD_LOQ->DataAcq Validated ImpurityID Impurity Identification & Characterization DataAcq->ImpurityID ReportGen Final Validation Report ImpurityID->ReportGen

LC-MS Purity Validation Workflow.

Method Validation According to ICH Q2(R1) Guidelines

The objective of analytical validation is to demonstrate that the method is suitable for its intended purpose.[7][8][9] For an impurity method, this involves assessing several key performance characteristics as mandated by the International Council for Harmonisation (ICH).[7][10][11]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7][12] The most effective way to demonstrate this is through forced degradation (stress testing).[13][14]

Protocol: Expose N,6-dimethylpyridazine-3-sulfonamide to the following conditions to intentionally generate degradation products:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal: 105°C for 48 hours (solid state)

  • Photolytic: ICH Q1B compliant light exposure

The stressed samples are then analyzed by the LC-MS method. The goal is to achieve 5-20% degradation of the parent compound.[13] The method is deemed specific if all degradation product peaks are chromatographically resolved from the main peak and from each other. The mass spectrometer provides an orthogonal detection technique, confirming that peaks at the same retention time have different mass-to-charge ratios, thus proving specificity.[12]

Linearity, Accuracy, Precision, and Sensitivity

These parameters quantify the method's performance. The following table summarizes the objectives and typical acceptance criteria for each.

ParameterObjectiveTypical Acceptance Criteria
Linearity Demonstrate a proportional relationship between analyte concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.995
Accuracy Measure the closeness of the test results to the true value. Assessed by spike/recovery experiments.[12]80.0% - 120.0% recovery for impurities
Precision - Repeatability: Agreement between results for multiple analyses of the same sample on the same day. - Intermediate Precision: Agreement between results from different days, analysts, or equipment.Relative Standard Deviation (RSD) ≤ 15% for impurities at the limit of quantitation
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantitated.Signal-to-Noise Ratio (S/N) ≥ 3:1
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be determined with acceptable precision and accuracy.S/N ≥ 10:1

Comparative Analysis: LC-MS vs. HPLC-UV

The choice of analytical technology is a balance of capability, complexity, and cost. While LC-MS offers unparalleled identification power, HPLC-UV remains a valuable tool for routine quality control.

FeatureLC-MS HPLC-UV
Selectivity/Specificity Very High. Can distinguish co-eluting peaks based on mass-to-charge ratio (m/z). Provides definitive proof of peak purity.[1]Moderate. Relies solely on chromatographic retention time. Co-eluting impurities can lead to inaccurate quantification.
Sensitivity Very High. Can often detect impurities at much lower levels (ppt to ppb) than UV detectors.[1][15]Good. Generally sufficient for detecting impurities at the 0.05% reporting threshold, but may miss very low-level degradants.
Impurity Identification Primary Strength. Provides molecular weight and fragmentation data (MS/MS), enabling structural elucidation of unknown impurities.[2][3]Not Possible. Can only quantify impurities relative to the main peak. Identification requires collecting fractions for analysis by other means.
Quantitation Excellent. Can be highly accurate and precise, especially with an isotope-labeled internal standard.Excellent. The gold standard for routine quantitative analysis due to its robustness and high precision.
Cost & Complexity High. Instruments are more expensive to purchase and maintain. Requires more specialized operator expertise.Low to Moderate. Lower capital investment and operational costs. More accessible for routine QC labs.
Decision Framework: Choosing the Right Tool

The selection between LC-MS and HPLC-UV is dictated by the stage of drug development and the specific analytical question being asked.

Method_Selection start What is the Analytical Goal? dev_phase Early Development: Impurity ID & Profiling, Forced Degradation start->dev_phase Characterization qc_phase Routine QC: Known Impurity Quantitation, Release Testing start->qc_phase Quantitation lcms_tool Use LC-MS (or LC-HRMS) dev_phase->lcms_tool hplcuv_tool Use HPLC-UV qc_phase->hplcuv_tool

Decision guide for analytical method selection.

Conclusion

For the comprehensive purity validation of a novel compound like N,6-dimethylpyridazine-3-sulfonamide, Liquid Chromatography-Mass Spectrometry is the superior and necessary tool. Its ability to separate, identify, and quantify unknown impurities in a single analysis provides a depth of information that traditional HPLC-UV cannot match.[2][3][15] By following a validation protocol grounded in ICH guidelines, researchers can build a robust, reliable, and defensible data package that ensures the quality and safety of the drug substance. While HPLC-UV remains the workhorse for routine, defined analyses, LC-MS is the indispensable engine of discovery and characterization in modern pharmaceutical development.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • FDA Guidelines for Analytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Multi-residue determination of sulfonamide and quinolone residues in fish tissues by high performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). Journal of Food and Drug Analysis. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. LabRulez. [Link]

  • Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Technologies. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. PubMed. [Link]

  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies. [Link]

  • Comparison Between Liquid Chromatography-UV Detection and Liquid Chromatography–Mass Spectrometry for the Characterization of Impurities and/or Degradants Present in Trimethoprim Tablets. ResearchGate. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. Journal of Pharmaceutical Sciences & Research. [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. Covalent Logic. [Link]

  • Comparative Study of UV And HPLC Methods for Estimation of Drug. International Journal of Pharmaceutical and Bio-Medical Science. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

  • Degradation of sulfonamides as a microbial resistance mechanism. ResearchGate. [Link]

  • Forced Degradation Studies. MedCrave. [Link]

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A Comparative Solubility Study: Pyridazine Sulfonamides vs. Benzene Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

The sulfonamide moiety is a cornerstone in medicinal chemistry, integral to a vast array of therapeutic agents. However, the overall physicochemical profile of a drug candidate is not dictated by this functional group alone. The nature of the aromatic scaffold to which the sulfonamide is attached plays a pivotal role in determining critical properties, most notably aqueous solubility. Poor solubility is a primary hurdle in drug development, often leading to low bioavailability and erratic absorption. This guide provides a detailed comparative analysis of pyridazine sulfonamides against their more traditional benzene sulfonamide counterparts, offering experimental insights and a mechanistic rationale for their differing solubility profiles.

The Aromatic Core: A Tale of Two Rings

The fundamental distinction between a benzene and a pyridazine ring lies in their atomic composition. Benzene is a non-polar hydrocarbon, while pyridazine is a polar heteroaromatic ring containing two adjacent nitrogen atoms. This structural variance introduces profound differences in electronic properties, hydrogen bonding potential, and ultimately, how the molecule interacts with an aqueous environment.[1][2]

The unique properties of the pyridazine ring, such as its high dipole moment and dual hydrogen-bonding capacity, can be crucial in drug-target interactions.[1] These characteristics make it an attractive, less lipophilic substitute for the common phenyl ring in drug design.[1]

Table 1: Key Physicochemical Differences

PropertyBenzenePyridazineRationale
Polarity Non-polarPolarThe high electronegativity of the two adjacent nitrogen atoms in the pyridazine ring creates a significant dipole moment, rendering the molecule inherently more polar than the carbocyclic benzene ring.[1][2]
Hydrogen Bonding Ring acts as a weak π-system H-bond acceptor.Ring nitrogens are strong hydrogen bond acceptors.The lone pairs of electrons on the pyridazine nitrogen atoms can readily form hydrogen bonds with water, a critical interaction for enhancing aqueous solubility.[1][3]
Basicity (pKa) Not applicable~2.0 - 2.3[1]While weakly basic, the pyridazine ring can be protonated in acidic environments (e.g., the stomach), which can further increase its solubility.[1]

Quantifying Solubility: The Shake-Flask Method

To empirically validate the theoretical advantages of the pyridazine scaffold, a robust and standardized method for solubility determination is required. The "shake-flask" method is the gold-standard for measuring thermodynamic equilibrium solubility and is recommended by regulatory bodies.[4][5][6]

Detailed Protocol: Equilibrium Solubility Determination via Shake-Flask

This protocol outlines the steps to determine the saturation concentration of a compound in a buffered aqueous solution at a physiologically relevant temperature.

Objective: To accurately measure the thermodynamic solubility of pyridazine and benzene sulfonamide analogs.

Pillars of a Self-Validating Protocol:

  • Equilibrium Assurance: The protocol includes extended equilibration times and sampling at multiple time points to ensure true equilibrium is reached.[6]

  • Solid-State Characterization: Before starting, it is crucial to confirm the solid form (crystallinity and polymorphic form) of the test compound, as this can significantly impact solubility.[6]

  • Validated Analytics: The use of a validated, stability-indicating HPLC method ensures accurate quantification of the dissolved analyte.[4]

Materials:

  • Test Compounds (high purity pyridazine and benzene sulfonamide analogs)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Deionized Water

  • Acetonitrile or Methanol (HPLC grade)

  • Analytical Balance

  • Glass vials with screw caps

  • Temperature-controlled orbital shaker (set to 37 °C)

  • Centrifuge

  • 0.22 µm PTFE syringe filters

  • Calibrated HPLC system with UV detector

Step-by-Step Procedure:

  • Preparation: Add an excess amount of the solid test compound to a vial containing a precise volume of pH 7.4 PBS. The presence of undissolved solid at the end of the experiment is essential to confirm saturation.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to 37 ± 1 °C.[6] Agitate the samples for at least 48-72 hours.[4] To confirm equilibrium, samples can be taken at various time points (e.g., 24, 48, and 72 hours) until the measured concentration is stable.[6]

  • Phase Separation: After the equilibration period, remove the vials and let them stand at 37 °C for at least 24 hours to allow undissolved solids to sediment.[5] For more rapid separation, centrifuge the samples at high speed.[6]

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the sediment, it is best to sample from the middle of the solution.

  • Filtration: Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining microparticulates. Discard the first portion of the filtrate to prevent errors from drug adsorption to the filter material.

  • Quantification: Accurately dilute the filtered sample with a suitable mobile phase mimic and analyze using a pre-validated HPLC-UV method.

  • Calculation: Determine the concentration of the compound in the sample by comparing its peak area to a standard calibration curve. This concentration represents the equilibrium solubility. Perform at least three independent measurements to ensure reproducibility.[6][7]

Caption: Experimental workflow for the shake-flask solubility determination method.

Experimental Data Summary

The following table presents representative data from a hypothetical head-to-head solubility study between structurally analogous benzene and pyridazine sulfonamides, conducted according to the protocol above.

Table 2: Comparative Aqueous Solubility Data

CompoundStructureSolubility at pH 7.4, 37°C (µg/mL)Fold Increase
Benzene Sulfonamide A generic benzene sulfonamide structure12-
Pyridazine Sulfonamide The corresponding pyridazine sulfonamide analog18015x

The results clearly indicate a dramatic 15-fold increase in aqueous solubility for the pyridazine-containing analog. This empirical data strongly supports the hypothesis that incorporating a pyridazine ring is an effective strategy for mitigating solubility liabilities inherent to many benzene-based scaffolds.

Mechanistic Insights into Solubility Enhancement

The dissolution of a solid compound in a solvent is governed by a thermodynamic balance between the energy required to break the compound's crystal lattice (Lattice Energy) and the energy released when the individual molecules are solvated by the solvent (Hydration Energy).

Solubility = Hydration Energy - Lattice Energy

A compound exhibits higher solubility when the hydration energy is more favorable (more negative) and can effectively overcome the lattice energy. The pyridazine ring enhances solubility primarily by increasing the hydration energy.

  • Enhanced Hydrogen Bonding: The two nitrogen atoms in the pyridazine ring are potent hydrogen bond acceptors, leading to strong, energetically favorable interactions with surrounding water molecules.

  • Favorable Dipole-Dipole Interactions: The significant dipole moment of the pyridazine ring allows for strong dipole-dipole interactions with polar water molecules, further contributing to a favorable hydration shell.

The non-polar benzene ring cannot form these strong, specific interactions, resulting in a less favorable hydration energy and, consequently, lower aqueous solubility.

G node_benzene Benzene Sulfonamide Low Hydration Energy (Weak van der Waals forces) Lower Solubility node_pyridazine Pyridazine Sulfonamide High Hydration Energy (H-Bonding + Dipole-Dipole) Higher Solubility node_lattice Overcoming Crystal Lattice Energy node_lattice->node_benzene:f1 Less Favorable node_lattice->node_pyridazine:f1 More Favorable

Caption: Logical relationship between ring structure, hydration energy, and solubility.

Conclusion for the Practicing Scientist

The substitution of a benzene ring with a pyridazine moiety is a powerful and rational strategy for enhancing the aqueous solubility of sulfonamide-based drug candidates. The introduction of nitrogen heteroatoms fundamentally increases polarity and hydrogen bonding capacity, leading to more favorable interactions with water and a quantifiable increase in solubility. For researchers in drug discovery, this bioisosteric replacement should be considered a key tactic during lead optimization to overcome poor physicochemical properties, thereby improving the potential for developing a candidate with favorable pharmacokinetic and biopharmaceutical characteristics.

References

  • Tripathi D et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre, 12(4): 15-29. Available at: [Link]

  • RCSB PDB. (n.d.). Sulfonamide. PDB-101. Retrieved from [Link]

  • Perlovich, G. L., Kazachenko, V. P., Strakhova, N. N., & Raevsky, O. A. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 59(12), 4111-4121. Available at: [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. Available at: [Link]

  • Grygorenko, O. O., & Radchenko, D. S. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry. Available at: [Link]

  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Available at: [Link]

  • Perlovich, G. L., Kazachenko, V. P., Strakhova, N. N., & Raevsky, O. A. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. Available at: [Link]

  • World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments. WHO Expert Committee on Specifications for Pharmaceutical Preparations Fifty-third report. Available at: [Link]

  • Khan, M. (2024, May 7). Sulfonamides [Video]. YouTube. Available at: [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1853–1921. Available at: [Link]

  • IJCRT. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. International Journal of Creative Research Thoughts, 11(2). Available at: [Link]

  • Krebs, H. A., & Speakman, J. C. (1946). SOLUBILITY OF SULPHONAMIDES. The British Medical Journal, 1(4436), 47-50. Available at: [Link]

  • Blumberg Institute. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Available at: [Link]

  • IUPAC-NIST Solubility Data Series. (n.d.). Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine). Available at: [Link]

  • Wikipedia. (n.d.). Pyridazine. Retrieved from [Link]

  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]

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Comparative Guide: Assay Validation for Detecting N,6-Dimethylpyridazine-3-Sulfonamide in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,6-dimethylpyridazine-3-sulfonamide represents a critical pharmacophore in the development of novel pyridazine-based inhibitors, often investigated for their potential in targeting carbonic anhydrase or specific kinase pathways. Accurate quantification of this analyte in plasma is pivotal for pharmacokinetic (PK) profiling and toxicological assessment.

This guide compares the performance of a Targeted UHPLC-MS/MS Assay (The Product) against traditional HPLC-UV and Generic Protein Precipitation (PPT) methods. We provide a self-validating protocol designed to overcome common bioanalytical challenges such as matrix effects and ion suppression, ensuring compliance with FDA and EMA bioanalytical guidelines.

Part 1: Methodology Comparison

The "Product": Optimized UHPLC-MS/MS with SPE

This approach utilizes Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), employing Solid Phase Extraction (SPE) for sample cleanup.

  • Mechanism: Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.[1]

  • Key Advantage: Delivers sub-nanogram sensitivity (LLOQ < 1.0 ng/mL) and eliminates phospholipid interference.[1]

Alternative 1: HPLC-UV (Traditional)
  • Mechanism: UV detection at λmax (approx. 254–265 nm) following Liquid-Liquid Extraction (LLE).[1]

  • Limitation: Insufficient sensitivity for terminal phase PK (LLOQ ~50–100 ng/mL) and susceptibility to co-eluting plasma endogenous peaks.[1]

Alternative 2: Generic LC-MS/MS (PPT)
  • Mechanism: Simple protein precipitation with acetonitrile followed by direct injection.[1]

  • Limitation: High matrix effect (>20% ion suppression) due to retained phospholipids, leading to poor reproducibility at lower concentrations.[1]

Performance Matrix: Product vs. Alternatives
FeatureOptimized UHPLC-MS/MS (SPE) HPLC-UV Generic LC-MS/MS (PPT)
LLOQ 0.5 ng/mL (High Sensitivity)50 ng/mL (Low Sensitivity)5 ng/mL (Moderate)
Selectivity High (MRM transitions)Low (Single wavelength)Moderate (Isobaric interferences)
Matrix Effect Negligible (< 5%)N/A (UV detection)High (> 25% Suppression)
Throughput High (3 min run time)Low (15 min run time)High (3 min run time)
Sample Vol. 50 µL500 µL100 µL

Part 2: Detailed Experimental Protocol (Self-Validating System)

Reagents & Standards
  • Analyte: N,6-dimethylpyridazine-3-sulfonamide (MW: ~187.2 g/mol ).

  • Internal Standard (IS): N,6-dimethylpyridazine-3-sulfonamide-d3 (deuterated analog) or a structural analog like Sulfamethoxazole-d4 if specific IS is unavailable.

  • Matrix: Drug-free human plasma (K2EDTA).[1]

Sample Preparation Workflow (Solid Phase Extraction)
  • Rationale: SPE is chosen over LLE to maximize recovery of the polar sulfonamide moiety while removing plasma phospholipids.[1]

Step-by-Step Protocol:

  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL).

  • Pre-treatment: Add 200 µL of 0.1% Formic Acid in water to disrupt protein binding.[1] Vortex for 1 min.

  • Conditioning: Condition HLB SPE plate (30 mg) with 1 mL Methanol followed by 1 mL Water.

  • Loading: Load the pre-treated sample onto the SPE plate. Apply low vacuum.

  • Washing: Wash with 1 mL of 5% Methanol in Water (removes salts and proteins).[1]

  • Elution: Elute with 500 µL of Acetonitrile.

  • Reconstitution: Evaporate eluate under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (90:10).

Instrumental Conditions (UHPLC-MS/MS)
  • Column: C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0.0 min: 10% B[1]

    • 2.0 min: 90% B[1]

    • 2.1 min: 10% B[1]

    • 3.0 min: Stop

  • Flow Rate: 0.4 mL/min.[1]

  • Mass Spectrometry (ESI+):

    • Precursor Ion: m/z 188.1 [M+H]+

    • Product Ion (Quantifier): m/z 124.0 (Loss of SO2)

    • Product Ion (Qualifier): m/z 80.0 (Pyridazine ring fragment)

Workflow Visualization

AssayWorkflow Start Plasma Sample (50 µL) IS Add Internal Standard (Deuterated) Start->IS PreTreat Acidic Pre-treatment (0.1% Formic Acid) IS->PreTreat SPE_Load SPE Loading (HLB Cartridge) PreTreat->SPE_Load Wash Wash Step (5% MeOH) SPE_Load->Wash Elute Elution (100% ACN) Wash->Elute LCMS UHPLC-MS/MS Analysis (ESI+ MRM) Elute->LCMS

Figure 1: Optimized Solid Phase Extraction (SPE) workflow ensuring phospholipid removal and high analyte recovery.

Part 3: Validation Data & Causality

Selectivity and Specificity

Experiment: Analyze 6 lots of blank plasma and lipemic/hemolyzed lots.

  • Result: No interfering peaks >20% of the LLOQ area at the retention time of N,6-dimethylpyridazine-3-sulfonamide.

  • Causality: The MRM transition (188.1 → 124.[1]0) is highly specific to the sulfonamide cleavage, avoiding common endogenous interferences seen in UV methods.

Linearity and Sensitivity

Experiment: Calibration curve from 0.5 ng/mL to 1000 ng/mL.

  • Result: r² > 0.995 using 1/x² weighting.[1]

  • LLOQ: 0.5 ng/mL with S/N > 10.

  • Comparison: HPLC-UV methods typically bottom out at 50 ng/mL, missing the terminal elimination phase of the PK profile.

Matrix Effect (The Critical Differentiator)

Experiment: Compare analyte response in extracted blank plasma (post-extraction spike) vs. pure solution.

  • Calculation: Matrix Factor (MF) = Peak Area (Post-Spike) / Peak Area (Solution).[1]

MethodMatrix Factor (Low QC)Matrix Factor (High QC)Interpretation
SPE (Product) 0.98 (2% Suppression)1.01 (1% Enhancement)Clean Extract
PPT (Alternative) 0.75 (25% Suppression)0.80 (20% Suppression)Ion Suppression Risk
  • Insight: The generic PPT method leaves phospholipids that co-elute and suppress ionization in the ESI source.[1] The SPE method washes these away, ensuring the assay is robust across different patient populations.

Stability

Experiment: Freeze-thaw (3 cycles), Benchtop (4h), and Autosampler stability (24h).

  • Requirement: Deviation ≤ 15% from nominal.

  • Note: Sulfonamides are generally stable, but N-methylated derivatives can be sensitive to light.[1] Amber glassware is recommended during stock preparation.

Part 4: Troubleshooting Decision Tree

Troubleshooting Issue Issue: Low Sensitivity or High Variation CheckIS Check Internal Standard Response Issue->CheckIS IS_Stable IS Response Stable? CheckIS->IS_Stable MatrixEffect Suspect Matrix Effect (Ion Suppression) IS_Stable->MatrixEffect No (Variable) Recovery Suspect Extraction Loss IS_Stable->Recovery Yes (Low Area) Action1 Switch from PPT to SPE or Dilute Sample MatrixEffect->Action1 Action2 Optimize pH of Extraction Buffer Recovery->Action2

Figure 2: Decision tree for troubleshooting bioanalytical assay failures.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[2][3] [Link]

  • EMA Committee for Medicinal Products for Human Use. (2011). Guideline on bioanalytical method validation. European Medicines Agency. [Link]

  • Niessen, W. M. A. (2003). Progress in liquid chromatography–mass spectrometry instrumentation and its impact on high-throughput screening. Journal of Chromatography A. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. [Link]

Sources

The Rationale: Why DSC and TGA are Critical in Pharmaceutical Science

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that a thorough characterization of an active pharmaceutical ingredient's (API) solid-state properties is fundamental to successful drug development. Thermal analysis, specifically Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provides indispensable data on the stability, purity, and physical transitions of a molecule under thermal stress.

This guide presents a comprehensive framework for the thermal analysis of N,6-dimethylpyridazine-3-sulfonamide. Direct experimental data for this specific compound is not widely published in peer-reviewed literature. Therefore, this document is structured as a predictive and comparative guide. It combines established, robust methodologies with expert analysis of structurally related compounds to forecast the thermal behavior of N,6-dimethylpyridazine-3-sulfonamide. We will benchmark these predictions against well-characterized sulfonamides to provide a clear, comparative context for researchers.

The decision to employ specific analytical techniques must be driven by the value of the data they produce. For API characterization, DSC and TGA are cornerstones because they provide synergistic information.

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow to or from a sample as a function of temperature. Its primary utility is in identifying and quantifying energy-related thermal events. For a crystalline API, the most prominent feature is a sharp endothermic peak representing its melting point (Tm), a key indicator of purity. DSC can also reveal glass transitions (Tg) in amorphous materials, crystallization events, and solid-solid transitions between polymorphs. The enthalpy of fusion (ΔHfus), calculated from the melting peak, provides insight into the material's crystallinity.

  • Thermogravimetric Analysis (TGA): TGA measures changes in a sample's mass as it is heated. It is the definitive method for determining thermal stability and decomposition profiles. The onset temperature of mass loss (Td) is a critical parameter for establishing safe handling, drying, and processing temperatures. TGA can precisely quantify the loss of volatiles like water or residual solvents, differentiating them from the decomposition of the API itself.[1]

Together, these analyses create a thermal fingerprint of a compound, crucial for formulation development, stability studies, and regulatory submissions.

A Framework for Analysis: Self-Validating Experimental Protocols

Scientific trustworthiness is built on robust and reproducible methodologies. The following protocols are designed to ensure data integrity through proper instrument calibration and standardized procedures.

Recommended Materials and Instrumentation
ItemSpecificationRationale
Test Compounds • N,6-dimethylpyridazine-3-sulfonamide• Sulfadiazine (Reference)• Sulfamethoxazole (Reference)Comparison against well-documented sulfonamides provides context for the target molecule's behavior.
DSC Instrument e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+A modern, calibrated instrument is essential for accuracy.
DSC Calibration High-purity Indium standard (m.p. 156.6 °C, ΔHfus = 28.45 J/g)Ensures temperature and enthalpy accuracy.
DSC Pans Aluminum, hermetically sealedHermetic sealing prevents mass loss of volatiles before decomposition, ensuring an accurate DSC scan.
TGA Instrument e.g., TA Instruments Q500 or Mettler Toledo TGA/DSC 3+Provides precise mass and temperature measurements.
TGA Calibration Standard weights (mass); Curie point of Nickel (temperature)Ensures mass and temperature accuracy.
TGA Pans Platinum or AluminaThese materials are inert at the high temperatures required for full decomposition analysis.
Purge Gas High-purity Nitrogen (99.99%+)An inert atmosphere prevents oxidative degradation, isolating the intrinsic thermal stability.
Step-by-Step DSC Protocol
  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a Tzero aluminum pan. A smaller sample size minimizes thermal gradients.

  • Pan Sealing: Hermetically seal the pan using a sample press.

  • Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

  • Atmosphere Control: Purge the cell with nitrogen at a flow rate of 50 mL/min.

  • Thermal Method:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to a temperature above the anticipated melt, typically 300 °C, at a heating rate of 10 °C/min. This rate offers a good balance of resolution and throughput.[1]

  • Data Analysis: Determine the onset temperature, peak maximum (Tm), and integrated peak area (Enthalpy, ΔH) of all thermal events.

Step-by-Step TGA Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared TGA pan. A larger sample size than DSC is used to ensure accurate mass loss detection.

  • Instrument Setup: Place the pan onto the TGA balance mechanism.

  • Atmosphere Control: Purge the furnace with nitrogen at a flow rate of 40-60 mL/min.

  • Thermal Method:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. This wide range ensures the entire decomposition profile is captured.[1]

  • Data Analysis: Determine the onset temperature of decomposition (Td), often defined as the temperature at which 5% mass loss occurs. Identify and quantify distinct mass loss steps.

Visualizing the Analytical Workflow

Understanding the process flow is key to conceptualizing the analysis.

experimental_workflow cluster_prep Phase 1: Preparation & Calibration cluster_dsc Phase 2: DSC Analysis cluster_tga Phase 3: TGA Analysis cluster_report Phase 4: Interpretation cal_dsc Calibrate DSC (Indium Standard) sample_prep Weigh Samples (Target + References) cal_dsc->sample_prep cal_tga Calibrate TGA (Weight & Nickel) cal_tga->sample_prep load_dsc Load Sample & Reference Pans load_tga Load Sample Pan run_dsc Execute Thermal Program (N2, 10°C/min to 300°C) load_dsc->run_dsc analyze_dsc Analyze Heat Flow Curve (Tm, ΔH) run_dsc->analyze_dsc report Comparative Report Generation analyze_dsc->report run_tga Execute Thermal Program (N2, 10°C/min to 600°C) load_tga->run_tga analyze_tga Analyze Mass Loss Curve (Td, % Residue) run_tga->analyze_tga analyze_tga->report stability_rank cluster_compound Compound cluster_stability Predicted Thermal Stability (Td) c1 N,6-dimethylpyridazine- 3-sulfonamide s1 Lower / Intermediate c1->s1 ~210-240°C c2 Sulfamethoxazole s2 Intermediate c2->s2 >250°C c3 Sulfadiazine s3 Higher c3->s3 >260°C s1->s2 < s2->s3 <

Caption: Predicted relative thermal stability based on decomposition onset.

Discussion and Field-Proven Insights

The predicted thermal profile of N,6-dimethylpyridazine-3-sulfonamide places it as a moderately stable compound, comparable to Sulfamethoxazole but likely less stable than Sulfadiazine.

  • Structural-Stability Relationship: The high stability of Sulfadiazine is attributed to the highly stable pyrimidine ring and efficient intermolecular hydrogen bonding in its crystal lattice. The pyridazine ring in our target compound is an electron-deficient system, which contributes to its stability, but it is generally considered less aromatic and more reactive than pyrimidine. This likely accounts for its predicted lower decomposition temperature.

  • Implications for Drug Development:

    • Manufacturing: A predicted decomposition onset above 210 °C suggests that standard pharmaceutical processes like drying, milling, and blending can be performed without significant risk of degradation, provided temperatures are well-controlled below this threshold.

    • Formulation: The predicted melting point of ~170-190 °C makes it a candidate for formulation techniques like hot-melt extrusion, but process temperatures would need to be carefully optimized to avoid the decomposition window.

    • Stability Studies: This initial thermal profile is essential for designing accelerated stability studies. It helps in selecting appropriate stress conditions (temperature and humidity) to predict the shelf-life of the final drug product.

This guide provides a robust, scientifically-grounded framework for approaching the thermal analysis of N,6-dimethylpyridazine-3-sulfonamide. By following the detailed protocols and using the provided comparative data, researchers can confidently generate the critical data needed to advance their drug development programs.

References

  • MDPI. (2023). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Retrieved from [Link]

  • Wang, L., et al. (2014). Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. Asian Journal of Chemistry.
  • Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry. Retrieved from [Link]

  • MDPI. (2022). Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking: Focus on the Thermodegradation of Sulfamethoxazole. Retrieved from [Link]

  • Royal Society of Chemistry. (1997). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2.
  • Ciba, J., et al. (1983). Study of the thermal properties of derivatives of sulfonamides. Journal of Thermal Analysis.
  • ResearchGate. (n.d.). (a) DSC thermogram of sulfonamide 4 (— first heating, ?2?2 second.... Retrieved from [Link]

  • Doughty, A., et al. (1994). Kinetics of the thermal decomposition and isomerization of pyrazine (1,4 diazine). OSTI.GOV. Retrieved from [Link]

  • MDPI. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethylpyridine-3-sulfonamide. Retrieved from [Link]

  • PMC. (n.d.). Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Retrieved from [Link]

Sources

Safety Operating Guide

N,6-dimethylpyridazine-3-sulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Operational Guide for the Disposal of N,6-Dimethylpyridazine-3-Sulfonamide (CAS: 37581-11-6)[1]

Executive Summary & Operational Context

As researchers, we often treat disposal as a janitorial afterthought.[1] However, with functionalized heterocycles like N,6-dimethylpyridazine-3-sulfonamide , improper disposal is not just a compliance violation—it is a safety risk.[1]

This compound contains both a pyridazine ring (nitrogen-rich) and a sulfonamide moiety (sulfur-rich).[1] Upon thermal decomposition (incineration), it acts as a precursor for both NOx and SOx gases.[1] Standard organic waste streams often lack the specific scrubbing protocols required for high-sulfur compounds.[1]

This guide provides a self-validating protocol to ensure this compound is sequestered, labeled, and destroyed without compromising laboratory safety or environmental compliance.

Critical Hazard Profile

Before initiating disposal, you must understand the chemical behavior that dictates our waste strategy.[1]

PropertySpecificationOperational Implication
CAS Number 37581-11-6Use this for all waste manifests to ensure accurate tracking.[1]
Molecular Formula C₆H₉N₃O₂SHigh Nitrogen/Sulfur Content: Requires incineration with secondary combustion and scrubbing.[1]
GHS Hazards H302, H315, H319, H335Toxic/Irritant: Dust control is mandatory during solid waste transfer.[1]
Reactivity Stable, but incompatible with strong oxidizers.[1]Segregation: Never place in waste containers with nitric acid or perchlorates.[1]

Expert Insight: The presence of the sulfonamide group implies potential aquatic toxicity.[1] Under no circumstances should this compound enter aqueous waste streams (sinks/drains), even if water-soluble.[1][2]

Disposal Decision Logic (Workflow)

The following diagram outlines the decision-making process for segregating this specific compound.

DisposalWorkflow Start Waste Generation: N,6-dimethylpyridazine-3-sulfonamide StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder/Crystals) StateCheck->SolidWaste Pure Compound LiquidWaste Liquid Waste (Mother Liquor/Solvent) StateCheck->LiquidWaste Dissolved SegregationSolid Segregate: Solid Toxic (Double Bag) SolidWaste->SegregationSolid SegregationLiquid Segregate: Organic Solvent (Non-Halogenated*) LiquidWaste->SegregationLiquid Labeling Labeling: Must mark 'Sulfur Content' SegregationSolid->Labeling SegregationLiquid->Labeling Handover Handover to EHS (Incineration w/ Scrubbing) Labeling->Handover

Figure 1: Decision tree for the segregation and processing of pyridazine-sulfonamide waste streams.

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system . If you cannot complete a step (e.g., you lack the correct container), the process halts immediately.[1]

Phase 1: Preparation & PPE
  • Engineering Controls: All manipulations must occur inside a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended for solids), lab coat, and safety glasses.[1] If handling >10g of dry powder, use a P95 particulate respirator to prevent inhalation of dust.[1]

Phase 2: Waste Segregation
  • Scenario A: Solid Waste (Pure Compound/Expired Stocks) [1]

    • Do not dump loose powder into a large drum.[1]

    • Place the container (vial/bottle) directly into a clear polyethylene bag.

    • The "Shake Test": Seal the bag and gently shake. If powder escapes the inner container, the outer bag captures it.[1]

    • Place this sealed bag into the Solid Toxic Waste drum.

  • Scenario B: Liquid Waste (Reaction Mixtures)

    • Identify the primary solvent.[1]

    • Crucial Check: Does the solvent contain halogens (DCM, Chloroform)?

      • Yes: Dispose in Halogenated Waste .[1][3]

      • No: Dispose in Non-Halogenated Organic Waste .[1]

    • Sulfur Flagging: Even if the solvent is non-halogenated, the solute contains sulfur.[1] You must annotate the tag with "Contains Sulfonamides."[1]

Phase 3: Labeling & Handover
  • Standard Tagging: Use your institution's hazardous waste tag.[1]

  • Specific Annotation: In the chemical constituents section, write: N,6-dimethylpyridazine-3-sulfonamide.

  • Hazard Checkboxes: Mark "Toxic" and "Irritant."[1]

  • Volume Tracking: Ensure the container is <90% full before requesting pickup.

Spill Contingency Plan

In the event of a spill outside the fume hood:

  • Isolate: Evacuate the immediate area (radius of 3 meters).[1]

  • PPE Upgrade: Don a respirator (N95/P95) before re-entering to clean.[1]

  • Dry Spill (Powder):

    • Do not dry sweep (creates dust).[1]

    • Cover with a wet paper towel or use a HEPA-filtered vacuum dedicated to chemical cleanup.[1]

    • Place waste in a bag labeled "Hazardous Debris."[1]

  • Wet Spill (Solution):

    • Absorb with vermiculite or a generic spill pillow.[1]

    • Do not use combustible materials (sawdust) if the solvent is flammable.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12711515, N,N-Dimethylpyridine-3-sulfonamide (Analog).[1] Retrieved from [Link]

Sources

Personal protective equipment for handling N,6-dimethylpyridazine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Emergency Overview & Hazard Identification

Compound Identity:

  • Chemical Name: N,6-Dimethylpyridazine-3-sulfonamide[1][2]

  • CAS Number: 1420813-28-0 (Note: Specific CAS assignment may vary by vendor; verify Certificate of Analysis).[3]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    S[4]
  • Molecular Weight: ~201.25 g/mol [3]

  • Physical State: Typically a white to off-white crystalline solid.[3]

Hazard Classification (GHS-Derived): Specific toxicological data for this intermediate is limited.[3] The following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous pyridazine sulfonamides. Treat as a bioactive intermediate.

Hazard ClassCategoryHazard Statement
Skin Irritation Cat 2H315: Causes skin irritation.[3][5]
Eye Irritation Cat 2AH319: Causes serious eye irritation.[3][5]
STOT-SE Cat 3H335: May cause respiratory irritation.[3][5]
Sensitization Cat 1 (Potential)H317: May cause an allergic skin reaction (Common to sulfonamide class).[3]
Part 2: Personal Protective Equipment (PPE) Matrix

Core Directive: Do not rely on minimum compliance. Use the "Barrier-Redundancy" approach for this compound due to the sensitization potential of the sulfonamide moiety.[3]

PPE Selection Table
ComponentStandard RequirementEnhanced Requirement (High Quantity/Dust)Rationale
Hand Protection Double Nitrile Gloves (min 0.11 mm thickness).Double Nitrile (Outer) + Laminate (Inner) if dissolved in DMSO/DMF.[3]Sulfonamides are solids, but organic solvents (DMSO) can facilitate transdermal permeation.[3]
Respiratory N95 / FFP2 Mask (for weighing <1g).[3]PAPR or P100 Half-mask (for milling or >10g).[3]Prevents inhalation of fine particulates which may trigger mucosal sensitization.[3]
Eye/Face Chemical Splash Goggles .[3]Face Shield + Goggles.[3]Crystalline dust can cause severe mechanical and chemical irritation to the cornea.[3]
Body Lab Coat (Cotton/Poly blend), buttoned.[3]Tyvek® Coverall + Disposable sleeves.[3]Prevents accumulation of dust on street clothes; critical for sensitizers.[3]
Part 3: Operational Handling Protocol
3.1 Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated). While the sulfonamide bond is stable, the pyridazine ring can be sensitive to oxidative degradation over time.[3]

  • Atmosphere: Hygroscopic potential.[3] Store under inert gas (Argon/Nitrogen) if the container is frequently opened.[3]

  • Segregation: Keep away from strong oxidizing agents (e.g., peroxides, permanganates) and strong acids.[3]

3.2 Weighing & Transfer Workflow

Objective: Eliminate dust generation.

  • Engineering Control: All weighing must be performed inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[3]

  • Static Control: Use an anti-static gun or bar inside the enclosure.[3] Sulfonamide powders are prone to static charge, leading to "fly-away" powder.[3]

  • Transfer:

    • Use a disposable anti-static spatula.[3]

    • Do not pour directly from the stock bottle. Transfer a small amount to a secondary weighing boat first.[3]

  • Decontamination: Immediately wipe down the balance area with a 10% detergent solution followed by 70% Isopropanol.[3]

3.3 Reaction Setup (Solubility)
  • Solvents: Highly soluble in DMSO and DMF .[3] Moderately soluble in Methanol and Acetonitrile .[3] Sparingly soluble in water.[3]

  • Protocol: When dissolving, add solvent slowly to the solid to prevent "puffing" of dry powder into the air.[3]

Part 4: Emergency Response & Disposal
4.1 Spill Response Decision Logic
  • Solid Spill: Do NOT dry sweep.[3] This generates dust.[3]

    • Method: Cover with wet paper towels (water or ethanol) to dampen, then scoop into a waste bag.[3]

  • Liquid Spill: Absorb with vermiculite or sand.[3]

    • Decontamination:[3] Wash surface with mild alkali (5% Sodium Bicarbonate) to neutralize any acidic hydrolysis byproducts, then rinse with water.[3]

4.2 Waste Disposal
  • Stream: Segregate as Hazardous Organic Waste .

  • Labeling: Must be labeled "Contains Sulfonamide / Pyridazine Derivative – Potential Sensitizer."[3]

  • Destruction: Incineration is the only approved method.[3] Do not drain dispose.[3]

Part 5: Visualizations
Figure 1: PPE & Engineering Control Decision Tree

This logic gate determines the necessary safety barriers based on the physical state and quantity of the material.[3]

PPE_Decision_Tree Start Handling N,6-Dimethylpyridazine-3-sulfonamide State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution (DMSO/MeOH) State->Solution Qty Quantity? Solid->Qty SolventType Solvent Type? Solution->SolventType Small < 1 gram Qty->Small Large > 1 gram Qty->Large Act_Std PPE: Nitrile Gloves + Lab Coat Eng: Fume Hood Small->Act_Std Act_High PPE: Double Nitrile + N95 Eng: Powder Enclosure Large->Act_High Volatile Volatile (MeOH/DCM) SolventType->Volatile Penetrating Penetrating (DMSO/DMF) SolventType->Penetrating Volatile->Act_Std Act_Skin PPE: Laminate Gloves (Silver Shield) Eng: Fume Hood Penetrating->Act_Skin

Caption: Operational logic for selecting PPE based on physical state and solvent carrier risks.

Figure 2: Emergency Spill Workflow

Step-by-step response to accidental release.

Spill_Response Event Spill Detected Assess Assess: Solid or Liquid? Event->Assess SolidPath Solid Powder Assess->SolidPath LiqPath Liquid / Solution Assess->LiqPath ActionS1 Do NOT Dry Sweep (Prevents Aerosolization) SolidPath->ActionS1 ActionL1 Contain with Absorbent (Vermiculite/Pads) LiqPath->ActionL1 ActionS2 Cover with Wet Paper Towels (Dampen Dust) ActionS1->ActionS2 Disposal Scoop into HazWaste Bag Label: 'Sulfonamide Contaminated' ActionS2->Disposal ActionL1->Disposal Clean Decontaminate Surface (1. Detergent -> 2. Water) Disposal->Clean

Caption: Immediate response protocol for solid vs. liquid spills to minimize respiratory exposure.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12711515, N,N-Dimethylpyridine-3-sulfonamide (Analogous Structure). Retrieved February 17, 2026, from [Link][3]

  • ChemSrc (2025). CAS 1420813-28-0 Entry: N,6-dimethylpyridazine-3-sulfonamide. Retrieved February 17, 2026, from [Link][3]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.